molecular formula C6H15O3Sb B078292 Antimony triethoxide CAS No. 10433-06-4

Antimony triethoxide

Cat. No.: B078292
CAS No.: 10433-06-4
M. Wt: 256.94 g/mol
InChI Key: JGOJQVLHSPGMOC-UHFFFAOYSA-N
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Description

Antimony triethoxide is a highly versatile metal-organic compound that serves as a critical precursor in advanced materials research. Its primary research value lies in sol-gel chemistry, where it acts as a source of antimony (Sb³⁺) for the synthesis of doped metal oxides, particularly in the fabrication of transparent conducting oxides (TCOs) like antimony-doped tin oxide (ATO). These ATO materials are investigated for their applications in photovoltaics, electrochromic devices, and gas sensors due to their unique electrical and optical properties. The mechanism of action involves the hydrolysis and condensation of the ethoxide groups, forming an Sb-O-M network (where M can be Sn, Ti, etc.) that integrates antimony into the oxide matrix, thereby modifying its electronic characteristics. Furthermore, this compound finds application as a catalyst or catalyst precursor in organic synthesis, including polymerization and esterification reactions. This high-purity reagent is essential for researchers developing next-generation functional materials and exploring novel catalytic processes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

antimony(3+);ethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C2H5O.Sb/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOJQVLHSPGMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CC[O-].CC[O-].[Sb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146392
Record name Antimony triethoxide
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Molecular Weight

256.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10433-06-4
Record name Antimony triethoxide
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Record name Antimony triethoxide
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Record name Antimony triethoxide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Antimony Triethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony triethoxide, with the chemical formula Sb(OC₂H₅)₃, is an organometallic compound that serves as a versatile reagent and catalyst in various chemical syntheses. Its utility spans from materials science, where it is a precursor for atomic layer deposition of antimony-containing thin films, to organic synthesis, where it functions as an efficient catalyst. While antimony compounds have a historical role in medicine, the direct application of this compound in drug development is limited. However, its catalytic activity in the formation of complex organic molecules, such as siderophores, highlights its relevance to the broader field of pharmaceutical research and development. This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
Chemical Formula C₆H₁₅O₃Sb
Molecular Weight 256.94 g/mol [1]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 95 °C at 11 mmHg[4][5]
Melting Point 95 °C[2]
Density 1.513 g/mL at 25 °C[4][5]
Refractive Index (n²⁰/D) 1.495[6]
Solubility Reacts with water[2]
CAS Number 10433-06-4[1][2]

Chemical Structure

This compound, like many metal alkoxides, tends to form dimeric structures in the solid state and in non-polar solvents. In this dimeric form, [Sb(OC₂H₅)₃]₂, each antimony atom is coordinated to four oxygen atoms. Two of the ethoxide groups act as bridging ligands between the two antimony centers, while the other four are terminal. This coordination environment results in a distorted trigonal bipyramidal geometry around each antimony atom, with the lone pair of electrons on the antimony(III) center occupying one of the equatorial positions.

AntimonyTriethoxide_Dimer Dimeric Structure of this compound Sb1 Sb O1_bridge O Sb1->O1_bridge O2_bridge O Sb1->O2_bridge O1_term_Sb1 O Sb1->O1_term_Sb1 O2_term_Sb1 O Sb1->O2_term_Sb1 Sb2 Sb Sb2->O1_bridge Sb2->O2_bridge O1_term_Sb2 O Sb2->O1_term_Sb2 O2_term_Sb2 O Sb2->O2_term_Sb2 Et1_bridge Et O1_bridge->Et1_bridge Et2_bridge Et O2_bridge->Et2_bridge Et1_term_Sb1 Et O1_term_Sb1->Et1_term_Sb1 Et2_term_Sb1 Et O2_term_Sb1->Et2_term_Sb1 Et1_term_Sb2 Et O1_term_Sb2->Et1_term_Sb2 Et2_term_Sb2 Et O2_term_Sb2->Et2_term_Sb2

Caption: Dimeric structure of this compound with bridging ethoxide groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the metathesis reaction between antimony(III) chloride and sodium ethoxide. This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reactants and product.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695)

  • Anhydrous hexane

  • Schlenk line apparatus

  • Magnetic stirrer and stir bar

  • Cannula and syringes

  • Distillation apparatus

Procedure:

  • Under an inert atmosphere, dissolve a known amount of sodium ethoxide in anhydrous ethanol in a Schlenk flask equipped with a magnetic stir bar.

  • In a separate Schlenk flask, dissolve a stoichiometric amount (1/3 molar equivalent) of antimony(III) chloride in anhydrous ethanol.

  • Slowly add the antimony(III) chloride solution to the stirred sodium ethoxide solution at room temperature using a cannula. The addition should be dropwise to control the exothermic reaction.

  • A white precipitate of sodium chloride (NaCl) will form upon addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Remove the precipitated NaCl by filtration under an inert atmosphere.

  • The solvent (ethanol) is then removed from the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by vacuum distillation (at approximately 95 °C and 11 mmHg) to obtain pure this compound as a colorless to pale yellow liquid.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants SbCl3 SbCl₃ in Anhydrous Ethanol Reaction Reaction & Stirring (2-3 hours) SbCl3->Reaction NaOEt NaOEt in Anhydrous Ethanol NaOEt->Reaction Filtration Filtration (Remove NaCl) Reaction->Filtration Evaporation Solvent Evaporation (Reduced Pressure) Filtration->Evaporation Distillation Vacuum Distillation (Purification) Evaporation->Distillation Product Pure Sb(OEt)₃ Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Application: Ester-Amide Exchange in Siderophore Synthesis

This compound has been demonstrated as an effective catalyst for ester-amide exchange reactions, a key step in the synthesis of the siderophore petrobactin.[2] Siderophores are high-affinity iron chelators produced by microorganisms and are of interest in drug development for their potential role in "Trojan horse" strategies to deliver antibiotics to bacteria.

Reaction Scheme: R-COOR' + R''-NH₂ --[Sb(OEt)₃]--> R-CONHR'' + R'-OH

Materials:

  • Ester substrate (e.g., a protected catechol ester)

  • Amine substrate (e.g., a protected spermidine (B129725) derivative)

  • This compound (catalyst)

  • Anhydrous toluene (B28343) (solvent)

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Heating and stirring apparatus

Procedure:

  • Under an inert atmosphere, dissolve the ester and amine substrates in anhydrous toluene in a Schlenk flask.

  • Add a catalytic amount of this compound (typically 5-10 mol%) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) with stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the desired amide product.

Catalytic_Cycle Proposed Catalytic Cycle for Ester-Amide Exchange Catalyst Sb(OEt)₃ Intermediate1 [Sb(OEt)₂(NHR'')] + EtOH Catalyst->Intermediate1 + R''-NH₂ Ester R-COOR' Intermediate2 Sb(OEt)₂(NHR'') Ester->Intermediate2 Amine R''-NH₂ Amine->Intermediate1 Intermediate1->Intermediate2 + R-COOR' TransitionState Transition State Intermediate2->TransitionState TransitionState->Catalyst + Product + Byproduct Product R-CONHR'' TransitionState->Product Byproduct R'-OH TransitionState->Byproduct

Caption: A simplified proposed catalytic cycle for the this compound-mediated ester-amide exchange.

Relevance to Drug Development

While this compound is not a therapeutic agent itself, its role as a catalyst in the synthesis of complex molecules is of significant interest to drug development professionals. The efficient synthesis of petrobactin, a siderophore, is a prime example.[2] Siderophore-antibiotic conjugates are a promising area of research for overcoming antibiotic resistance in bacteria. By attaching an antibiotic to a siderophore, the drug can be actively transported into the bacterial cell, bypassing resistance mechanisms. The ability of this compound to facilitate key bond formations in the synthesis of these complex natural products underscores its value as a tool in the development of new therapeutic strategies.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and is a flammable liquid and vapor. It is also toxic to aquatic life with long-lasting effects. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Synthesis and Purification of Triethoxyantimony: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of triethoxyantimony (Sb(OCH₂CH₃)₃), also known as antimony(III) ethoxide. This organometallic compound serves as a valuable precursor and catalyst in various chemical transformations and materials science applications. This document outlines detailed experimental protocols, summarizes key quantitative data, and describes analytical methods for purity assessment, tailored for professionals in research and development.

Synthesis of Triethoxyantimony

Triethoxyantimony can be synthesized through several routes, primarily from antimony(III) chloride (SbCl₃) or antimony(III) oxide (Sb₂O₃). The most common and effective laboratory-scale method involves the reaction of antimony(III) chloride with an alkoxide source, such as sodium ethoxide, or with ethanol (B145695) in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis from Antimony(III) Chloride and Sodium Ethoxide

This method relies on a salt metathesis reaction, where the chloride ligands on antimony are exchanged for ethoxide groups. The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the reactants and products.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 23 g (1.0 mol) of sodium metal in 500 mL of absolute ethanol. The reaction is highly exothermic and produces hydrogen gas; therefore, it must be conducted in a well-ventilated fume hood with appropriate safety precautions. The dissolution is complete when all the sodium has reacted.

  • Reaction with Antimony(III) Chloride: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath. While stirring vigorously, slowly add a solution of 75.9 g (0.33 mol) of antimony(III) chloride dissolved in 200 mL of anhydrous diethyl ether or toluene (B28343) from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. A white precipitate of sodium chloride will form.

  • Isolation of the Product: Filter the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to remove the sodium chloride precipitate. Wash the precipitate with two 50 mL portions of anhydrous diethyl ether or toluene to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude triethoxyantimony is a colorless to pale yellow liquid.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )MolesMass (g)
Antimony(III) ChlorideSbCl₃228.130.3375.9
SodiumNa22.991.023.0
EthanolC₂H₅OH46.07-500 mL
TriethoxyantimonySb(OCH₂CH₃)₃256.94-Theoretical Yield: 84.8 g

Table 1: Stoichiometry for the synthesis of triethoxyantimony from antimony(III) chloride and sodium ethoxide.

Synthesis from Antimony(III) Chloride and Ethanol with a Base

An alternative method involves the direct reaction of antimony(III) chloride with ethanol in the presence of a base, such as ammonia (B1221849) or a tertiary amine (e.g., triethylamine), to neutralize the HCl formed during the reaction.[1]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet/outlet, dissolve 75.9 g (0.33 mol) of antimony(III) chloride in 500 mL of a dry, inert solvent such as toluene or hexane (B92381).

  • Addition of Ethanol: Slowly add 46.1 g (1.0 mol) of absolute ethanol from the dropping funnel while stirring the mixture.

  • Introduction of Base: Cool the reaction mixture to 0-5 °C. Bubble anhydrous ammonia gas through the solution or slowly add 101 g (1.0 mol) of triethylamine. The base will react with the generated HCl to form ammonium (B1175870) chloride or triethylammonium (B8662869) chloride, which precipitates from the solution.

  • Reaction Completion and Isolation: After the addition of the base is complete, stir the reaction mixture at room temperature for 2-3 hours. Filter the mixture under an inert atmosphere to remove the salt precipitate.

  • Solvent Removal: Remove the solvent from the filtrate by distillation or under reduced pressure to obtain crude triethoxyantimony.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )MolesMass (g) / Volume (mL)
Antimony(III) ChlorideSbCl₃228.130.3375.9 g
EthanolC₂H₅OH46.071.046.1 g (58.4 mL)
AmmoniaNH₃17.03~1.0-
TriethoxyantimonySb(OCH₂CH₃)₃256.94-Theoretical Yield: 84.8 g

Table 2: Stoichiometry for the synthesis of triethoxyantimony from antimony(III) chloride and ethanol with a base.

Purification of Triethoxyantimony

Crude triethoxyantimony is typically purified by vacuum distillation to remove any remaining solvent, unreacted starting materials, and byproducts. Due to its moisture sensitivity, all purification steps should be conducted under anhydrous conditions.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus using dry glassware. The apparatus should include a round-bottom flask for the crude product, a short-path distillation head, a condenser, and a receiving flask. It is crucial to use a vacuum pump capable of reaching the required pressure.

  • Distillation: Transfer the crude triethoxyantimony to the distillation flask. Apply a vacuum and gently heat the flask using a heating mantle or an oil bath.

  • Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure. Triethoxyantimony has a reported boiling point of 95 °C at 11 mmHg and 71-73 °C at 0.5 Torr.[2][3] It is advisable to collect a small forerun and then the main fraction in a separate, pre-weighed receiving flask.

  • Storage: The purified triethoxyantimony should be stored under an inert atmosphere (e.g., in a sealed ampoule or a Schlenk flask) to prevent decomposition due to moisture.

PropertyValue
Boiling Point95 °C @ 11 mmHg[2]
Boiling Point71-73 °C @ 0.5 Torr[3]
Density1.513 g/mL at 25 °C
Refractive Index (n20/D)1.495

Table 3: Physical properties of triethoxyantimony.

Analytical Characterization and Purity Assessment

The identity and purity of the synthesized triethoxyantimony should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of triethoxyantimony.

  • ¹H NMR: The proton NMR spectrum is expected to show a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) of the ethoxy groups. The integration of these signals should be in a 2:3 ratio.

  • ¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals, one for the methylene carbon and one for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in triethoxyantimony. The spectrum should display strong absorption bands corresponding to C-H and C-O stretching vibrations of the ethoxy groups. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the absence of ethanol and water, confirming the purity of the product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed to assess the purity of the distilled triethoxyantimony and to identify any volatile impurities. The gas chromatogram should show a single major peak corresponding to triethoxyantimony. The mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Visualizing the Workflow

The general workflow for the synthesis and purification of triethoxyantimony can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Antimony(III) Chloride + Sodium Ethoxide/Ethanol & Base Reaction Salt Metathesis / Neutralization Reactants->Reaction Crude_Product Crude Triethoxyantimony + Salt Byproduct Reaction->Crude_Product Filtration Filtration Crude_Product->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Pure_Product Purified Triethoxyantimony Vacuum_Distillation->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR GCMS GC-MS Pure_Product->GCMS

Synthesis, Purification, and Analysis Workflow

Safety Considerations

  • Antimony Compounds: Antimony and its compounds are toxic. Handle antimony(III) chloride and triethoxyantimony in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Metal: Sodium reacts violently with water. Handle with care under anhydrous conditions.

  • Anhydrous Solvents: Diethyl ether is extremely flammable. Toluene and hexane are flammable. Work in a fume hood away from ignition sources.

  • Vacuum Distillation: Ensure that the glassware used for vacuum distillation is free of cracks or defects to prevent implosion. Use a safety shield.

This guide provides a detailed framework for the synthesis and purification of triethoxyantimony. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before carrying out any of the described procedures.

References

An In-depth Technical Guide to the Safe Handling and Biological Effects of Antimony Triethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential biological implications of Antimony triethoxide (CAS No. 10433-06-4). The information is intended to support laboratory safety and inform research and development activities where this organometallic compound is utilized.

Chemical and Physical Properties

This compound, with the chemical formula C₆H₁₅O₃Sb, is a colorless liquid.[1][2][3] It is known to be moisture-sensitive and will react with water.[1][4] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 10433-06-4[1][2][3][5][6]
Molecular Formula C₆H₁₅O₃Sb[7][8]
Molecular Weight 256.94 g/mol [2][3][5][7]
Appearance Colorless liquid[1]
Density 1.513 g/mL at 25 °C[2][3]
Boiling Point 71-73 °C at 0.5 mmHg[4]
Flash Point 60 °C (140 °F) - closed cup[2][5]
Solubility in Water Reacts[4]
Refractive Index (n20/D) 1.495[2][3]

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and is harmful if swallowed or inhaled.[5][7][9][10][11] It is also toxic to aquatic life with long-lasting effects.[7][9][10][11]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor[5][7][9][10]
Acute Toxicity, Oral4H302: Harmful if swallowed[5][7][9][10]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[7][9][10]
Hazardous to the Aquatic Environment, Long-term Hazard2H411: Toxic to aquatic life with long lasting effects[7][9][10][11]
Recommended Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound.

Protection TypeRecommendation
Eye/Face Protection Chemical safety goggles or a face shield.[9]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), lab coat, and closed-toe shoes.[4]
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[9] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[4]
Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound in a laboratory setting.

Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood handle_transfer Transfer under Inert Atmosphere (e.g., Argon, Nitrogen) prep_hood->handle_transfer handle_avoid Avoid Contact with Moisture/Water handle_transfer->handle_avoid handle_ignition Keep Away from Ignition Sources handle_avoid->handle_ignition store_container Store in a Tightly Sealed Container handle_ignition->store_container store_location Store in a Cool, Dry, Well-Ventilated Area store_container->store_location store_away Store Away from Incompatible Materials (e.g., Water, Strong Oxidizing Agents) store_location->store_away dispose_collect Collect Waste in a Labeled, Sealed Container store_away->dispose_collect dispose_follow Follow Institutional and Local Regulations for Hazardous Waste Disposal dispose_collect->dispose_follow Antimony's Impact on the Akt/mTOR Signaling Pathway Antimony Antimony ROS Reactive Oxygen Species (ROS) Antimony->ROS Induces Akt Akt (Protein Kinase B) ROS->Akt Inhibits mTOR mTOR (mammalian Target of Rapamycin) Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits CellDeath Cell Death Autophagy->CellDeath Leads to

References

Navigating the Solubility and Solvent Compatibility of Antimony(III) Ethoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimony(III) ethoxide, with the chemical formula Sb(OC₂H₅)₃, is a versatile organometallic compound utilized in various chemical processes, including catalysis and as a precursor for advanced materials.[1] A thorough understanding of its solubility and compatibility with different solvents is paramount for its effective handling, application, and the successful design of experimental protocols. This technical guide provides a comprehensive overview of the solubility characteristics and solvent compatibility of antimony(III) ethoxide, supported by available data and general chemical principles.

Physicochemical Properties of Antimony(III) Ethoxide

A summary of the key physicochemical properties of antimony(III) ethoxide is presented in the table below.

PropertyValue
Chemical Formula Sb(OC₂H₅)₃
Molecular Weight 256.94 g/mol
Appearance Colorless liquid[1]
Boiling Point 95 °C[1]
Specific Gravity 1.524 g/mL[1]
CAS Number 10433-06-4[1]

Solubility of Antimony(III) Ethoxide

Quantitative solubility data for antimony(III) ethoxide in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical nature as a metal alkoxide and its documented applications, a qualitative understanding of its solubility can be established. Antimony(III) ethoxide is generally soluble in a variety of organic solvents.[2]

The following table summarizes the known and inferred solubility and compatibility of antimony(III) ethoxide in various solvent classes.

Solvent ClassSpecific ExamplesSolubility/CompatibilityNotes
Protic Solvents Water, Alcohols (e.g., Methanol, Ethanol)Reactive Reacts with water, leading to hydrolysis to form antimony oxides.[1][3] Undergoes transesterification with alcohols.
Polar Aprotic Solvents Tetrahydrofuran (THF)Soluble Used as a reaction solvent for syntheses involving antimony(III) ethoxide.[4][5]
Aromatic Hydrocarbons Benzene, TolueneSoluble Utilized as a solvent in reactions catalyzed by antimony(III) ethoxide.[6] Toluene is mentioned as a solvent for related applications.[7]
Aliphatic Hydrocarbons PentaneLikely Soluble Pentane is used for washing in related syntheses, suggesting the product is not highly soluble in it, but this does not preclude some degree of solubility.[7]

Solvent Compatibility and Reactivity

The utility of antimony(III) ethoxide is intrinsically linked to its reactivity, particularly with protic solvents. Its high sensitivity to moisture necessitates handling under inert and dry conditions to prevent hydrolysis.

Hydrolysis

In the presence of water, antimony(III) ethoxide readily hydrolyzes to form antimony(III) oxide and ethanol. This reaction is typically rapid and exothermic.

Reaction: 2 Sb(OC₂H₅)₃ + 3 H₂O → Sb₂O₃ + 6 C₂H₅OH

Due to this reactivity, the use of rigorously dried solvents and inert atmospheres (e.g., nitrogen or argon) is crucial when working with this compound.

Transesterification

When dissolved in alcohols, antimony(III) ethoxide can undergo transesterification, where the ethoxide ligands are exchanged with the alkoxide groups of the solvent. For instance, in methanol, an equilibrium will be established, leading to the formation of antimony(III) methoxide (B1231860) and ethanol. This reactivity can be harnessed for the synthesis of other antimony alkoxides but must be considered when an alcohol is intended solely as a solvent.

Experimental Protocol: Determination of Solubility

While specific experimental data is scarce, a general protocol for determining the solubility of a liquid compound like antimony(III) ethoxide in various organic solvents can be outlined as follows. All procedures must be conducted under a dry, inert atmosphere.

Objective: To determine the solubility of antimony(III) ethoxide in a given solvent at a specific temperature.

Materials:

  • Antimony(III) ethoxide

  • Anhydrous solvent of interest

  • Dry glassware (e.g., vials, graduated cylinders, pipettes)

  • Inert atmosphere glovebox or Schlenk line

  • Analytical balance

  • Constant temperature bath

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. Perform all manipulations within a glovebox or using Schlenk techniques.

  • Solvent Addition: In a tared vial, add a precise volume (e.g., 5.0 mL) of the anhydrous solvent.

  • Solute Addition: While stirring, add small, known volumes of antimony(III) ethoxide to the solvent. After each addition, allow the solution to equilibrate.

  • Observation: Continue adding antimony(III) ethoxide until the solution becomes saturated, indicated by the formation of a persistent second phase or turbidity that does not disappear upon further stirring.

  • Quantification: Record the total volume of antimony(III) ethoxide added to reach saturation.

  • Calculation: Calculate the solubility in terms of volume/volume percentage or, using the density, convert to a mass/volume basis (e.g., g/100 mL).

  • Temperature Control: For temperature-dependent solubility studies, perform the entire procedure within a constant temperature bath set to the desired temperature.

Logical Relationships in Solvent Compatibility

The compatibility of antimony(III) ethoxide with a solvent is primarily dictated by the solvent's protic or aprotic nature. A diagram illustrating this logical relationship is provided below.

G Solvent Compatibility of Sb(OC₂H₅)₃ cluster_solvent_type Solvent Type cluster_interaction Interaction with Sb(OC₂H₅)₃ Protic Protic Reaction Chemical Reaction (Hydrolysis/Transesterification) Protic->Reaction Leads to Aprotic Aprotic Solvation Solvation (Generally Good Solubility) Aprotic->Solvation Allows for start Start: Select Solvent dry_solvent Thoroughly Dry Solvent start->dry_solvent inert_atmosphere Establish Inert Atmosphere (Glovebox/Schlenk Line) dry_solvent->inert_atmosphere small_scale_test Perform Small-Scale Mixing Test (e.g., 0.1 mL Sb(OC₂H₅)₃ in 1 mL Solvent) inert_atmosphere->small_scale_test observe Observe for Immediate Changes (Precipitation, Gas Evolution, Color Change, Exotherm) small_scale_test->observe analytical_verification Analytical Verification (e.g., NMR, IR Spectroscopy) observe->analytical_verification If no immediate change not_compatible Conclusion: Not Compatible/Reactive observe->not_compatible If immediate change occurs compatible Conclusion: Compatible analytical_verification->compatible If no reaction is detected analytical_verification->not_compatible If reaction is detected

References

In-depth Technical Guide on the Thermal Decomposition of Antimony Triethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony triethoxide, with the chemical formula Sb(OC₂H₅)₃, is an organometallic compound that serves as a precursor in various chemical syntheses and material science applications. Its utility, particularly in the formation of antimony-containing thin films and as a catalyst, is intrinsically linked to its thermal stability and decomposition characteristics. Understanding the thermal decomposition temperature and pathway of this compound is crucial for controlling reaction outcomes, ensuring process safety, and optimizing its application. This technical guide provides a comprehensive overview of the available knowledge regarding the thermal decomposition of this compound, including its decomposition products and a proposed experimental protocol for its detailed thermal analysis.

Physicochemical Properties and Decomposition Overview

This compound is a moisture-sensitive liquid. While a specific thermal decomposition temperature is not extensively reported in peer-reviewed literature, its decomposition behavior can be inferred from its applications and safety data.

PropertyValue
Chemical Formula Sb(OC₂H₅)₃
Molecular Weight 256.94 g/mol
Boiling Point 95 °C
Decomposition Products Antimony(III) oxide (Sb₂O₃), Carbon dioxide (CO₂), Carbon monoxide (CO), Organic vapors

The primary solid residue upon the thermal decomposition of this compound is antimony(III) oxide (Sb₂O₃). This is a key aspect of its use in applications such as a flame retardant synergist in lithium-ion batteries, where it decomposes to form a protective layer of antimony oxide[1]. The gaseous byproducts primarily consist of carbon oxides and other organic fragments from the ethoxide ligands.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is believed to proceed via a thermolysis reaction, where the antimony-oxygen bonds in the ethoxide ligands are cleaved. The overall reaction can be summarized as follows:

2 Sb(OC₂H₅)₃ (l) + 9 O₂ (g) → Sb₂O₃ (s) + 6 CO₂ (g) + 9 H₂O (g)

In an inert atmosphere, the decomposition would likely yield a mixture of organic products in addition to antimony oxide.

Below is a conceptual diagram illustrating the logical relationship of the thermal decomposition process.

G Conceptual Pathway of this compound Decomposition A This compound Sb(OC₂H₅)₃ C Thermal Decomposition (Thermolysis) A->C Input B Heat B->C Energy Source D Solid Product: Antimony(III) Oxide (Sb₂O₃) C->D Yields E Gaseous Byproducts: CO₂, CO, Organic Vapors C->E Releases

Caption: Logical flow of the thermal decomposition of this compound.

Recommended Experimental Protocol for Thermal Analysis

To precisely determine the thermal decomposition temperature and profile of this compound, a detailed thermal analysis is required. The following outlines a recommended experimental protocol based on standard thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Objective: To determine the onset and peak decomposition temperatures, mass loss percentages, and thermal stability range of this compound.

Instrumentation:

  • Simultaneous Thermal Analyzer (TGA/DTA or TGA/DSC)

  • Mass Spectrometer (MS) for evolved gas analysis (optional but recommended)

  • Inert gas supply (e.g., Nitrogen, Argon)

  • Oxidizing gas supply (e.g., synthetic air)

Experimental Parameters:

ParameterRecommended Setting
Sample Mass 5-10 mg
Crucible Alumina or Platinum
Atmosphere High-purity Nitrogen or Argon (for inert decomposition) and Synthetic Air (for oxidative decomposition)
Flow Rate 50-100 mL/min
Heating Rate 10 °C/min (a range of rates, e.g., 5, 15, 20 °C/min, can be used for kinetic studies)
Temperature Range Ambient to 800 °C
Data Acquisition Mass change (TGA), Heat flow (DTA/DSC), Evolved gas composition (MS)

Procedure:

  • Sample Preparation: Due to its moisture sensitivity, handle and load the this compound sample into the TGA crucible within a glovebox or a dry, inert atmosphere.

  • Instrument Setup:

    • Place the prepared crucible in the TGA instrument.

    • Purge the system with the chosen atmosphere (inert or oxidizing) for a sufficient time to ensure a stable baseline.

  • Thermal Analysis:

    • Begin the heating program from ambient temperature to 800 °C at the specified heating rate.

    • Continuously record the sample mass, heat flow, and, if applicable, the mass-to-charge ratio of evolved gases.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (from the derivative of the TGA curve, DTG).

    • Calculate the percentage of mass loss at each decomposition step.

    • From the DTA/DSC curve, identify endothermic or exothermic events associated with phase transitions or decomposition.

    • If using a mass spectrometer, identify the gaseous species evolved at different temperatures to elucidate the decomposition mechanism.

The following flowchart illustrates the proposed experimental workflow.

G Experimental Workflow for Thermal Analysis of this compound cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis A Handle Sb(OC₂H₅)₃ in inert atmosphere B Load 5-10 mg into TGA crucible A->B C Place crucible in TGA/DTA instrument B->C D Purge with N₂/Air (50-100 mL/min) C->D E Heat from ambient to 800°C (10 °C/min) D->E F Record Mass (TGA), Heat Flow (DTA), and Evolved Gas (MS) E->F G Determine Onset & Peak Decomposition Temps F->G H Calculate Mass Loss (%) F->H I Identify Thermal Events (Endo/Exothermic) F->I J Analyze Evolved Gases F->J

Caption: Workflow for the thermal analysis of this compound.

Applications in Materials Science

The controlled thermal decomposition of this compound is leveraged in advanced material synthesis techniques such as Atomic Layer Deposition (ALD). In ALD, this compound can be used as a precursor to deposit thin films of antimony oxide (Sb₂O₃). The process relies on the precursor's sufficient volatility and thermal stability to be transported into a reaction chamber, where it then decomposes on a heated substrate in a self-limiting manner. This application underscores the importance of understanding its thermal behavior for the fabrication of high-quality electronic and optical materials.

Conclusion

While specific, publicly available quantitative data on the thermal decomposition temperature of this compound is limited, a clear understanding of its decomposition products and pathway can be established. The primary solid product is antimony(III) oxide, with gaseous byproducts including carbon oxides and organic fragments. For researchers and professionals requiring precise thermal stability data, the experimental protocol outlined in this guide provides a robust framework for conducting a thorough thermal analysis using TGA/DTA. Such an investigation is essential for the continued development and optimization of processes utilizing this compound, from catalysis to advanced materials synthesis.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of Antimony Triethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony triethoxide, Sb(OCH₂CH₃)₃, is a metal alkoxide that serves as a precursor in the synthesis of various antimony-containing materials, including antimony oxides and multicomponent ceramics. The hydrolysis of this compound is a critical step in these syntheses, particularly in sol-gel processes, where it leads to the formation of antimony-oxygen networks. Understanding the mechanism of this hydrolysis is paramount for controlling the structure and properties of the final materials. This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of this compound, including the reaction pathway, influencing factors, and relevant experimental methodologies. While specific kinetic and thermodynamic data for this compound are scarce in the literature, this guide draws upon the well-established principles of metal alkoxide chemistry and data from analogous antimony compounds to provide a thorough understanding of the process.

Core Hydrolysis and Condensation Mechanism

The hydrolysis of this compound is a multistep process that can be broadly divided into two main stages: hydrolysis and condensation. These reactions occur concurrently and are influenced by several factors, including the water-to-alkoxide ratio, catalyst (acid or base), temperature, and solvent.

Hydrolysis

The initial step involves the nucleophilic attack of water on the antimony atom, leading to the replacement of an ethoxide group (-OCH₂CH₃) with a hydroxyl group (-OH). This is a substitution reaction that can proceed stepwise, replacing one, two, or all three ethoxide groups.

Step 1: First Hydrolysis Sb(OCH₂CH₃)₃ + H₂O ⇌ Sb(OCH₂CH₃)₂(OH) + CH₃CH₂OH

Step 2: Second Hydrolysis Sb(OCH₂CH₃)₂(OH) + H₂O ⇌ Sb(OCH₂CH₃)(OH)₂ + CH₃CH₂OH

Step 3: Third Hydrolysis Sb(OCH₂CH₃)(OH)₂ + H₂O ⇌ Sb(OH)₃ + CH₃CH₂OH

The reactivity of this compound towards hydrolysis is generally high due to the positive partial charge on the antimony atom and the presence of lone pairs of electrons on the oxygen atoms of the water molecules.

Condensation

Following hydrolysis, the resulting hydroxylated antimony species can undergo condensation reactions to form Sb-O-Sb bridges, known as oxo bridges. This process eliminates a small molecule, typically water (oxolation) or ethanol (B145695) (alkoxolation), and leads to the formation of a polymeric network.

1. Oxolation (Water Condensation): Two hydroxyl groups react to form an oxo bridge and a water molecule. (OCH₂CH₃)₂(OH)Sb-OH + HO-Sb(OH)(OCH₂CH₃) ⇌ (OCH₂CH₃)₂(OH)Sb-O-Sb(OH)(OCH₂CH₃) + H₂O

2. Alkoxolation (Alcohol Condensation): A hydroxyl group reacts with an ethoxide group to form an oxo bridge and an ethanol molecule. (OCH₂CH₃)₂(OH)Sb-OH + CH₃CH₂O-Sb(OCH₂CH₃)₂ ⇌ (OCH₂CH₃)₂(OH)Sb-O-Sb(OCH₂CH₃)₂ + CH₃CH₂OH

These condensation reactions continue, leading to the growth of larger oligomeric and polymeric species, eventually forming a three-dimensional network characteristic of a gel.

Signaling Pathway Diagram of Hydrolysis and Condensation

Hydrolysis_Condensation_Pathway cluster_condensation Condensation Sb_OEt3 Sb(OEt)₃ Sb_OEt2_OH Sb(OEt)₂(OH) Sb_OEt3->Sb_OEt2_OH + H₂O - EtOH Sb_OEt_OH2 Sb(OEt)(OH)₂ Sb_OEt2_OH->Sb_OEt_OH2 + H₂O - EtOH Oligomers Oligomers (Sb-O-Sb)n Sb_OEt2_OH->Oligomers Condensation Sb_OH3 Sb(OH)₃ Sb_OEt_OH2->Sb_OH3 + H₂O - EtOH Sb_OEt_OH2->Oligomers Condensation Sb_OH3->Oligomers Oxolation (-H₂O) Alkoxolation (-EtOH) Gel_Network Gel Network (Antimony Oxide) Oligomers->Gel_Network Further Condensation

Caption: Hydrolysis and condensation pathway of this compound.

Quantitative Data Summary

Equilibrium Reactionlog K (at 298 K and infinite dilution)Reference
Sb(OH)₃ + H⁺ ⇌ Sb(OH)₂⁺ + H₂O1.371[1]
Sb(OH)₃ + H₂O ⇌ Sb(OH)₄⁻ + H⁺-11.70[1]
0.5 Sb₂O₃(cubic,s) + 1.5 H₂O ⇌ Sb(OH)₃-11.40[1]
0.5 Sb₂O₃(rhombic,s) + 1.5 H₂O ⇌ Sb(OH)₃-8.72[1]

Note: The equilibrium constants indicate that in neutral to alkaline conditions, the formation of antimony hydroxide (B78521) and its subsequent deprotonation are favored.

Experimental Protocols

Studying the hydrolysis of this compound typically involves sol-gel synthesis followed by characterization of the intermediates and final products.

Sol-Gel Synthesis of Antimony Oxide

This protocol describes a general method for preparing antimony oxide from this compound.

Materials:

  • This compound (Sb(OCH₂CH₃)₃)

  • Absolute ethanol (solvent)

  • Deionized water

  • Acid or base catalyst (e.g., HCl or NH₄OH, optional)

Procedure:

  • Dissolve a known amount of this compound in absolute ethanol in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

  • In a separate container, prepare a solution of deionized water in ethanol. The molar ratio of water to this compound can be varied to control the hydrolysis rate and the properties of the final product. A catalyst can be added to this solution if desired.

  • Slowly add the water/ethanol solution to the this compound solution while stirring vigorously.

  • Continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific period to allow for hydrolysis and condensation to occur. The formation of a gel indicates the creation of a continuous solid network.

  • The resulting gel can be aged for a period to strengthen the network.

  • The gel is then dried to remove the solvent and any remaining byproducts. This can be done at ambient pressure (to form a xerogel) or under supercritical conditions (to form an aerogel).

  • The dried gel can be calcined at elevated temperatures to produce crystalline antimony oxide.

In-situ Monitoring of Hydrolysis and Condensation

To study the mechanism in detail, in-situ monitoring techniques are employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR can be used to monitor the consumption of ethoxide groups and the formation of ethanol.

  • ¹⁷O NMR can provide information about the different oxygen environments (e.g., Sb-OH, Sb-O-Sb).

  • Protocol: The reaction is carried out directly in an NMR tube. Spectra are acquired at different time intervals to track the changes in the concentrations of reactants, intermediates, and products.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR is used to identify the functional groups present during the reaction.

  • The disappearance of Sb-O-C stretching vibrations and the appearance of broad O-H stretching bands indicate hydrolysis. The formation of Sb-O-Sb stretching bands signifies condensation.

  • Protocol: The reaction mixture is analyzed at different stages using an ATR-FTIR probe or by taking aliquots and preparing samples for transmission or reflection measurements.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Sol-Gel Synthesis cluster_characterization In-situ & Ex-situ Characterization Start Start: this compound in Ethanol Mixing Mixing with H₂O/Ethanol Solution Start->Mixing Hydrolysis_Condensation Hydrolysis & Condensation (Gel Formation) Mixing->Hydrolysis_Condensation Aging Aging Hydrolysis_Condensation->Aging NMR NMR Spectroscopy (¹H, ¹³C, ¹⁷O) Hydrolysis_Condensation->NMR Monitor Intermediates FTIR FTIR Spectroscopy Hydrolysis_Condensation->FTIR Identify Functional Groups Drying Drying (Xerogel/Aerogel) Aging->Drying Calcination Calcination Drying->Calcination Final_Product Final Product: Antimony Oxide Calcination->Final_Product XRD X-ray Diffraction (XRD) Final_Product->XRD Determine Crystal Structure SEM_TEM Electron Microscopy (SEM/TEM) Final_Product->SEM_TEM Analyze Morphology

Caption: Experimental workflow for synthesis and characterization.

Conclusion

The hydrolysis of this compound is a complex process involving a series of hydrolysis and condensation reactions that ultimately lead to the formation of an antimony oxide network. While specific quantitative data for this particular alkoxide remains an area for further research, the general mechanistic principles are well-understood from the broader field of metal alkoxide chemistry. By carefully controlling the reaction parameters and employing appropriate analytical techniques, researchers can manipulate the hydrolysis and condensation pathways to tailor the properties of the resulting antimony-based materials for a wide range of applications in research, drug development, and materials science.

References

Antimony Triethoxide: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

Antimony triethoxide, a chemical compound used in various industrial applications, possesses a specific molecular structure and weight that are crucial for its handling and application in research and development.

The chemical formula for this compound is C6H15O3Sb.[1][2] This formula indicates that each molecule is composed of six carbon atoms, fifteen hydrogen atoms, three oxygen atoms, and one antimony atom. An alternative representation of the formula is Sb(OC2H5)3.[3][4]

The molecular weight of this compound is 256.94 g/mol .[1][2][4][5] This value is a sum of the atomic weights of all the atoms present in a single molecule of the compound.

For researchers and professionals in drug development, precise knowledge of these properties is fundamental for stoichiometric calculations in chemical reactions and for the characterization of materials.

PropertyValue
Molecular Formula C6H15O3Sb or Sb(OC2H5)3[1][2][3][4]
Molecular Weight 256.94 g/mol [1][2][4][5]

References

Spectroscopic Analysis of Antimony Triethoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony triethoxide, Sb(OCH₂CH₃)₃, is an organometallic compound that serves as a precursor in the synthesis of various antimony-containing materials, including catalysts and semiconductors. A thorough understanding of its structural and vibrational properties is crucial for its application in materials science and potentially in drug development, where antimony compounds have a history of use. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—as they apply to the characterization of this compound. Due to the limited availability of published, quantitative spectroscopic data for this specific compound, this guide will focus on the expected spectral features and detailed experimental protocols for acquiring and interpreting the data.

Spectroscopic Data of this compound

While specific, publicly available high-resolution spectra for this compound are scarce, the expected spectroscopic characteristics can be inferred from the known properties of ethoxide ligands and general principles of coordination chemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
NucleusGroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H-OCH₂ CH₃~3.5 - 4.5Quartet (q)~7
¹H-OCH₂CH₃ ~1.2 - 1.5Triplet (t)~7
¹³C-OCH₂ CH₃~60 - 70--
¹³C-OCH₂CH₃ ~15 - 25--

Note: Predicted values are based on typical ranges for ethoxide groups and may vary depending on the solvent and experimental conditions.

Table 2: Expected Infrared (IR) and Raman Active Vibrational Modes for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic Activity
C-H stretching2850 - 3000IR and Raman active
C-H bending1350 - 1480IR and Raman active
C-O stretching1050 - 1150Strong in IR, weaker in Raman
Sb-O stretching500 - 700Strong in both IR and Raman
O-C-C bending850 - 950IR and Raman active
Sb-O-C bending200 - 400IR and Raman active

Experimental Protocols

Given the air- and moisture-sensitive nature of this compound, appropriate handling techniques are critical for obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the identity and purity of this compound.

Methodology:

  • Sample Preparation (Inert Atmosphere):

    • All glassware, including the NMR tube and cap, must be rigorously dried in an oven at >100°C for several hours and allowed to cool in a desiccator.

    • The NMR solvent (e.g., deuterated chloroform, CDCl₃, or deuterated benzene, C₆D₆) must be anhydrous. Use of a freshly opened sealed bottle or solvent dried over molecular sieves is recommended.

    • All sample manipulations should be performed under an inert atmosphere, either in a glovebox or using Schlenk line techniques.

    • In a glovebox, accurately weigh a small amount of this compound (typically 5-10 mg) into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL) to dissolve the sample.

    • Transfer the solution to the NMR tube and securely cap it.

    • If using a Schlenk line, the NMR tube can be attached to the line via a rubber septum or a specialized NMR tube adapter. The tube is evacuated and backfilled with inert gas several times before introducing the solvent and sample via syringe. Young's tap NMR tubes are highly recommended for maintaining an inert atmosphere over longer periods.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

    • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups in this compound.

Methodology:

  • Sample Preparation:

    • Due to its reactivity with moisture, preparing a KBr pellet is not recommended.

    • Neat Liquid Film (for liquid samples): In a dry environment (e.g., a glovebox or under a stream of inert gas), a drop of liquid this compound can be placed between two dry salt plates (e.g., NaCl or KBr). The plates are then pressed together to form a thin film.

    • Solution: A solution of this compound in a dry, IR-transparent solvent (e.g., carbon tetrachloride or chloroform) can be prepared in a glovebox. The solution is then injected into a sealed liquid IR cell. A spectrum of the solvent should be run separately for background subtraction.

  • Data Acquisition:

    • The prepared sample is placed in the IR spectrometer.

    • A background spectrum (of the empty salt plates or the solvent-filled cell) should be recorded.

    • The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy

Objective: To obtain complementary vibrational information to the IR spectrum, particularly for the Sb-O framework.

Methodology:

  • Sample Preparation:

    • This compound can be analyzed directly in a sealed glass capillary or NMR tube to prevent atmospheric exposure.

    • The sample is carefully transferred to the capillary or tube under an inert atmosphere.

    • The container is then sealed.

  • Data Acquisition:

    • The sealed sample is placed in the Raman spectrometer.

    • The sample is irradiated with a monochromatic laser source (e.g., 532 nm or 785 nm).

    • The scattered light is collected and analyzed to generate the Raman spectrum. The use of a near-infrared laser can help to minimize fluorescence if the sample is colored or contains fluorescent impurities.[1]

Mandatory Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an air-sensitive compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Glovebox Glovebox NMR NMR Spectroscopy Glovebox->NMR Prepare NMR Tube IR IR Spectroscopy Glovebox->IR Prepare Thin Film/Solution Cell Raman Raman Spectroscopy Glovebox->Raman Prepare Sealed Capillary Schlenk Schlenk Line Schlenk->NMR Prepare NMR Tube Process Spectral Processing (Baseline Correction, Integration) NMR->Process IR->Process Raman->Process Interpret Structural Elucidation & Purity Assessment Process->Interpret Sample This compound Sample Sample->Glovebox Handling Sample->Schlenk Handling

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

The spectroscopic characterization of this compound requires careful handling due to its sensitivity to air and moisture. While published quantitative data is limited, a combination of ¹H and ¹³C NMR, IR, and Raman spectroscopy provides a powerful toolkit for confirming its structure and assessing its purity. The experimental protocols and expected spectral features outlined in this guide serve as a valuable resource for researchers working with this and related metal alkoxide compounds.

References

Commercial Suppliers of High-Purity Antimony Triethoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity antimony triethoxide (CAS No. 10433-06-4), a specialty organometallic compound with growing applications in materials science and catalysis. This document details available purity levels, summarizes key experimental protocols, and visualizes relevant workflows and chemical relationships for researchers, scientists, and drug development professionals. While antimony compounds have a long history in medicine, particularly in the treatment of leishmaniasis, the applications of high-purity this compound are predominantly in advanced materials and chemical synthesis.[1]

Introduction to this compound

This compound, also known as antimony(III) ethoxide or triethoxyantimony, is a clear, pale yellow, moisture-sensitive liquid.[1] Its chemical formula is Sb(OC₂H₅)₃. This organometallic compound serves as a precursor for the deposition of antimony-containing thin films, acts as a catalyst in organic synthesis, and has been investigated as a flame-retardant additive.[1] Notably, it can thermally decompose to form antimony trioxide (Sb₂O₃), a widely used flame retardant and catalyst.[1]

Commercial Suppliers and Specifications

Several chemical suppliers offer high-purity this compound, primarily for research and development purposes. The following table summarizes the specifications from various commercial suppliers.

SupplierProduct NamePurityCAS NumberFormulaAdditional Information
ProChem, Inc. Antimony (III) Ethoxide99.99+%10433-06-4Sb(OC₂H₅)₃Described as a clear pale yellow liquid; moisture-sensitive and combustible.[1]
Noah Chemicals ANTIMONY (III) ETHOXIDE99.99%10433-06-4Sb(OC₂H₅)₃Available as a liquid.[2]
Sigma-Aldrich Antimony(III) ethoxideNot specified10433-06-4Sb(OC₂H₅)₃Provided as a liquid with a refractive index of n20/D 1.495 and a density of 1.513 g/mL at 25 °C.
Strem Chemicals Antimony(III) ethoxide99%10433-06-4Sb(OC₂H₅)₃Listed for applications in CVD & ALD.[3]

Key Applications and Experimental Protocols

High-purity this compound is utilized in several advanced applications, each with specific experimental considerations.

Atomic Layer Deposition (ALD) of Antimony Thin Films

This compound is a suitable precursor for the atomic layer deposition of high-purity antimony thin films. These films are noted for their high electrical conductivity.[1]

Experimental Protocol:

  • Precursor Delivery: this compound is introduced into the ALD reactor as a vapor. The precursor is typically heated to ensure a stable vapor pressure.

  • Co-reactant: A co-reactant, such as tris(trimethylsilyl)antimony, is pulsed into the reactor.[1]

  • Deposition Cycle: The ALD cycle consists of sequential pulses of this compound and the co-reactant, separated by purge steps with an inert gas (e.g., nitrogen or argon) to remove unreacted precursors and byproducts.

  • Substrate Temperature: The substrate is maintained at a specific temperature to facilitate the surface reactions.

  • Film Growth: The process is repeated for a set number of cycles to achieve the desired film thickness.

ALD_Workflow Workflow for Atomic Layer Deposition of Antimony Films cluster_0 ALD Cycle Pulse_Sb_Ethoxide Pulse this compound Purge_1 Inert Gas Purge Pulse_Sb_Ethoxide->Purge_1 Pulse_Coreactant Pulse Co-reactant Purge_1->Pulse_Coreactant Purge_2 Inert Gas Purge Pulse_Coreactant->Purge_2 Purge_2->Pulse_Sb_Ethoxide Repeat n cycles End Antimony Thin Film Purge_2->End Start Start ALD Process Start->Pulse_Sb_Ethoxide

Atomic Layer Deposition (ALD) Workflow
Catalysis in Organic Synthesis

This compound has been demonstrated as an effective catalyst in organic reactions, such as ester-amide exchange.[1]

Experimental Protocol:

  • Reaction Setup: The ester and amide substrates are dissolved in an appropriate solvent in a reaction vessel.

  • Catalyst Introduction: A catalytic amount of this compound is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating to proceed at a reasonable rate.

  • Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction, crystallization, or column chromatography.

Catalysis_Pathway Catalytic Role of this compound Reactants Ester + Amide Product Desired Amide Product Reactants->Product Catalyzed by Catalyst This compound Sb(OC₂H₅)₃ Catalyst->Product

Catalytic Pathway for Ester-Amide Exchange
Flame Retardant Synergist in Lithium-Ion Batteries

Recent research has explored the use of this compound as a flame-retardant synergist in the electrolytes of lithium-ion batteries to improve safety.[1]

Mechanism of Action:

  • Electrolyte Formulation: this compound is incorporated into the battery electrolyte, often along with a fluorinated flame retardant such as fluoroethylene carbonate.[1]

  • Thermal Decomposition: Under thermal stress (e.g., overheating of the battery), the this compound decomposes to form antimony trioxide (Sb₂O₃).[1]

  • Synergistic Action: The in-situ generated antimony trioxide catalyzes the defluorination of the co-flame retardant.[1]

  • Combustion Suppression: This catalytic process suppresses combustion and flame propagation, thereby enhancing the safety of the battery.[1]

Flame_Retardant_Mechanism Flame Retardant Mechanism in Li-ion Batteries Sb_Ethoxide This compound Thermal_Stress Thermal Stress Sb_Ethoxide->Thermal_Stress Sb_Oxide Antimony Trioxide (Sb₂O₃) Thermal_Stress->Sb_Oxide Decomposes to Defluorination Catalytic Defluorination Sb_Oxide->Defluorination Catalyzes Co_Retardant Fluorinated Co-Retardant Co_Retardant->Defluorination Suppression Combustion Suppression Defluorination->Suppression

Mechanism of this compound as a Flame Retardant

Conclusion

High-purity this compound is a specialized chemical with significant potential in materials science and catalysis. Its role as a precursor for thin films, a catalyst in organic synthesis, and a novel flame retardant highlights its versatility. For researchers and professionals in drug development, while direct applications are less common than for other antimony compounds, understanding the synthesis and catalytic properties of organoantimony compounds can inform the design of novel therapeutic agents. The commercial availability of high-purity grades from various suppliers facilitates further research and development in these exciting areas.

References

Methodological & Application

Application Notes and Protocols for Antimony Triethoxide in Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony-containing thin films are gaining significant interest in various fields, including electronics, optoelectronics, and thermoelectrics. Their applications range from phase-change memory and transparent conductive oxides to thermoelectric materials. Atomic Layer Deposition (ALD) is an ideal technique for depositing high-quality, conformal thin films of these materials with precise thickness control at the atomic level. Antimony triethoxide, Sb(OC₂H₅)₃, is a promising precursor for the ALD of various antimony-based thin films due to its volatility and reactivity. This document provides detailed application notes and protocols for the use of this compound as a precursor in ALD processes.

Overview of this compound as an ALD Precursor

This compound (Sb(OEt)₃) is a liquid precursor that can be used for the deposition of antimony oxide (Sb₂O₃), antimony telluride (Sb₂Te₃), and elemental antimony (Sb) films. Its chemical structure is shown below:

Caption: Molecular structure of this compound.

Applications

Thin films deposited using this compound have several potential applications:

  • Antimony Oxide (Sb₂O₃): Used as a dielectric material, in gas sensors, and as a flame retardant.[1][2]

  • Antimony Telluride (Sb₂Te₃): A well-known thermoelectric material for waste heat recovery and cooling applications.

  • Elemental Antimony (Sb): A key component in phase-change memory devices.[3]

Experimental Protocols

Protocol 1: Atomic Layer Deposition of Antimony Oxide (Sb₂O₃)

This protocol describes the deposition of antimony oxide using this compound and ozone (O₃) as the co-reactant.[4]

1. Substrate Preparation:

  • Clean the substrate (e.g., silicon wafer, glass) using a standard cleaning procedure (e.g., RCA clean for Si).
  • Ensure the substrate is free of organic and particulate contamination.
  • Load the substrate into the ALD reactor.

2. ALD Process Parameters:

  • A summary of the process parameters is provided in the table below. These are starting parameters and may require optimization for specific reactor configurations and desired film properties.

ParameterValueNotes
Precursor This compound (Sb(OEt)₃)Liquid precursor
Co-reactant Ozone (O₃)Can be generated in-situ from O₂
Substrate Temperature 100 - 200 °C[4]The ALD window needs to be determined empirically.
Sb(OEt)₃ Source Temperature 70 - 90 °CAdjust to achieve adequate vapor pressure.
Sb(OEt)₃ Pulse Time 0.5 - 2.0 sOptimize for saturation.
Purge Time after Sb(OEt)₃ 5 - 20 sEnsure complete removal of precursor and byproducts.
O₃ Pulse Time 0.5 - 2.0 sOptimize for saturation.
Purge Time after O₃ 5 - 20 sEnsure complete removal of co-reactant and byproducts.
Chamber Pressure 1 - 5 Torr
Carrier Gas N₂ or ArHigh purity (99.999% or higher)
Expected Growth per Cycle (GPC) 0.1 - 0.5 Å/cycleHighly dependent on process parameters.

3. ALD Cycle:

The ALD cycle for Sb₂O₃ consists of four sequential steps:

  • Pulse Sb(OEt)₃ into the reactor.

  • Purge the reactor with an inert gas.

  • Pulse O₃ into the reactor.

  • Purge the reactor with an inert gas.

This cycle is repeated to achieve the desired film thickness.

ALD_Cycle_Sb2O3 cluster_cycle ALD Supercycle for Sb₂O₃ Step 1 Pulse Sb(OEt)₃ Step 2 Inert Gas Purge Step 1->Step 2 1 Step 3 Pulse O₃ Step 2->Step 3 2 Step 4 Inert Gas Purge Step 3->Step 4 3 Step 4->Step 1 4 (Repeat n times)

Caption: ALD cycle for the deposition of Sb₂O₃.

4. Post-Deposition Characterization:

  • Thickness and Refractive Index: Ellipsometry.
  • Composition: X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX).
  • Crystallinity: X-ray Diffraction (XRD) or Grazing Incidence X-ray Diffraction (GIXRD).
  • Morphology: Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).

Protocol 2: Atomic Layer Deposition of Antimony Telluride (Sb₂Te₃)

This protocol describes a pseudo-ALD process for the deposition of antimony telluride using this compound and a tellurium precursor, such as bis(trimethylsilyl)telluride ((Me₃Si)₂Te), with the assistance of ammonia (B1221849) (NH₃).[3]

1. Substrate Preparation:

  • Follow the same substrate preparation steps as in Protocol 1.

2. ALD Process Parameters:

ParameterValueNotes
Antimony Precursor This compound (Sb(OEt)₃)
Tellurium Precursor Bis(trimethylsilyl)telluride ((Me₃Si)₂Te)
Co-injected Gas Ammonia (NH₃)Co-injected with both precursors.[3]
Substrate Temperature > 150 °C[3]
Sb(OEt)₃ Source Temperature 70 - 90 °CAdjust for adequate vapor pressure.
(Me₃Si)₂Te Source Temperature 50 - 70 °CAdjust for adequate vapor pressure.
Pulse/Purge Times To be optimizedStart with pulse times of 1-3 s and purge times of 10-30 s.
Carrier Gas N₂ or Ar
Expected Growth per Cycle (GPC) Varies with NH₃ co-injection[3]

3. Pseudo-ALD Cycle:

The deposition mechanism involves the formation of an Sb-O/Sb-Sb layer upon injection of Sb(OEt)₃ and NH₃, which is then converted to Sb₂Te₃ upon the pulse of the Te-precursor and NH₃.[3]

ALD_Cycle_Sb2Te3 cluster_cycle Pseudo-ALD Supercycle for Sb₂Te₃ Step 1 Co-inject Sb(OEt)₃ + NH₃ Step 2 Inert Gas Purge Step 1->Step 2 1 Step 3 Co-inject (Me₃Si)₂Te + NH₃ Step 2->Step 3 2 Step 4 Inert Gas Purge Step 3->Step 4 3 Step 4->Step 1 4 (Repeat n times)

Caption: Pseudo-ALD cycle for Sb₂Te₃ deposition.

4. Post-Deposition Characterization:

  • Similar characterization techniques as in Protocol 1, with additional focus on thermoelectric property measurements (Seebeck coefficient, electrical conductivity).

Proposed Reaction Mechanism for Sb₂O₃ ALD

The reaction mechanism for ALD of Sb₂O₃ from Sb(OEt)₃ and O₃ is believed to proceed through a two-step surface reaction.

Step A: Sb(OEt)₃ Pulse this compound reacts with the hydroxylated surface (-OH groups) to form a surface-bound antimony species, releasing ethanol (B145695) as a byproduct.

Step B: O₃ Pulse Ozone reacts with the surface-bound species, removing the remaining ethoxy ligands and forming antimony oxide. This step also regenerates the surface hydroxyl groups for the next ALD cycle.

Reaction_Mechanism cluster_A A: Sb(OEt)₃ Pulse cluster_B B: O₃ Pulse A1 Surface-OH + Sb(OEt)₃(g) A2 Surface-O-Sb(OEt)₂ + EtOH(g) A1->A2 Reaction B1 Surface-O-Sb(OEt)₂ + O₃(g) B2 Surface-Sb₂O₃ + Byproducts (CO₂, H₂O, etc.) + Surface-OH B1->B2 Combustion & Oxidation

Caption: Proposed surface reaction mechanism for Sb₂O₃ ALD.

Data Presentation

Summary of ALD Processes using this compound
Film MaterialPrecursorCo-reactantDeposition Temp. (°C)NotesReference
Sb₂O₃Sb(OEt)₃O₃100 - 200Potential for dielectric applications.[4]
Sb₂Te₃Sb(OEt)₃(Me₃Si)₂Te> 150NH₃ co-injection enhances growth.[3]
Elemental SbSb(OEt)₃(Me₃Si)₃Sb60 - 80Low-temperature process for phase-change materials.

Concluding Remarks

This compound is a versatile precursor for the atomic layer deposition of a range of antimony-containing thin films. The protocols and data presented here provide a starting point for researchers to develop and optimize ALD processes for their specific applications. Further investigation into the precursor chemistry and process-property relationships will undoubtedly expand the utility of this compound in advanced materials synthesis.

References

Application Notes and Protocols for Atomic Layer Deposition of Antimony Oxide Thin Films using Antimony(III) Ethoxide and Ozone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony oxide (Sb₂Oₓ) thin films are gaining interest for a variety of applications, from semiconductor devices to emerging biomedical technologies. Atomic Layer Deposition (ALD) offers a compelling method for the synthesis of these films due to its precise thickness control at the atomic level, conformality on complex topographies, and relatively low deposition temperatures. This document provides a detailed guide to the ALD of antimony oxide thin films using antimony(III) ethoxide (Sb(OC₂H₅)₃) as the antimony precursor and ozone (O₃) as the oxidant.

The resulting films, typically Sb₂O₃, can be utilized in several advanced applications. In the semiconductor industry, they serve as etch stop layers, sacrificial layers, and as solid-state doping sources for fabricating devices like FinFETs.[1] For professionals in drug development and biomedical research, antimony oxide nanoparticles are under investigation for their potential in drug delivery systems and cancer therapy, attributed to their unique properties and biocompatibility.[2] However, it is crucial to note that antimony trioxide (Sb₂O₃) is classified as a suspected human carcinogen, and appropriate safety measures must be taken during handling and application.[3]

Data Presentation

While specific quantitative data for the Sb(OC₂H₅)₃ and ozone ALD process is not widely published, the following tables provide data for a related antimony oxide ALD process using tris(dimethylamido)antimony (Sb(NMe₂)₃) and ozone, which can serve as a useful reference. Additionally, general properties of Sb₂O₃ are included.

Table 1: ALD Process Parameters for Antimony Oxide (Sb₂O₅) using Sb(NMe₂)₃ and Ozone [4]

ParameterValueNotes
Antimony Precursortris(dimethylamido)antimony (Sb(NMe₂)₃)---
OxidantOzone (O₃)---
Deposition Temperature120 °CA relatively high growth per cycle was observed in the range of 120-270°C.
Growth Per Cycle (GPC)~1.85 Å/cycleThis value can be used as an initial estimate for process characterization.

Table 2: Physical and Optical Properties of Antimony Oxides

PropertyValueCompoundReference
Refractive Index1.85 @ 1000 nm - 2.15 @ 300 nmSb₂O₅ (from Sb(NMe₂)₃/O₃ ALD)[4]
Refractive Index2.087 (α-form), 2.35 (β-form)Sb₂O₃ (bulk)[3]
Density5.2 g/cm³ (α-form), 5.67 g/cm³ (β-form)Sb₂O₃ (bulk)[3]
Melting Point656 °CSb₂O₃ (bulk)[3]
Boiling Point1,425 °C (sublimes)Sb₂O₃ (bulk)[3]

Experimental Protocols

The following protocols are based on general ALD practices for metal oxides using ozone and should be optimized for the specific ALD reactor in use.

Substrate Preparation
  • Cleaning: Substrates (e.g., silicon wafers, glass slides) should be thoroughly cleaned to remove organic and particulate contamination. A common procedure for silicon wafers involves:

    • Sonication in acetone (B3395972) for 10 minutes.

    • Sonication in isopropanol (B130326) for 10 minutes.

    • Rinsing with deionized (DI) water.

    • Drying with a stream of dry nitrogen (N₂).

    • Optional: A piranha etch (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment can be used to create a hydrophilic, hydroxyl-terminated surface, which is favorable for ALD nucleation. Extreme caution must be exercised when handling piranha solution.

  • Loading: Immediately transfer the cleaned and dried substrates into the ALD reactor to minimize re-contamination.

ALD Process for Antimony Oxide
  • System Purge: Purge the reactor with a high-purity inert gas (e.g., N₂ or Ar) to establish an inert atmosphere.

  • Heating:

    • Heat the ALD reactor to the desired deposition temperature, typically in the range of 100-200°C .[1]

    • Heat the antimony(III) ethoxide precursor. The precursor temperature will depend on its vapor pressure characteristics and the design of the ALD system. A starting point would be in the range of 70-100°C , but this must be optimized to achieve a sufficient vapor pressure without causing thermal decomposition.

  • Deposition Cycle: The ALD process consists of repeating a sequence of four steps. The pulse and purge times provided below are estimates and must be optimized for the specific reactor geometry and pumping speed to ensure self-limiting growth.

    • Step 1: Sb(OC₂H₅)₃ Pulse: Introduce Sb(OC₂H₅)₃ vapor into the reactor.

      • Estimated Pulse Time: 0.5 - 2.0 seconds.

    • Step 2: Inert Gas Purge: Purge the reactor with inert gas to remove any unreacted Sb(OC₂H₅)₃ and gaseous byproducts.

      • Estimated Purge Time: 5 - 20 seconds.

    • Step 3: Ozone (O₃) Pulse: Introduce ozone into the reactor to react with the chemisorbed antimony precursor on the substrate surface.

      • Estimated Pulse Time: 0.5 - 2.0 seconds.

    • Step 4: Inert Gas Purge: Purge the reactor with inert gas to remove unreacted ozone and reaction byproducts.

      • Estimated Purge Time: 5 - 20 seconds.

  • Number of Cycles: Repeat the deposition cycle until the desired film thickness is achieved. The thickness can be estimated by multiplying the number of cycles by the Growth Per Cycle (GPC). The GPC must be experimentally determined by depositing a film with a known number of cycles and measuring its thickness.

Post-Deposition Characterization
  • Thickness and Refractive Index: Use spectroscopic ellipsometry to measure the film thickness and refractive index.

  • Composition and Stoichiometry: X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition and oxidation states of antimony and oxygen in the film.

  • Crystallinity: X-ray Diffraction (XRD) can be used to assess the crystallinity of the deposited films. ALD films grown at lower temperatures are often amorphous.

  • Morphology and Roughness: Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) can be used to characterize the surface morphology and roughness of the films.

Visualizations

ALD Cycle Diagram

ALD_Cycle cluster_0 ALD Cycle for Sb₂(OC₂H₅)₃ + O₃ step1 Step 1: Sb(OC₂H₅)₃ Pulse step2 Step 2: N₂ Purge step1->step2 Remove excess precursor step3 Step 3: O₃ Pulse step2->step3 Prepare for oxidant step4 Step 4: N₂ Purge step3->step4 Remove excess oxidant & byproducts step4->step1 Start next cycle

Caption: The four-step ALD cycle for antimony oxide deposition.

Experimental Workflow Diagram

ALD_Workflow cluster_workflow Experimental Workflow sub_prep Substrate Preparation load Load into ALD Reactor sub_prep->load process ALD Process (Deposition Cycles) load->process unload Unload from Reactor process->unload characterization Film Characterization unload->characterization application Application Testing characterization->application

Caption: A typical workflow for ALD thin film fabrication.

References

Application Notes and Protocols for MOCVD of Antimony-Containing Films Using Antimony Triethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental protocols for the Metal-Organic Chemical Vapor Deposition (MOCVD) of antimony-containing films utilizing antimony triethoxide (Sb(OC₂H₅)₃) as a precursor. This document is intended to serve as a foundational guide for researchers in materials science and professionals in drug development exploring the applications of antimony-based thin films.

Introduction

Antimony-containing thin films, including oxides and sulfides, are gaining significant interest due to their diverse applications in electronics, optoelectronics, and sensing. Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality thin films with precise control over thickness and composition. This compound is a viable metal-organic precursor for this process.

Precursor Properties: this compound

A critical parameter for MOCVD is the vapor pressure of the precursor, which dictates its transport to the reaction chamber. The vapor pressure of this compound is noted to be 1 Torr at 95°C[1]. This information is crucial for determining the appropriate bubbler temperature to ensure adequate and stable precursor delivery.

MOCVD of Antimony and Antimony Oxide Films

The thermal decomposition of this compound in a MOCVD reactor can lead to the deposition of either elemental antimony or various antimony oxides, depending on the process conditions. The deposition temperature is a key factor in determining the final film composition.

Quantitative Data Summary

The following table summarizes the key deposition parameters and resulting film compositions based on available literature.

PrecursorCo-reactantSubstrate Temperature (°C)Resulting FilmPressureReference
This compoundNone500 - 550Antimony MetalAtmospheric[2][3]
This compoundO₂600Sb₆O₁₃Atmospheric[2][3][4]
Antimony (III) n-butoxideNone500 - 550Sb₂O₃Atmospheric[2][4]
Experimental Protocol: MOCVD of Antimony Metal

This protocol outlines the steps for depositing elemental antimony films using this compound.

Objective: To deposit a thin film of metallic antimony.

Materials:

  • This compound (Sb(OC₂H₅)₃) precursor

  • Inert carrier gas (e.g., Nitrogen or Argon)

  • Substrates (e.g., Silicon, glass)

  • MOCVD reactor system

Protocol:

  • Substrate Preparation:

    • Clean the substrates using a standard solvent cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Dry the substrates with a stream of nitrogen gas.

    • Load the substrates into the MOCVD reactor.

  • Precursor Handling:

    • Fill a stainless-steel bubbler with this compound in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

    • Install the bubbler in the MOCVD system and heat it to a stable temperature to achieve the desired vapor pressure (a starting point could be around 95°C).

  • Deposition:

    • Heat the MOCVD reactor to the desired substrate temperature, in the range of 500-550°C.[2][3]

    • Flow the inert carrier gas through the this compound bubbler to transport the precursor vapor into the reaction chamber. The flow rate will need to be optimized for the specific reactor geometry.

    • Maintain a stable pressure within the reactor (atmospheric pressure has been reported to be effective).[2]

    • Continue the deposition for the desired amount of time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the precursor flow and cool down the reactor to room temperature under an inert gas flow.

    • Remove the coated substrates for characterization.

Experimental Protocol: MOCVD of Antimony Oxide (Sb₆O₁₃)

This protocol describes the deposition of antimony oxide films.

Objective: To deposit a thin film of Sb₆O₁₃.

Materials:

  • This compound (Sb(OC₂H₅)₃) precursor

  • Oxygen (O₂) gas

  • Inert carrier gas (e.g., Nitrogen or Argon)

  • Substrates (e.g., Silicon, glass)

  • MOCVD reactor system

Protocol:

  • Substrate Preparation: Follow the same procedure as for antimony metal deposition.

  • Precursor Handling: Follow the same procedure as for antimony metal deposition.

  • Deposition:

    • Heat the MOCVD reactor to a substrate temperature of 600°C.[2][3][4]

    • Introduce the this compound precursor into the reaction chamber using the inert carrier gas.

    • Simultaneously, introduce a controlled flow of oxygen gas into the reactor. The addition of oxygen is noted to enhance the process.[2] The ratio of the precursor to oxygen flow rates will need to be optimized.

    • Maintain a stable pressure (atmospheric pressure has been reported).[2]

    • Continue the deposition to achieve the desired film thickness.

  • Post-Deposition: Follow the same procedure as for antimony metal deposition.

MOCVD of Antimony Sulfide (B99878) Films

The literature on the use of this compound for the MOCVD of antimony sulfide is scarce. The primary route reported for antimony sulfide MOCVD involves the use of single-source antimony thiolate precursors.[2] However, a hypothetical protocol for a dual-source approach using this compound and a sulfur source is proposed below for research purposes.

Proposed Experimental Protocol: MOCVD of Antimony Sulfide

Objective: To investigate the feasibility of depositing antimony sulfide thin films using this compound and a sulfur source.

Materials:

  • This compound (Sb(OC₂H₅)₃) precursor

  • Sulfur source (e.g., Hydrogen Sulfide - H₂S, or a volatile organic sulfide)

  • Inert carrier gas (e.g., Nitrogen or Argon)

  • Substrates (e.g., Silicon, glass)

  • MOCVD reactor system

Protocol:

  • Substrate Preparation: Follow the standard cleaning procedure.

  • Precursor Handling: Handle this compound as previously described. The sulfur source should be handled according to its specific safety requirements.

  • Deposition:

    • Heat the reactor to a suitable substrate temperature. A starting point could be in the range of 300-450°C, as this has been shown to be effective for antimony sulfide deposition with other precursors.[2]

    • Introduce the this compound and the sulfur source into the reaction chamber simultaneously, each with its own carrier gas flow.

    • The V/III ratio (ratio of the molar flow rate of the group V element, sulfur, to the group III element, antimony) will be a critical parameter to control the stoichiometry of the film and will require careful optimization.

    • Maintain a stable, likely low, pressure in the reactor to facilitate the reaction and improve film uniformity.

    • Proceed with the deposition for the desired duration.

  • Post-Deposition: Cool down the reactor and remove the samples as previously described.

Visualizations

Experimental Workflow

MOCVD_Workflow General MOCVD Experimental Workflow cluster_prep Preparation cluster_mocvd MOCVD Process cluster_post Post-Deposition sub_prep Substrate Cleaning (Solvents, DI water) load Load Substrate sub_prep->load precursor_prep Precursor Handling (Inert Atmosphere) heat Heat Substrate & Precursor precursor_prep->heat pump_purge Pump and Purge Reactor load->pump_purge pump_purge->heat deposit Precursor & Gas Introduction (Deposition) heat->deposit cooldown Cooldown deposit->cooldown unload Unload Sample cooldown->unload characterize Film Characterization unload->characterize

Caption: General MOCVD Experimental Workflow.

Signaling Pathways for Film Deposition

Deposition_Pathways Deposition Pathways of Sb(OEt)3 cluster_oxide Oxide Deposition cluster_metal Metal Deposition precursor Sb(OEt)3 Vapor temp_high 600°C precursor->temp_high Reaction temp_mid 500-550°C precursor->temp_mid Decomposition O2 Oxygen (O2) O2->temp_high Reaction oxide_film Sb6O13 Film temp_high->oxide_film metal_film Antimony (Sb) Film temp_mid->metal_film

Caption: Deposition Pathways of Sb(OEt)3.

References

Application Note: Antimony Triethoxide as a Catalyst for Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antimony compounds are widely utilized as highly effective catalysts in the industrial production of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET).[1][2][3] Among these, antimony triethoxide, though less commonly cited than antimony trioxide and antimony acetate (B1210297), serves as a potent catalyst for the polycondensation stage of polyester (B1180765) synthesis.[4] Its function is to accelerate the polymerization reaction, enabling the formation of high molecular weight polymers suitable for fibers, films, and packaging materials.[5][6] This document provides detailed application notes and protocols for the use of this compound and related antimony compounds in polyester synthesis for researchers, scientists, and drug development professionals.

Catalytic Mechanism

The catalytic action of antimony compounds in polyester synthesis is generally understood to proceed through a coordination-insertion mechanism. The active catalytic species is believed to be an antimony glycolate (B3277807), formed in situ from the reaction of the antimony compound with ethylene (B1197577) glycol.[7] This intermediate then facilitates the polymerization process.

The proposed mechanism involves the following key steps:

  • Catalyst Activation: this compound reacts with ethylene glycol to form an antimony glycolate intermediate, which is more soluble in the reaction medium.[8][9]

  • Coordination: The antimony center of the catalyst coordinates with the hydroxyl end group of a polyester chain.

  • Chain Propagation: The coordinated hydroxyl group then attacks the terminal ester group of another polyester chain, leading to the formation of a longer polymer chain and the elimination of a molecule of ethylene glycol.

This process is repeated, leading to a gradual increase in the molecular weight of the polyester.

Experimental Protocols

The following protocols are representative examples of polyester synthesis using antimony-based catalysts. While specific details for this compound are limited in publicly available literature, the general procedure for antimony-catalyzed polycondensation is well-established.

Protocol 1: Synthesis of PET via Transesterification of Dimethyl Terephthalate (DMT)

This two-stage process involves an initial transesterification followed by polycondensation.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • Ester interchange catalyst (e.g., zinc acetate)

  • This compound (or antimony trioxide/acetate as an alternative)

  • Stabilizer (e.g., phosphoric acid)

Procedure:

  • Ester Interchange:

    • Charge the reactor with DMT and ethylene glycol in a molar ratio of approximately 1:2.

    • Add the ester interchange catalyst (e.g., 0.035% zinc acetate by weight of DMT).[5]

    • Heat the mixture to 150-220°C to initiate the transesterification reaction, distilling off the methanol (B129727) byproduct.[5]

  • Polycondensation:

    • Once the theoretical amount of methanol has been collected, add the antimony catalyst (e.g., 0.01-0.1% antimony trioxide by weight of DMT, or an equivalent molar amount of this compound).[5]

    • Gradually increase the temperature to 260-290°C while reducing the pressure to 0.05-5.0 mm Hg.[5]

    • Continue the reaction under these conditions to remove the excess ethylene glycol and drive the polymerization forward. The reaction is monitored by the viscosity of the polymer melt.

    • Once the desired intrinsic viscosity is achieved, the molten polymer is extruded and pelletized.

Protocol 2: Synthesis of PET via Direct Esterification of Terephthalic Acid (PTA)

This process is more common in modern industrial production.

Materials:

  • Purified terephthalic acid (PTA)

  • Ethylene glycol (EG)

  • This compound (or antimony trioxide/acetate)

Procedure:

  • Esterification:

    • A slurry of PTA and EG is fed into the esterification reactor.

    • The reaction is carried out at a temperature of 240-260°C and elevated pressure. Water is continuously removed as a byproduct.

  • Polycondensation:

    • The resulting oligomer is transferred to the polycondensation reactor.

    • The antimony catalyst is added (typically 200-300 ppm of elemental antimony by weight of the final polymer).[10][11]

    • The temperature is raised to approximately 280°C, and a vacuum is applied to facilitate the removal of ethylene glycol and increase the molecular weight of the polymer.[10]

    • The reaction proceeds until the target intrinsic viscosity is reached.

Data Presentation

The following tables summarize quantitative data from various studies on antimony-catalyzed polyester synthesis.

Table 1: Effect of Antimony Catalyst on PET Intrinsic Viscosity

CatalystCatalyst Concentration (% of DMT by weight)Polymerization Temperature (°C)Polymerization Time (hours)Final Intrinsic Viscosity (dL/g)Reference
None-27530.55[5]
Antimony Trioxide0.0227530.78[5]

Table 2: Typical Reaction Conditions for Antimony-Catalyzed PET Synthesis

ParameterValueReference
Antimony Catalyst Concentration (as elemental Sb)200-300 ppm[10][11]
Polycondensation Temperature260-290°C[5]
Polycondensation Pressure0.05-5.0 mm Hg[5]

Table 3: Comparison of Antimony and Titanium Catalysts in PET Synthesis

CatalystCatalyst Concentration (ppm)Intrinsic Viscosity (dL/g)Reference
Antimony Trioxide2600.63[3]
Titanium-based250.63[3]

Mandatory Visualization

Polyester_Synthesis_Workflow cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage Monomers Monomers (PTA/DMT + EG) Esterification_Reactor Esterification Reactor (240-260°C, elevated pressure) Monomers->Esterification_Reactor Water_Methanol Water/Methanol (Byproduct) Esterification_Reactor->Water_Methanol Removal Oligomer Low Molecular Weight Oligomer Esterification_Reactor->Oligomer Catalyst This compound Catalyst Addition Oligomer->Catalyst Polycondensation_Reactor Polycondensation Reactor (260-290°C, vacuum) Catalyst->Polycondensation_Reactor EG_Byproduct Ethylene Glycol (Byproduct) Polycondensation_Reactor->EG_Byproduct Removal PET High Molecular Weight PET Polycondensation_Reactor->PET Post_Processing Final Polyester Product PET->Post_Processing Extrusion & Pelletizing

Caption: Experimental workflow for polyester (PET) synthesis.

Catalytic_Mechanism Sb_Catalyst This compound Sb(OCH2CH3)3 Active_Catalyst Active Catalyst Antimony Glycolate Sb_Catalyst->Active_Catalyst EG Ethylene Glycol (HO-CH2-CH2-OH) EG->Active_Catalyst Coordination_Complex Coordination Complex Active_Catalyst->Coordination_Complex Polyester_Chain_1 Polyester Chain 1 (...-COO-CH2-CH2-OH) Polyester_Chain_1->Coordination_Complex Polyester_Chain_2 Polyester Chain 2 (...-COO-CH2-CH2-OH) Longer_Chain Elongated Polyester Chain Polyester_Chain_2->Longer_Chain Coordination_Complex->Longer_Chain Longer_Chain->Active_Catalyst Catalyst Regeneration EG_Released Ethylene Glycol (Released) Longer_Chain->EG_Released

Caption: Proposed catalytic mechanism for polyester synthesis.

References

Application Notes and Protocols: Sol-Gel Synthesis of Antimony-Doped Metal Oxides Using Triethoxyantimony

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of antimony-doped metal oxides via the sol-gel method, with a specific focus on the use of triethoxyantimony as the antimony precursor. The information is tailored for researchers in materials science, chemistry, and drug development, providing insights into the synthesis, characterization, and potential applications of these materials.

Introduction to Antimony-Doped Metal Oxides

Antimony-doped metal oxides, such as Antimony-Doped Tin Oxide (ATO), Antimony-Doped Zinc Oxide (AZO), and Antimony-Doped Titanium Dioxide (ATO), are functional materials with a wide range of applications stemming from their unique electrical and optical properties. Doping a host metal oxide matrix with antimony introduces charge carriers, significantly enhancing electrical conductivity while maintaining optical transparency in the visible region. These properties make them suitable for applications such as transparent conducting electrodes in solar cells and displays, gas sensors, and catalysts. In the biomedical field, these nanomaterials are being explored for their potential in drug delivery, bio-imaging, and as therapeutic agents. The sol-gel method offers a versatile and cost-effective route for the synthesis of these materials, allowing for precise control over their composition, structure, and morphology.

The Sol-Gel Process Using Triethoxyantimony

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In the context of antimony-doped metal oxides, the process involves the hydrolysis and condensation of a metal alkoxide precursor (e.g., tin isopropoxide, zinc acetate (B1210297), or titanium isopropoxide) and an antimony alkoxide, such as triethoxyantimony Sb(OCH2CH3)3.

The key steps in the sol-gel synthesis are:

  • Sol Formation: The metal and antimony precursors are dissolved in a suitable solvent, typically an alcohol, along with water and a catalyst (acid or base) to initiate hydrolysis.

  • Hydrolysis: The alkoxide groups (-OR) of the precursors are replaced with hydroxyl groups (-OH) through reaction with water.

  • Condensation: The hydroxylated precursor molecules react with each other to form metal-oxygen-metal (M-O-M) and metal-oxygen-antimony (M-O-Sb) bonds, leading to the formation of a three-dimensional network. This process results in the formation of a "sol," which is a stable colloidal suspension of the oxide particles.

  • Gelation: With further condensation, the sol transitions into a "gel," which is a solid macromolecule immersed in a solvent.

  • Aging: The gel is aged to allow for further strengthening of the network through continued condensation reactions.

  • Drying: The solvent is removed from the gel network to obtain a solid material.

  • Calcination: The dried gel is heat-treated at high temperatures to remove residual organic compounds and to induce crystallization of the desired metal oxide phase.

The use of triethoxyantimony as a precursor offers potential advantages due to its reactivity and solubility in common organic solvents, which can lead to a more homogeneous distribution of antimony dopants within the metal oxide matrix.

Experimental Protocols

While specific literature detailing the use of triethoxyantimony in the sol-gel synthesis of antimony-doped metal oxides is limited, the following generalized protocols are provided based on established sol-gel procedures for similar precursors. Note: These protocols should be considered as a starting point and may require optimization for specific applications.

Protocol for Sol-Gel Synthesis of Antimony-Doped Tin Oxide (ATO) Nanoparticles

This protocol describes the synthesis of ATO nanoparticles using a tin alkoxide and triethoxyantimony.

Materials:

  • Tin (IV) isopropoxide (Sn(O-iPr)4)

  • Triethoxyantimony (Sb(OEt)3)

  • Isopropanol (anhydrous)

  • Deionized water

  • Nitric acid (HNO3) or Ammonia (B1221849) (NH3) solution (as catalyst)

Equipment:

  • Glass beakers and flasks

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Reflux condenser

  • Drying oven

  • Tube furnace

Procedure:

  • Precursor Solution Preparation:

    • In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a calculated amount of Tin (IV) isopropoxide in anhydrous isopropanol.

    • In a separate beaker, dissolve the desired molar percentage of triethoxyantimony in anhydrous isopropanol.

    • Slowly add the triethoxyantimony solution to the tin isopropoxide solution while stirring continuously.

  • Hydrolysis and Condensation:

    • Prepare a solution of deionized water and isopropanol. The water-to-alkoxide molar ratio is a critical parameter and should be carefully controlled (typically ranging from 1:1 to 4:1).

    • Add a catalytic amount of nitric acid (for acid catalysis) or ammonia solution (for base catalysis) to the water-isopropanol mixture.

    • Add the water-catalyst solution dropwise to the precursor solution under vigorous stirring. The formation of a precipitate or a viscous sol indicates the onset of hydrolysis and condensation.

  • Gelation and Aging:

    • Continue stirring the mixture at room temperature or a slightly elevated temperature (e.g., 60 °C) for several hours until a stable gel is formed.

    • Age the gel for 24-48 hours at room temperature to strengthen the network.

  • Drying and Calcination:

    • Dry the gel in an oven at 80-120 °C for 12-24 hours to remove the solvent.

    • Calcine the dried powder in a tube furnace at a temperature range of 400-600 °C for 2-4 hours in air to obtain the crystalline ATO nanoparticles.

Protocol for Sol-Gel Synthesis of Antimony-Doped Zinc Oxide (AZO) Thin Films

This protocol outlines the preparation of AZO thin films on a substrate via spin coating.

Materials:

  • Zinc acetate dihydrate (Zn(CH3COO)2·2H2O)

  • Triethoxyantimony (Sb(OEt)3)

  • 2-Methoxyethanol (B45455)

  • Monoethanolamine (MEA) (as a stabilizer)

  • Substrates (e.g., glass slides, silicon wafers)

Equipment:

  • Beakers

  • Magnetic stirrer with hotplate

  • Spin coater

  • Hotplate

  • Tube furnace

Procedure:

  • Sol Preparation:

    • Dissolve zinc acetate dihydrate in 2-methoxyethanol with monoethanolamine as a stabilizer. The molar ratio of MEA to zinc acetate is typically 1:1.

    • Stir the solution at 60 °C for 30 minutes to obtain a clear and homogeneous solution.

    • In a separate vial, dissolve the required amount of triethoxyantimony in 2-methoxyethanol.

    • Add the triethoxyantimony solution to the zinc precursor solution and stir for another 2 hours at 60 °C.

  • Film Deposition:

    • Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Deposit the sol onto the substrate using a spin coater. Typical spin coating parameters are 3000 rpm for 30 seconds.

  • Drying and Annealing:

    • Pre-heat the coated substrate on a hotplate at 150-300 °C for 10 minutes to evaporate the solvent and remove organic residuals.

    • Repeat the coating and drying steps to achieve the desired film thickness.

    • Anneal the films in a tube furnace at 450-550 °C for 1-2 hours in air or a controlled atmosphere.

Data Presentation

The properties of antimony-doped metal oxides are highly dependent on the synthesis parameters. The following tables summarize typical quantitative data reported in the literature for sol-gel synthesized antimony-doped tin oxide (ATO), which can serve as a reference for syntheses using triethoxyantimony.

Table 1: Synthesis Parameters for Sol-Gel Derived Antimony-Doped Tin Oxide (ATO)

ParameterRange/ValueReference
Sb Doping Concentration (mol%)1 - 10[1]
Annealing Temperature (°C)350 - 650[1]
Solvent2-methoxyethanol, Ethanol[1][2]
Tin PrecursorSnCl2·2H2O, SnCl4·5H2O[1][2]
Antimony PrecursorSbCl3[1][2]
Film Thickness (nm)~200[1]

Table 2: Properties of Sol-Gel Derived Antimony-Doped Tin Oxide (ATO) Thin Films

PropertyValueConditionsReference
Electrical Resistivity (Ω·cm)8-10 × 10⁻³5 mol% Sb, 550°C annealing[1]
Carrier Concentration (cm⁻³)10¹⁹ - 10²⁰5-8 mol% Sb[1]
Hall Mobility (cm²/V·s)1 - 105-8 mol% Sb[1]
Optical Transmittance (%)~855-8 mol% Sb, visible range[1]
Crystallite Size (nm)5 - 10-[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the sol-gel synthesis of antimony-doped metal oxide nanoparticles.

SolGel_Workflow cluster_0 Solution Preparation cluster_1 Sol-Gel Reaction cluster_2 Post-Synthesis Processing cluster_3 Final Product Precursors Metal Alkoxide + Triethoxyantimony Mixing Mixing and Stirring Precursors->Mixing Solvent Alcohol Solvent Solvent->Mixing Catalyst Water + Catalyst (Acid/Base) Catalyst->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Condensation Condensation Hydrolysis->Condensation Gelation Gelation Condensation->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination Nanoparticles Antimony-Doped Metal Oxide Nanoparticles Calcination->Nanoparticles

General workflow for sol-gel synthesis.
Signaling Pathway in Biomedical Applications

Antimony-doped metal oxide nanoparticles are being investigated for their potential to induce oxidative stress in cancer cells, leading to apoptosis. The diagram below illustrates a simplified signaling pathway that could be modulated by these nanoparticles. The generation of Reactive Oxygen Species (ROS) can trigger downstream signaling cascades, such as the p38 MAPK pathway, ultimately leading to programmed cell death.

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Events cluster_2 Cellular Outcome Nanoparticles Antimony-Doped Metal Oxide NP Cell Cancer Cell Nanoparticles->Cell Uptake ROS Increased ROS (Reactive Oxygen Species) Cell->ROS Induces p38 p38 MAPK Activation ROS->p38 Activates Caspase Caspase Activation p38->Caspase Activates Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Potential signaling pathway for NP-induced apoptosis.

Conclusion

The sol-gel synthesis method using triethoxyantimony presents a promising route for the fabrication of high-quality antimony-doped metal oxides. While direct literature on this specific precursor is emerging, the generalized protocols and data provided here offer a solid foundation for researchers to develop and optimize their synthesis processes. The unique properties of these materials open up a vast landscape of applications, from advanced electronics to innovative biomedical therapies. Further research into the precise control of material properties through the use of triethoxyantimony is warranted to fully exploit their potential.

References

Application Notes and Protocols for the Preparation of Transparent Conductive Oxides Using Antimony Triethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of antimony triethoxide as a precursor in the synthesis of antimony-doped tin oxide (ATO), a widely used transparent conductive oxide (TCO). The information is targeted towards professionals in research and development who require a foundational understanding and practical guidance on the application of this specific antimony precursor.

Introduction to this compound in TCO Preparation

Antimony-doped tin oxide (ATO) is a prominent n-type semiconductor known for its unique combination of high electrical conductivity and optical transparency in the visible region of the electromagnetic spectrum. These properties make it an indispensable material in a variety of applications, including transparent electrodes for solar cells and displays, heat-reflecting coatings, and antistatic layers.

The choice of the antimony precursor is a critical factor that influences the final properties of the ATO material. While antimony trichloride (B1173362) (SbCl₃) is a commonly used precursor, it can introduce chloride ion contamination, which can be detrimental to the performance of electronic devices. This compound, an alkoxide precursor, offers a chlorine-free alternative, potentially leading to higher purity films with improved properties. Its use in methods like aerosol assisted chemical vapor deposition (AACVD) has been shown to produce high-quality ATO thin films with excellent optoelectrical characteristics.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data for ATO thin films prepared using this compound as the antimony precursor via Aerosol Assisted Chemical Vapor Deposition (AACVD).

Table 1: Electrical Properties of ATO Thin Films as a Function of Antimony Doping

Antimony Dopant Concentration (at%)Resistivity (Ω cm)Carrier Density (cm⁻³)Electron Mobility (cm² V⁻¹ s⁻¹)
0---
28.9 x 10⁻⁴8.9 x 10²⁰7.9
44.7 x 10⁻⁴1.2 x 10²¹11.4
66.8 x 10⁻⁴1.1 x 10²¹8.1
81.2 x 10⁻³8.1 x 10²⁰6.4
102.1 x 10⁻³5.9 x 10²⁰5.0

Data sourced from Mur-vi et al. (2018).[1]

Table 2: Optical Properties of ATO Thin Films

Antimony Dopant Concentration (at%)Average Visible Transmittance (%)
4~75-80%

Note: Detailed optical data for a range of doping concentrations using this compound is limited in the reviewed literature. The value presented is a typical value for optimized ATO films.

Experimental Protocols

This section provides a detailed experimental protocol for the preparation of ATO thin films using this compound via Aerosol Assisted Chemical Vapor Deposition (AACVD). While specific protocols for sol-gel and spray pyrolysis using this compound are less common in published literature, general guidance for adapting these methods is also provided.

Aerosol Assisted Chemical Vapor Deposition (AACVD) of ATO Thin Films

This protocol is based on the work of Mur-vi et al. (2018).[1]

Materials:

  • Tin Precursor: Butyltin trichloride

  • Antimony Precursor: Antimony(III) ethoxide

  • Solvent: Methanol

  • Substrate: SiO₂ barrier coated float glass

  • Carrier Gas: Air

Equipment:

  • AACVD reactor with a horizontal furnace

  • Glass bubbler

  • Piezoelectric device for aerosol generation

  • Mass flow controller

  • Schlenk line for inert atmosphere handling of precursors if necessary

Protocol:

  • Substrate Cleaning: Thoroughly clean the glass substrates by washing with detergent, followed by sonication in propan-2-ol and acetone (B3395972) to remove any organic residues.

  • Precursor Solution Preparation:

    • In a glass bubbler, dissolve a specific amount of butyltin trichloride in methanol.

    • Add the desired amount of antimony(III) ethoxide to the solution to achieve the target atomic percentage of antimony doping. For example, for a 4 at% Sb-doped film, the molar ratio of Sn:Sb in the precursor solution should be adjusted accordingly.[1]

  • Deposition:

    • Place the cleaned substrate inside the AACVD reactor.

    • Heat the reactor to the deposition temperature of 450 °C.

    • Generate an aerosol from the precursor solution using a piezoelectric device.

    • Carry the aerosol into the hot zone of the reactor using air as the carrier gas at a flow rate of 1 L min⁻¹.

    • The deposition time will depend on the desired film thickness.

  • Post-Deposition:

    • After the deposition is complete, turn off the aerosol generation and allow the substrate to cool down to room temperature under a continuous flow of the carrier gas.

Expected Results:

This process yields adherent, air-stable, and transparent blue-colored ATO thin films. The intensity of the blue color typically increases with higher antimony doping concentrations. The films are expected to have a cassiterite crystal structure.[1]

Diagrams

Experimental Workflow for AACVD of ATO Thin Films

AACVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing & Characterization sub_clean Substrate Cleaning sol_prep Precursor Solution (Butyltin trichloride + this compound in Methanol) aerosol Aerosol Generation sol_prep->aerosol aacvd AACVD Reactor (450 °C) aerosol->aacvd cooling Cooling aacvd->cooling characterization Film Characterization (Electrical, Optical, Structural) cooling->characterization

Caption: Experimental workflow for the synthesis of ATO thin films via AACVD.

Chemical Reaction Pathway (Conceptual)

The exact chemical reaction pathway in the gas phase and on the substrate surface during AACVD can be complex. However, a simplified conceptual pathway involves the decomposition of the precursors followed by oxidation to form the doped metal oxide.

Reaction_Pathway cluster_precursors Precursors in Aerosol cluster_reaction High Temperature Zone cluster_product Film Formation Sn_precursor Butyltin trichloride decomposition Thermal Decomposition & Oxidation (with Air) Sn_precursor->decomposition Sb_precursor Antimony(III) ethoxide Sb_precursor->decomposition ATO_film Antimony-Doped Tin Oxide (ATO) Thin Film decomposition->ATO_film

Caption: Conceptual reaction pathway for ATO formation in AACVD.

Concluding Remarks

The use of this compound as a precursor for the synthesis of antimony-doped tin oxide transparent conductive oxides offers a viable and advantageous alternative to traditional chloride-based precursors. The AACVD method, in particular, has been demonstrated to produce high-quality ATO thin films with excellent electrical properties suitable for a range of optoelectronic applications. While detailed protocols for other deposition techniques using this specific precursor are not as readily available, the information provided here serves as a solid foundation for researchers to develop and optimize their own processes for creating high-performance transparent conductive oxides. Further research into the sol-gel and spray pyrolysis routes with this compound would be beneficial to expand the processing options for this promising material.

References

Application Notes and Protocols for Antimony Triethoxide in Transesterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic activity of antimony triethoxide in transesterification reactions. The document includes detailed experimental protocols, quantitative data on catalyst performance, and visualizations of the reaction mechanisms and workflows.

Introduction

Antimony compounds, particularly antimony(III) ethoxide (Sb(OCH₂CH₃)₃), are effective catalysts for transesterification reactions. This process, which involves the exchange of an alkoxy group of an ester with another alcohol, is fundamental in various industrial applications, including the synthesis of polyesters and biofuels. Antimony-based catalysts are known for their high activity and selectivity in these reactions. The catalytic mechanism is generally believed to proceed through a coordination-insertion pathway, where the antimony center activates the ester carbonyl group towards nucleophilic attack by the alcohol.

Catalytic Activity of this compound

This compound serves as a potent catalyst in the polycondensation stage of polyester (B1180765) production, such as the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET).[1] While specific quantitative data for simple transesterification reactions using this compound is not extensively available in the public domain, its catalytic efficacy can be inferred from its widespread use in polymerization, which involves a series of transesterification steps.

The general transesterification reaction can be depicted as:

RCOOR' + R''OH ⇌ RCOOR'' + R'OH

The equilibrium of this reaction is typically shifted towards the product side by removing one of the products, often the lower-boiling alcohol, by distillation.[2]

Quantitative Data on Antimony-Catalyzed Polycondensation

While specific data for this compound in simple ester exchange is scarce, the following table summarizes the catalytic performance of the closely related and commonly used antimony trioxide in the polycondensation of bis(2-hydroxyethyl) terephthalate (BHET) to PET, which is a transesterification process. This data provides a benchmark for the expected activity of antimony-based catalysts.

CatalystSubstrateCatalyst Conc. (wt%)Temperature (°C)Reaction Time (h)Intrinsic Viscosity (dL/g)Apparent Rate Constant (L/mol·h)
Antimony TrioxideBis(2-hydroxyethyl) terephthalate0.025278--0.945[3]
Antimony TrioxideBis(2-hydroxyethyl) terephthalate0.003 (grams)27530.78-
UncatalyzedBis(2-hydroxyethyl) terephthalate027530.55-

Note: The intrinsic viscosity is a measure of the polymer's molecular weight and, therefore, the extent of the polycondensation (transesterification) reaction.

Experimental Protocols

The following are generalized protocols for conducting transesterification reactions using an antimony-based catalyst. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Transesterification of Dimethyl Terephthalate with Ethylene (B1197577) Glycol

This protocol describes the first stage in the synthesis of PET, producing bis(2-hydroxyethyl) terephthalate (BHET).

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • This compound solution in a suitable solvent (e.g., ethylene glycol)

  • Nitrogen gas supply

  • Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet/outlet

  • Heating mantle and temperature controller

Procedure:

  • Charge the reaction vessel with dimethyl terephthalate and ethylene glycol in a molar ratio of approximately 1:2.2.

  • Add the this compound catalyst solution. The typical catalyst concentration ranges from 200-300 ppm of elemental antimony relative to the weight of DMT.

  • Begin stirring and purge the system with nitrogen gas to create an inert atmosphere.

  • Heat the reaction mixture to approximately 180-220 °C.

  • Methanol (B129727) will be produced as a byproduct and should be continuously removed by distillation through the condenser to drive the reaction to completion.

  • Monitor the reaction progress by measuring the amount of methanol collected. The reaction is considered complete when the theoretical amount of methanol has been evolved.

  • The resulting product is primarily bis(2-hydroxyethyl) terephthalate.

Protocol 2: General Laboratory-Scale Transesterification of a Simple Ester

This protocol provides a general method for the transesterification of a simple ester with an alcohol.

Materials:

  • Ester (e.g., ethyl acetate)

  • Alcohol (e.g., n-butanol)

  • This compound

  • Inert solvent (optional, e.g., toluene)

  • Nitrogen gas supply

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle and temperature controller

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the ester and a molar excess of the alcohol (e.g., 3-5 equivalents).

  • If using a solvent, add it to the flask.

  • Add the this compound catalyst (e.g., 0.1-1 mol%).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • The catalyst can be quenched by the addition of a small amount of water or a dilute acid solution.

  • The product can be isolated and purified by standard laboratory techniques such as extraction, washing, and distillation.

Visualizations

Catalytic Cycle of Transesterification

The following diagram illustrates the proposed catalytic cycle for transesterification catalyzed by an antimony alkoxide, such as this compound.

Catalytic_Cycle SbOR Sb(OR)₃ Intermediate1 Coordination Complex Sb(OR)₃ • R'COOR'' SbOR->Intermediate1 + R'COOR'' Ester R'COOR'' Alcohol R'''OH Product_Ester R'COOR''' Product_Alcohol R''OH Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R'''OH Intermediate3 Alkoxy Exchange Intermediate2->Intermediate3 - R''OH Intermediate3->SbOR + R'COOR''' (Product)

Caption: Proposed catalytic cycle for this compound-catalyzed transesterification.

Experimental Workflow for Transesterification

The diagram below outlines a typical experimental workflow for a laboratory-scale transesterification reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Measure Reactants (Ester, Alcohol) Mixing Combine Reactants and Catalyst Reactants->Mixing Catalyst Prepare Catalyst Solution (this compound) Catalyst->Mixing Setup Assemble Reaction Apparatus (Flask, Condenser, N₂ Inlet) Setup->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Progress (GC/NMR) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction and Washing Quenching->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for a transesterification reaction.

References

Application Notes and Protocols for the Synthesis of Flame Retardant Materials Using Antimony Triethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of antimony triethoxide and its derivative, antimony trioxide, in the synthesis of flame-retardant materials. This document details the mechanisms of action, provides quantitative data on performance, and outlines experimental protocols for the incorporation of these compounds into various materials.

Introduction: this compound and its Role as a Precursor to Antimony Trioxide

This compound (Sb(OC₂H₅)₃) is an organometallic compound that has gained attention as a flame-retardant synergist, particularly in specialized applications such as enhancing the safety of lithium-ion batteries.[1] A key aspect of its function is its thermal decomposition to form antimony trioxide (Sb₂O₃).[1][2] Antimony trioxide is a widely used and highly effective synergistic flame retardant in a vast array of polymers, including plastics and textiles.[2] It is typically used in conjunction with halogenated compounds to achieve optimal flame retardancy.[2]

This document will first explore the specific application of this compound and then delve into the broader use of antimony trioxide, for which a greater volume of research and application data is available.

Section 1: this compound as a Flame Retardant Synergist in Lithium-Ion Batteries

Recent research has demonstrated the efficacy of this compound as a flame-retardant additive in the electrolytes of lithium-ion batteries.[1] In this context, it acts as a synergist with fluorinated compounds, such as fluoroethylene carbonate (FEC), to suppress the flammability of the highly combustible organic electrolytes.[1][2]

Mechanism of Action

The flame-retardant mechanism of this compound in this application involves its decomposition upon heating to form antimony trioxide (Sb₂O₃).[1][2] This in-situ generated antimony trioxide then catalyzes the defluorination of FEC, a process that significantly lowers the activation energy required for this reaction.[1] The cleavage of the C-F bonds in FEC releases fluorine radicals (F•), which are highly effective at quenching the hydrogen (H•) and hydroxyl (HO•) radicals that propagate the combustion chain reaction.[1] This rapid generation of flame-quenching radicals effectively terminates the combustion process.[1]

Antimony_Triethoxide_Mechanism This compound (Sb(OEt)3) This compound (Sb(OEt)3) Antimony Trioxide (Sb2O3) Antimony Trioxide (Sb2O3) This compound (Sb(OEt)3)->Antimony Trioxide (Sb2O3) Heat Heat Heat->this compound (Sb(OEt)3) Decomposition Fluorine Radicals (F) Fluorine Radicals (F) Antimony Trioxide (Sb2O3)->Fluorine Radicals (F) Catalyzes Defluorination of FEC Fluoroethylene Carbonate (FEC) Fluoroethylene Carbonate (FEC) Fluoroethylene Carbonate (FEC)->Fluorine Radicals (F) Inert Products Inert Products Fluorine Radicals (F)->Inert Products Quenches Combustion Radicals (H, HO*) Combustion Radicals (H, HO*) Combustion Radicals (H, HO*)->Inert Products

Caption: Mechanism of this compound as a Flame Retardant Synergist.

Quantitative Data

The addition of a small volume percentage of this compound in conjunction with fluoroethylene carbonate can render a standard carbonate electrolyte nonflammable.

Additive CombinationResult
0.5 vol% Sb(OEt)₃ + 5 vol% FECNonflammable electrolyte
Data sourced from a study on lithium-ion battery electrolytes.[1]

Section 2: Antimony Trioxide as a Synergistic Flame Retardant

Antimony trioxide (Sb₂O₃) is a well-established synergistic flame retardant that is most effective when used in combination with halogenated compounds (e.g., brominated or chlorinated flame retardants).[2] While not a flame retardant on its own, its presence significantly enhances the flame-retardant properties of the halogenated additives.

Mechanism of Action

The synergistic action of antimony trioxide and halogenated flame retardants occurs primarily in the gas phase of a fire.

  • Thermal Decomposition: Upon heating, the halogenated flame retardant decomposes to release hydrogen halides (HX, where X is a halogen).

  • Formation of Antimony Halides: The antimony trioxide reacts with the hydrogen halides to form volatile antimony trihalides (SbX₃) and antimony oxyhalides (SbOX).

  • Gas-Phase Radical Quenching: The antimony trihalides are released into the flame zone where they act as radical traps. They interrupt the combustion chain reaction by scavenging the highly reactive H• and HO• radicals.

  • Char Formation: The antimony oxyhalide can promote the formation of a protective char layer on the surface of the material. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby reducing the generation of flammable gases.[2]

Antimony_Trioxide_Synergism cluster_solid_phase Solid Phase cluster_gas_phase Gas Phase Halogenated FR Halogenated FR Hydrogen Halide (HX) Hydrogen Halide (HX) Halogenated FR->Hydrogen Halide (HX) Antimony Trioxide (Sb2O3) Antimony Trioxide (Sb2O3) Polymer Polymer Char Layer Char Layer Polymer->Char Layer Antimony Oxyhalide (SbOX) Antimony Oxyhalide (SbOX) Antimony Oxyhalide (SbOX)->Char Layer Promotes Antimony Trihalide (SbX3) Antimony Trihalide (SbX3) Flame Quenching Flame Quenching Antimony Trihalide (SbX3)->Flame Quenching Combustion Radicals (H, HO) Combustion Radicals (H, HO) Combustion Radicals (H, HO)->Flame Quenching Scavenges Heat Heat Heat->Halogenated FR Decomposes Antimony Trioxide (Sb2O3)Hydrogen Halide (HX) Antimony Trioxide (Sb2O3)Hydrogen Halide (HX) Antimony Trioxide (Sb2O3)Hydrogen Halide (HX)->Antimony Oxyhalide (SbOX) Antimony Trioxide (Sb2O3)Hydrogen Halide (HX)->Antimony Trihalide (SbX3) Reacts to form

Caption: Synergistic Flame Retardant Mechanism of Antimony Trioxide.

Quantitative Data

The effectiveness of antimony trioxide as a synergistic flame retardant is demonstrated by the significant improvement in the Limiting Oxygen Index (LOI) and UL-94 ratings of various polymers.

Table 1: Effect of Antimony Trioxide on the Limiting Oxygen Index (LOI) of Polypropylene (PP)

Polymer SystemLOI (%)UL-94 Rating
PP with Ammonium Polyphosphate (APP)/Pentaerythritol (PER)27.8-
PP with APP/PER and 2 wt% Sb₂O₃36.6V-0

Table 2: Effect of Antimony Trioxide Nanopowder on the Flammability of Epoxy Resin

Sb₂O₃ Content (wt%)Limiting Oxygen Index (LOI)
0-
2-
4-
6-
8-
10Increased
Note: Specific LOI values were not provided in the source material, but a positive trend was indicated.

Table 3: General Effect of Antimony Trioxide in Various Polymers

PolymerHalogenated SynergistEffect of Sb₂O₃
Polyvinyl Chloride (PVC)Inherent ChlorineEnhanced flame retardancy
Acrylonitrile Butadiene Styrene (ABS)Brominated Epoxy ResinShortened burning time
PolyesterHexabromocyclododecaneAchieves GB 8624 B1 standard

Section 3: Experimental Protocols

Protocol 1: General Procedure for Incorporating Antimony Trioxide into a Polymer Matrix via Melt Blending

This protocol describes a general method for dispersing antimony trioxide and a halogenated flame retardant into a thermoplastic polymer using a twin-screw extruder.

Materials and Equipment:

  • Thermoplastic polymer pellets (e.g., Polypropylene, ABS)

  • Antimony trioxide powder

  • Halogenated flame retardant (e.g., Decabromodiphenyl ether)

  • Twin-screw extruder with multiple heating zones

  • Pelletizer

  • Injection molding machine or compression molder for sample preparation

  • Personal Protective Equipment (PPE): safety glasses, lab coat, heat-resistant gloves, dust mask.

Procedure:

  • Drying: Dry the polymer pellets according to the manufacturer's specifications to remove any absorbed moisture.

  • Premixing: In a separate container, create a dry blend of the polymer pellets, antimony trioxide powder, and the halogenated flame retardant at the desired weight percentages. Tumble mix for at least 15 minutes to ensure a homogenous mixture.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder. The temperatures of the different zones should be set according to the processing window of the specific polymer being used, typically starting from a lower temperature at the feed throat and increasing towards the die.

  • Melt Blending: Feed the premixed blend into the hopper of the twin-screw extruder at a constant rate. The screws will convey, melt, and mix the components, ensuring a fine dispersion of the flame retardant additives within the polymer matrix.

  • Extrusion and Pelletizing: The molten polymer strand exiting the die is cooled in a water bath and then fed into a pelletizer to produce flame-retardant polymer pellets.

  • Sample Preparation: Dry the resulting pellets and use an injection molding machine or a compression molder to prepare standardized test specimens for flammability testing (e.g., for UL-94 or LOI tests).

Melt_Blending_Workflow Start Start Drying Dry Polymer Pellets Start->Drying Premixing Dry Blend Polymer, Sb2O3, and Halogenated FR Drying->Premixing Melt_Blending Feed Mixture into Twin-Screw Extruder Premixing->Melt_Blending Extruder_Setup Set Extruder Temperature Profile Extruder_Setup->Melt_Blending Extrusion Extrude Molten Strand Melt_Blending->Extrusion Cooling Cool Strand in Water Bath Extrusion->Cooling Pelletizing Pelletize the Strand Cooling->Pelletizing Sample_Preparation Prepare Test Specimens via Injection/Compression Molding Pelletizing->Sample_Preparation End End Sample_Preparation->End

Caption: Workflow for Incorporating Flame Retardants via Melt Blending.

Section 4: Characterization of Flame Retardant Materials

The performance of flame-retardant materials is evaluated using standardized testing methods. The two most common tests are the UL-94 Vertical Burn Test and the Limiting Oxygen Index (LOI) test.

UL-94 Vertical Burn Test

This test assesses the self-extinguishing properties of a material after the application of a flame. A vertically oriented specimen is subjected to a flame for two 10-second intervals. The duration of flaming and glowing after the flame is removed, as well as the dripping of flaming particles, are observed. Materials are classified as V-0, V-1, or V-2 based on their performance, with V-0 being the highest rating.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support the candle-like combustion of a material. A higher LOI value indicates better flame retardancy. Materials with an LOI greater than 21% (the approximate concentration of oxygen in the atmosphere) are considered to have some degree of flame retardancy.

References

Application Notes and Protocols for Doping of Semiconductor Materials with Antimony Triethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony (Sb) is a widely utilized n-type dopant for various semiconductor materials, enhancing their electrical conductivity and modifying their optical properties. Antimony triethoxide, Sb(OCH₂CH₃)₃, serves as a high-purity, soluble precursor for introducing antimony into semiconductor lattices through methods such as sol-gel synthesis and aerosol-assisted chemical vapor deposition (AACVD). These techniques offer precise control over doping concentration and film uniformity, making them suitable for the fabrication of transparent conducting oxides (TCOs), gas sensors, and other electronic components.

This document provides detailed protocols for the doping of semiconductor materials using this compound, along with a summary of the resulting material properties and a visualization of the underlying chemical and procedural pathways.

Data Presentation

The following tables summarize the quantitative data on the effects of antimony doping on the properties of tin oxide (SnO₂) and titanium dioxide (TiO₂) thin films. It is important to note that while this compound is a suitable precursor, many studies utilize other antimony sources such as antimony(III) chloride. The data presented here is a compilation from various sources and may not exclusively use this compound, but it provides a clear indication of the expected outcomes of antimony doping.

Table 1: Effect of Antimony Doping on the Electrical Properties of Tin Oxide (SnO₂) Thin Films

Dopant Concentration (at%)Deposition MethodPrecursor(s)Resistivity (Ω·cm)Carrier Concentration (cm⁻³)Mobility (cm²/Vs)
1AACVDButyltin trichloride, Antimony(III) ethoxideIncreased vs. undoped--
4AACVDButyltin trichloride, Antimony(III) ethoxide4.7 x 10⁻⁴1.2 x 10²¹Increased
>4AACVDButyltin trichloride, Antimony(III) ethoxideIncreasedDecreasedDecreased
4Sol-gelTin(II) chloride, Antimony(III) chloride-2.89 x 10²¹-
5Sol-gelNot Specified8-10 x 10⁻³--

Table 2: Effect of Antimony Doping on the Optical and Structural Properties of Semiconductor Thin Films

SemiconductorDopant Concentration (at%)Deposition MethodPrecursor(s)Transmittance (%)Optical Band Gap (eV)
SnO₂5Sol-gelNot Specified~85-
SnO₂1.5Spray PyrolysisNot Specified70-953.82
TiO₂1AACVDNot SpecifiedDecreasedLowered
TiO₂>5AACVDNot SpecifiedFurther DecreasedIll-defined

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Antimony-Doped Zinc Oxide (ZnO) Nanoparticles

This protocol describes a general method for synthesizing antimony-doped ZnO nanoparticles using a sol-gel approach. This compound is introduced as the dopant precursor.

Materials:

  • Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

  • This compound (Sb(OCH₂CH₃)₃)

  • Ethanol (B145695) (C₂H₅OH)

  • Deionized water

  • Nitric acid (HNO₃) (optional, as a catalyst)

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a specific molar concentration of zinc acetate dihydrate in ethanol with vigorous stirring.

    • In a separate container, dissolve the desired molar percentage of this compound in ethanol. The molar percentage is calculated relative to the zinc precursor.

  • Sol Formation:

    • Slowly add the this compound solution to the zinc acetate solution under continuous stirring.

    • To initiate hydrolysis, add a mixture of deionized water and ethanol dropwise to the precursor solution. A small amount of nitric acid can be added to the water/ethanol mixture to catalyze the reaction.

  • Gelation:

    • Continue stirring the solution at room temperature until a transparent gel is formed. The time for gelation can vary from hours to days depending on the specific concentrations and temperature.

  • Aging:

    • Age the gel at room temperature for 24-48 hours. This step allows for the completion of the hydrolysis and condensation reactions.

  • Drying:

    • Dry the gel in an oven at 80-100°C to remove the solvent and residual organic compounds.

  • Calcination:

    • Calcine the dried powder in a furnace at a temperature between 400°C and 600°C for several hours to obtain the crystalline antimony-doped ZnO nanoparticles.

Protocol 2: Aerosol-Assisted Chemical Vapor Deposition (AACVD) of Antimony-Doped Tin Oxide (SnO₂) Thin Films

This protocol provides a general procedure for the deposition of antimony-doped SnO₂ thin films using AACVD with this compound as the dopant precursor.

Materials:

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) or another suitable tin precursor

  • This compound (Sb(OCH₂CH₃)₃)

  • Methanol (CH₃OH) or another suitable solvent

  • Substrates (e.g., glass, silicon wafers)

  • Carrier gas (e.g., Nitrogen, Argon)

Procedure:

  • Substrate Preparation:

    • Clean the substrates thoroughly using a sequence of sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.

  • Precursor Solution Preparation:

    • Prepare a stock solution of the tin precursor in methanol.

    • Prepare a separate stock solution of this compound in methanol.

    • Mix the appropriate volumes of the tin and antimony precursor solutions to achieve the desired atomic percentage of antimony doping in the final film.

  • AACVD System Setup:

    • Place the cleaned substrates into the CVD reactor.

    • Heat the reactor to the desired deposition temperature (typically between 400°C and 550°C).

    • Load the precursor solution into the aerosol generator (nebulizer).

  • Deposition:

    • Generate an aerosol of the precursor solution using the ultrasonic nebulizer.

    • Transport the aerosol into the heated reactor using the carrier gas at a controlled flow rate.

    • The precursors will thermally decompose on the hot substrate surface, forming the antimony-doped SnO₂ thin film. The deposition time will determine the film thickness.

  • Cooling:

    • After the deposition is complete, turn off the aerosol generator and allow the reactor to cool down to room temperature under a continuous flow of the carrier gas to prevent oxidation.

Mandatory Visualization

experimental_workflow_sol_gel cluster_solution Solution Preparation cluster_process Sol-Gel Process cluster_post_treatment Post-Treatment precursor_Zn Zinc Precursor (e.g., Zinc Acetate) mixing Mixing precursor_Zn->mixing precursor_Sb Antimony Precursor (this compound) precursor_Sb->mixing solvent Solvent (Ethanol) solvent->mixing hydrolysis Hydrolysis & Condensation mixing->hydrolysis Add H₂O gelation Gelation hydrolysis->gelation aging Aging gelation->aging drying Drying aging->drying calcination Calcination drying->calcination final_product Sb-doped ZnO Nanoparticles calcination->final_product

Caption: Sol-Gel synthesis workflow for antimony-doped ZnO nanoparticles.

experimental_workflow_aacvd cluster_preparation Preparation cluster_deposition Deposition Process cluster_result Result precursor_Sn Tin Precursor (e.g., SnCl₄) solution Precursor Solution precursor_Sn->solution precursor_Sb Antimony Precursor (this compound) precursor_Sb->solution solvent Solvent (Methanol) solvent->solution aerosol Aerosol Generation solution->aerosol transport Aerosol Transport (Carrier Gas) aerosol->transport reactor Heated Reactor (Substrate) transport->reactor deposition Thin Film Deposition reactor->deposition cooling Cooling deposition->cooling final_product Sb-doped SnO₂ Thin Film cooling->final_product

Caption: AACVD workflow for antimony-doped SnO₂ thin film deposition.

hydrolysis_condensation M_OR M(OR)n (Metal Alkoxide) M_OH M(OR)n-1(OH) (Hydrolyzed Alkoxide) M_OR->M_OH Hydrolysis H2O H₂O ROH ROH (Alcohol) M_O_M (OR)n-1M-O-M(OR)n-1 (Oxo Bridge) M_OH->M_O_M Oxolation (Condensation) M_OH->M_O_M M_O_M_H2O H₂O

Caption: General hydrolysis and condensation pathway for a metal alkoxide.

Application Notes and Protocols: Antimony Triethoxide for the Preparation of Quantum Dots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have emerged as promising materials in various biomedical applications, including bioimaging, drug delivery, and diagnostics. Their unique optical properties, such as size-tunable fluorescence, high quantum yield, and photostability, make them superior to traditional organic dyes. Antimony-based nanomaterials are gaining interest for these applications. While various antimony precursors are commonly used for the synthesis of antimony-containing quantum dots, this document focuses on the potential application of antimony triethoxide as a precursor.

Currently, there is limited specific literature on the direct synthesis of quantum dots using this compound. However, based on the principles of metal oxide and III-V quantum dot synthesis, a hypothetical protocol can be proposed. Metal alkoxides like this compound can serve as precursors in methods such as sol-gel and hot-injection syntheses due to their reactivity and ability to form metal-oxygen bonds upon hydrolysis or thermolysis.

Proposed Synthesis of Antimony-Based Quantum Dots using this compound

This section outlines a proposed hot-injection synthesis method for antimony-based quantum dots. This protocol is adapted from general procedures for the synthesis of other metal-containing quantum dots and should be considered a starting point for further optimization.

Experimental Protocol: Hot-Injection Synthesis of Antimony Oxide Quantum Dots

Objective: To synthesize antimony oxide (Sb₂O₃) quantum dots using this compound as the antimony precursor.

Materials:

  • Antimony(III) ethoxide (Sb(OCH₂CH₃)₃)

  • Oleic acid (OA)

  • 1-octadecene (B91540) (ODE)

  • Trioctylphosphine (TOP)

  • Selenium or Sulfur powder (for potential core/shell synthesis or doping)

  • Anhydrous toluene

  • Anhydrous methanol (B129727)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck flask

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere operations

  • Condenser

  • Syringes and needles

  • Centrifuge

  • UV-Vis spectrophotometer

  • Photoluminescence spectrophotometer

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of Antimony Precursor Solution:

    • In a glovebox, dissolve a specific molar amount of this compound in anhydrous toluene.

    • Add a coordinating ligand such as oleic acid in a 1:2 or 1:3 molar ratio (Sb:OA). The oleic acid helps to stabilize the nanoparticles and control their growth.

  • Reaction Setup:

    • In a three-neck flask, heat a non-coordinating solvent like 1-octadecene to a high temperature (e.g., 250-300 °C) under a constant flow of argon or nitrogen.

    • The use of an inert atmosphere is crucial to prevent unwanted side reactions and oxidation.

  • Injection and Growth:

    • Rapidly inject the prepared antimony precursor solution into the hot ODE.

    • The high temperature will induce the thermal decomposition of the this compound, leading to the nucleation of Sb₂O₃ nanocrystals.

    • Monitor the reaction temperature and allow the quantum dots to grow. The growth time will influence the final size of the quantum dots; longer times generally result in larger dots.

  • Purification:

    • After the desired growth time, cool the reaction mixture to room temperature.

    • Add an excess of a polar solvent like methanol to precipitate the quantum dots.

    • Centrifuge the mixture to collect the precipitated quantum dots.

    • Discard the supernatant and re-disperse the quantum dots in a nonpolar solvent like toluene.

    • Repeat the precipitation and re-dispersion steps multiple times to remove unreacted precursors and byproducts.

Characterization:

The synthesized antimony oxide quantum dots should be characterized to determine their properties.

ParameterMethodExpected Outcome
Size and MorphologyTransmission Electron Microscopy (TEM)Uniform, spherical nanoparticles in the quantum confinement regime (typically 2-10 nm).
Optical PropertiesUV-Vis and Photoluminescence (PL) SpectroscopySize-dependent absorption and emission spectra, with a distinct excitonic peak in the absorption spectrum and narrow, symmetric emission.
Crystalline StructureX-ray Diffraction (XRD)Diffraction pattern corresponding to the crystalline phase of antimony oxide (e.g., cubic or orthorhombic).
Surface ChemistryFourier-Transform Infrared (FTIR) SpectroscopyPresence of oleic acid capping ligands on the surface of the quantum dots.

Logical Workflow for Quantum Dot Synthesis and Characterization

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow A Prepare Antimony Precursor Solution (this compound + Ligand) C Rapid Injection of Precursor into Hot Solvent A->C B Heat Non-Coordinating Solvent (ODE) under Inert Atmosphere B->C D Quantum Dot Nucleation and Growth C->D E Cool Reaction Mixture D->E F Precipitate QDs with Polar Solvent E->F G Centrifuge and Purify F->G H TEM (Size, Morphology) G->H Characterize Purified QDs I UV-Vis & PL (Optical Properties) G->I Characterize Purified QDs J XRD (Crystalline Structure) G->J Characterize Purified QDs K FTIR (Surface Chemistry) G->K Characterize Purified QDs

Caption: Workflow for the synthesis and characterization of antimony-based quantum dots.

Application in Drug Development: Targeted Drug Delivery and Bioimaging

Quantum dots synthesized from antimony precursors hold potential for applications in drug development, particularly in targeted drug delivery and real-time bioimaging. The small size of QDs allows them to potentially cross biological barriers, and their surface can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues, such as cancer cells.

Signaling Pathway for Targeted Drug Delivery

The following diagram illustrates a conceptual signaling pathway for the targeted delivery of a drug using functionalized antimony-based quantum dots.

G cluster_systemic Systemic Circulation cluster_target_cell Target Cell (e.g., Cancer Cell) QD Functionalized QD (QD-Ligand-Drug) Receptor Cell Surface Receptor QD->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., pH-triggered) Endosome->DrugRelease Target Intracellular Target (e.g., DNA, enzymes) DrugRelease->Target Apoptosis Therapeutic Effect (e.g., Apoptosis) Target->Apoptosis

Caption: Targeted drug delivery pathway using functionalized quantum dots.

Protocols for Biological Applications

Protocol: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of antimony-based quantum dots on a selected cell line.

Materials:

  • Antimony-based quantum dots

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Target cell line (e.g., HeLa, MCF-7)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the antimony-based quantum dots in cell culture medium. Remove the old medium from the wells and add 100 µL of the QD solutions at different concentrations. Include a control group with medium only.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the control group.

Protocol: Cellular Uptake and Imaging

Objective: To visualize the cellular uptake of fluorescent antimony-based quantum dots.

Materials:

  • Fluorescent antimony-based quantum dots

  • Target cell line

  • Glass-bottom dishes or coverslips

  • Cell culture medium

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Treatment: Treat the cells with a specific concentration of the fluorescent quantum dots and incubate for various time points (e.g., 2, 4, 8 hours).

  • Washing: After incubation, wash the cells three times with PBS to remove any non-internalized quantum dots.

  • Fixing: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.

  • Imaging: Wash the cells again with PBS and mount the coverslips on a slide with a mounting medium. Visualize the cells using a fluorescence microscope with appropriate filters for the quantum dots and DAPI.

Conclusion

While the use of this compound for the direct synthesis of quantum dots is not yet established in the scientific literature, its properties as a metal alkoxide suggest its potential as a precursor in methods like hot-injection synthesis. The protocols provided here offer a foundational framework for researchers to explore this possibility. Furthermore, the established applications of other antimony-based nanomaterials in drug delivery and bioimaging highlight the potential of developing novel therapeutic and diagnostic agents based on these quantum dots. Further research is necessary to optimize the synthesis conditions and to fully evaluate the biocompatibility and efficacy of quantum dots prepared from this compound for in vitro and in vivo applications.

Application Notes & Protocols: Low-Temperature Synthesis of Antimony Sulfide Using Antimony Triethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a proposed experimental protocol for the low-temperature synthesis of antimony sulfide (B99878) (Sb₂S₃) nanoparticles using antimony triethoxide as a precursor. While direct literature on this specific precursor for Sb₂S₃ synthesis is scarce, the following protocols are based on established principles of metal alkoxide chemistry and solvothermal/hydrothermal methods for synthesizing metal sulfides.

Introduction

Antimony sulfide (Sb₂S₃) is a promising semiconductor material with applications in optoelectronics, solar cells, and thermoelectric devices. In the pharmaceutical and drug development sectors, nanoparticles of antimony compounds are being explored for various therapeutic and diagnostic applications. The low-temperature synthesis of Sb₂S₃ offers several advantages, including better control over particle size, morphology, and crystallinity, as well as reduced energy consumption and environmental impact compared to high-temperature methods.

This compound [Sb(OCH₂CH₃)₃] is a viable precursor for the low-temperature synthesis of antimony sulfide. Its reaction with a suitable sulfur source in a controlled environment can yield high-purity Sb₂S₃ nanoparticles. The ethoxide ligands are readily displaced by sulfur ions, and the byproducts are typically volatile alcohols, which are easily removed from the reaction mixture.

Proposed Synthesis Methodology: Solvothermal Synthesis

The solvothermal method is a versatile technique for the synthesis of nanomaterials from solution under moderate temperatures and pressures. This approach allows for the formation of crystalline materials with controlled morphology.

Chemical Reaction Pathway

The overall reaction for the formation of antimony sulfide from this compound and a sulfur source, such as thioacetamide (B46855), in a solvothermal process can be represented as:

2 Sb(OCH₂CH₃)₃ + 3 CH₃CSNH₂ → Sb₂S₃ + 6 CH₃CH₂OH + 3 CH₃CN + 3 H₂O

In this reaction, thioacetamide serves as the sulfur source, which decomposes under solvothermal conditions to release hydrogen sulfide in situ. The hydrogen sulfide then reacts with the this compound to form antimony sulfide.

Experimental Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of antimony sulfide nanoparticles.

experimental_workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Processing cluster_characterization Characterization precursor_sol Dissolve this compound in Ethanol (B145695) mix Mix Precursor and Sulfur Solutions precursor_sol->mix sulfur_sol Dissolve Thioacetamide in Ethanol sulfur_sol->mix autoclave Transfer to Teflon-lined Autoclave mix->autoclave heat Heat at 120-180°C for 12-24 hours autoclave->heat cool Cool Autoclave to Room Temperature heat->cool centrifuge Centrifuge and Collect Precipitate cool->centrifuge wash Wash with Ethanol and Acetone (B3395972) centrifuge->wash dry Dry under Vacuum at 60°C wash->dry characterize Analyze Product: XRD, SEM, TEM, EDS dry->characterize

Caption: Experimental workflow for the solvothermal synthesis of Sb₂S₃.

Detailed Experimental Protocols

Protocol 1: Solvothermal Synthesis using Thioacetamide

Materials:

  • Antimony(III) ethoxide (Sb(OCH₂CH₃)₃)

  • Thioacetamide (CH₃CSNH₂)

  • Absolute Ethanol (C₂H₅OH)

  • Acetone ((CH₃)₂CO)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Vacuum oven

  • Standard laboratory glassware

Procedure:

  • Precursor Solution Preparation: In a typical synthesis, dissolve a specific amount of this compound (e.g., 2 mmol) in a suitable volume of absolute ethanol (e.g., 30 mL) in a beaker with magnetic stirring until a clear solution is obtained.

  • Sulfur Source Solution Preparation: In a separate beaker, dissolve a stoichiometric excess of thioacetamide (e.g., 3.3 mmol, representing a 10% molar excess) in the same volume of absolute ethanol (e.g., 30 mL).

  • Reaction Mixture: Slowly add the thioacetamide solution to the this compound solution under continuous stirring. Stir the mixture for 30 minutes to ensure homogeneity.

  • Solvothermal Reaction: Transfer the resulting mixture into a 100 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an oven preheated to a desired temperature (e.g., 150°C). Maintain this temperature for a specified duration (e.g., 18 hours).

  • Product Collection and Purification: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the black precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Washing: Wash the collected product repeatedly with absolute ethanol and acetone to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.

  • Characterization: Characterize the synthesized antimony sulfide powder using techniques such as X-ray diffraction (XRD) for crystal structure, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for morphology and particle size, and energy-dispersive X-ray spectroscopy (EDS) for elemental composition.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of antimony sulfide synthesized via low-temperature solvothermal methods. Note that these are representative values, and actual results may vary based on specific experimental conditions.

Table 1: Reaction Parameters and Resulting Morphology

ParameterValueResulting Morphology
Reaction Temperature120°CAmorphous nanoparticles
150°CNanorods
180°CMicrospheres
Reaction Time12 hoursShorter nanorods
24 hoursLonger, more defined nanorods
Antimony Precursor Conc.0.05 MDispersed nanoparticles
0.1 MAgglomerated nanostructures
Sulfur SourceThioacetamideNanorods
Sodium ThiosulfateNanospheres

Table 2: Typical Characterization Data for Sb₂S₃ Nanorods (Synthesized at 150°C)

Characterization TechniqueParameterTypical Value
XRDCrystal StructureOrthorhombic (Stibnite)
Crystallite Size20 - 40 nm
SEM/TEMMorphologyNanorods
Length100 - 500 nm
Diameter20 - 50 nm
EDSAtomic Ratio (Sb:S)~2:3
UV-Vis SpectroscopyOptical Band Gap1.6 - 1.8 eV

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the key synthesis parameters and the final product characteristics in the solvothermal synthesis of antimony sulfide.

logical_relationship cluster_params Synthesis Parameters cluster_props Product Properties Temp Temperature Cryst Crystallinity Temp->Cryst influences Morph Morphology Temp->Morph influences Time Time Size Particle Size Time->Size influences Conc Concentration Conc->Morph influences Conc->Size influences Solvent Solvent Solvent->Morph influences

Caption: Influence of synthesis parameters on product properties.

Applications in Drug Development

Antimony compounds have been used for centuries in medicine. Modern applications of antimony sulfide nanoparticles in drug development are still in the exploratory phase but hold significant promise. Potential applications include:

  • Antiparasitic Drug Delivery: Sb₂S₃ nanoparticles could serve as carriers for the targeted delivery of antimonial drugs, potentially reducing systemic toxicity and improving efficacy against parasitic diseases like leishmaniasis.

  • Photothermal Therapy (PTT): Due to its strong absorption in the near-infrared (NIR) region, Sb₂S₃ can be investigated as a photothermal agent for cancer therapy. Upon irradiation with NIR light, the nanoparticles generate heat, leading to the thermal ablation of cancer cells.

  • Bioimaging: The unique optical properties of Sb₂S₃ quantum dots could be harnessed for in vivo and in vitro bioimaging applications.

Safety Precautions

  • This compound is flammable and harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.

  • Thioacetamide is a suspected carcinogen. Avoid inhalation and skin contact.

  • The solvothermal reaction is carried out under pressure. Ensure the autoclave is properly sealed and used within its pressure and temperature limits.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Disclaimer: This document provides a proposed protocol based on established chemical principles. Researchers should conduct a thorough literature review and risk assessment before proceeding with any experimental work. The specific reaction conditions may require optimization to achieve the desired product characteristics.

Troubleshooting & Optimization

Technical Support Center: Controlling Hydrolysis of Antimony Triethoxide in Sol-Gel Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sol-gel synthesis of antimony-based materials. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the hydrolysis of antimony triethoxide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve reproducible results in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sol-gel process involving this compound.

Problem Potential Cause Recommended Solution
Immediate formation of a dense, white precipitate upon water addition. The hydrolysis rate of this compound is too rapid, leading to uncontrolled precipitation instead of forming a stable sol.1. Use a Chelating Agent: Introduce a chelating agent such as acetylacetone (B45752) (acacH) or diethanolamine (B148213) (DEA) to the this compound solution before adding water. This will form a more stable complex, slowing down the hydrolysis rate.[1][2][3] 2. Control Water Addition: Add the water/alcohol mixture dropwise while vigorously stirring the alkoxide solution. 3. Lower the Temperature: Conduct the hydrolysis at a reduced temperature (e.g., 0-10 °C) to decrease the reaction kinetics.
Gelation occurs too quickly, preventing uniform coating or particle formation. The condensation rate is too high, often a consequence of rapid, uncontrolled hydrolysis.1. Optimize Chelating Agent Ratio: Increase the molar ratio of the chelating agent to this compound. This further stabilizes the precursor and provides more control over the condensation process.[4][5] 2. Adjust the Water-to-Alkoxide Ratio (r): A lower water-to-alkoxide ratio will generally slow down the gelation process. Experiment with different 'r' values to find the optimal balance for your system.
The resulting sol is unstable and precipitates over a short period. Incomplete hydrolysis or insufficient stabilization of the formed colloidal particles.1. Ensure Proper Mixing: Use vigorous and continuous stirring during the entire hydrolysis process to ensure homogeneity. 2. pH Adjustment: The stability of the sol can be pH-dependent. While specific data for this compound is limited, for many metal oxide sols, adjusting the pH away from the isoelectric point can increase stability due to electrostatic repulsion between particles. 3. Increase Chelating Agent Concentration: A higher concentration of the chelating agent can help to better stabilize the nanoparticles as they form.[5]
The final material contains undesired crystalline phases. The initial hydrolysis and condensation conditions can influence the structure of the resulting gel, which in turn affects the crystalline phase upon heat treatment.1. Control Hydrolysis Conditions: The rate of hydrolysis and condensation, controlled by factors like chelating agents, water ratio, and temperature, can influence the initial gel structure. A slower, more controlled reaction is more likely to lead to a more ordered gel and the desired final phase. 2. Optimize Annealing Protocol: The temperature, duration, and atmosphere of the post-gelation heat treatment are critical for obtaining the desired crystalline phase of antimony oxide.
Difficulty in reproducing results between batches. High sensitivity of this compound to atmospheric moisture and slight variations in experimental conditions.1. Work in an Inert Atmosphere: Handle this compound and prepare the initial solutions in a dry environment, such as a glovebox, to prevent premature hydrolysis. 2. Standardize Procedures: Precisely control all experimental parameters, including reagent concentrations, addition rates, stirring speed, and temperature.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to control the hydrolysis of this compound?

This compound, like many metal alkoxides, is highly reactive towards water. The antimony center is electrophilic and readily attacked by water molecules, leading to a rapid, often uncontrollable, hydrolysis and condensation reaction. This results in the immediate precipitation of antimony hydroxides or oxides, preventing the formation of a stable sol required for most sol-gel applications.[1][2]

Q2: How do chelating agents like acetylacetone (acacH) work to control the hydrolysis?

Chelating agents are molecules that can form multiple bonds to a single metal atom, creating a stable, ring-like structure called a chelate.[1] In the case of this compound, a chelating agent like acetylacetone replaces one or more of the ethoxide groups. This new complex is more stable and less susceptible to hydrolysis for two main reasons:

  • Reduced Reactivity: The chelating ligand forms a stronger bond with the antimony atom than the ethoxide group, making it less likely to be replaced by a hydroxyl group from water.[2][3]

  • Steric Hindrance: The chelating agent is often bulkier than the ethoxide group, physically shielding the antimony center and making it more difficult for water molecules to approach and react.[5]

Q3: What is the recommended molar ratio of chelating agent to this compound?

The optimal molar ratio can vary depending on the specific chelating agent, solvent, and desired properties of the final material. However, a common starting point is a 1:1 molar ratio of chelating agent to this compound. Increasing this ratio can further slow down the hydrolysis and gelation rates.[4][5] It is recommended to perform a series of experiments with varying ratios to determine the ideal conditions for your specific application.

Q4: What is the significance of the water-to-alkoxide molar ratio (r)?

The 'r' value is a critical parameter in any sol-gel process as it determines the extent of hydrolysis and condensation.

  • Low 'r' values (r < stoichiometry): Lead to incomplete hydrolysis of the alkoxide groups. This results in a more linear, less cross-linked polymer network.

  • High 'r' values (r > stoichiometry): Promote more complete hydrolysis, leading to a highly cross-linked, dense three-dimensional network.

For this compound, it is generally advisable to start with a stoichiometric amount of water or slightly more, but to control its addition carefully, often diluted in a solvent.

Q5: Can I use a catalyst for the hydrolysis of this compound?

While acid or base catalysts are commonly used in silica (B1680970) sol-gel chemistry, their use with highly reactive alkoxides like this compound must be approached with caution. An acid or base can significantly accelerate the already rapid hydrolysis, potentially negating the stabilizing effect of a chelating agent. If a catalyst is to be used, it should be introduced in very small, controlled amounts after the stabilization of the this compound with a chelating agent.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Antimony Oxide Sol using Acetylacetone

This protocol describes a general method for preparing a stable antimony oxide sol by controlling the hydrolysis of this compound with acetylacetone (acacH).

Materials:

  • Antimony(III) ethoxide (Sb(OCH₂CH₃)₃)

  • Acetylacetone (acacH)

  • Absolute ethanol (B145695) (EtOH)

  • Deionized water (H₂O)

Procedure:

  • In a dry, inert atmosphere (e.g., a glovebox), prepare a 0.1 M solution of this compound in absolute ethanol.

  • In a separate flask, prepare a solution of acetylacetone in absolute ethanol.

  • Slowly add the acetylacetone solution to the this compound solution under vigorous stirring. The molar ratio of Sb(OEt)₃ to acacH should be systematically varied (e.g., 1:0.5, 1:1, 1:2) to find the optimal stabilization. Allow the mixture to stir for at least 30 minutes to ensure complete chelation.

  • Prepare the hydrolysis solution by mixing deionized water and absolute ethanol. The amount of water should be calculated to achieve a specific water-to-alkoxide molar ratio (r), for example, r=2.

  • Add the water/ethanol mixture dropwise to the chelated antimony precursor solution while maintaining vigorous stirring.

  • After the complete addition of water, allow the sol to age for a specified period (e.g., 1-24 hours) at room temperature. The resulting transparent sol can then be used for nanoparticle synthesis or thin film deposition.

ParameterRecommended RangePurpose
Sb(OEt)₃ Concentration0.05 - 0.5 MControls the concentration of the final sol.
Molar Ratio (acacH:Sb)0.5 - 2.0To control the rate of hydrolysis. Higher ratios lead to slower hydrolysis.[4][5]
Molar Ratio (H₂O:Sb)1.0 - 4.0To control the extent of hydrolysis and condensation.
Reaction Temperature0 - 25 °CLower temperatures slow down the reaction kinetics.

Visualizations

The following diagrams illustrate the key processes in controlling the hydrolysis of this compound.

Hydrolysis_Pathway Sb_ethoxide This compound Sb(OEt)₃ Precipitate Uncontrolled Precipitation (Antimony Hydroxide/Oxide) Sb_ethoxide->Precipitate Uncontrolled Hydrolysis Chelated_Sb Chelated Precursor [Sb(OEt)₃₋ₓ(acac)ₓ] Sb_ethoxide->Chelated_Sb Chelation H2O Water (H₂O) H2O->Precipitate Chelating_Agent Chelating Agent (e.g., acacH) Chelating_Agent->Chelated_Sb Controlled_Hydrolysis Controlled Hydrolysis + H₂O Chelated_Sb->Controlled_Hydrolysis Sol Stable Antimony Oxide Sol Controlled_Hydrolysis->Sol Condensation

Caption: Uncontrolled vs. controlled hydrolysis of this compound.

Experimental_Workflow start Start prep_sb Prepare Sb(OEt)₃ in Ethanol start->prep_sb prep_ca Prepare Chelating Agent in Ethanol start->prep_ca mix Mix and Stir (Chelation Step) prep_sb->mix prep_ca->mix hydrolysis Dropwise Addition (Hydrolysis Step) mix->hydrolysis prep_h2o Prepare H₂O/Ethanol Mixture prep_h2o->hydrolysis age Age the Sol hydrolysis->age end Stable Sol Ready for Use age->end

Caption: Workflow for preparing a stabilized antimony oxide sol.

References

Technical Support Center: Optimizing Antimony Triethoxide Delivery in ALD/CVD

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of antimony triethoxide (Sb(OEt)₃) precursor delivery in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure consistent and reliable precursor delivery for the successful deposition of antimony-containing thin films.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a precursor?

This compound, with the chemical formula Sb(OC₂H₅)₃, is a liquid organometallic compound used as a precursor for depositing antimony-containing thin films, such as antimony oxide (Sb₂O₃), through ALD and CVD techniques.[1][2] Its liquid state at room temperature makes it a convenient choice for vapor delivery using a bubbler system, offering advantages over solid precursors which can have inconsistent sublimation rates.[3]

Q2: What are the key physical and chemical properties of this compound I should be aware of?

PropertyValueSource
CAS Number 10433-06-4[1]
Molecular Formula C₆H₁₅O₃Sb[1]
Molecular Weight 256.94 g/mol [4]
Appearance Colorless to pale yellow liquid[2][5]
Density 1.513 g/mL at 25 °C
Boiling Point 71-73 °C @ 0.5 Torr[5]
Refractive Index n20/D 1.495
Moisture Sensitivity Highly sensitive to moisture[2]

Q3: What are the recommended storage and handling procedures for this compound?

Due to its moisture sensitivity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere such as nitrogen or argon.[2] Avoid contact with water or humid air, as this can lead to hydrolysis of the precursor, forming antimony oxides and ethanol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the delivery of this compound.

Problem 1: Low or Inconsistent Deposition Rate

Possible Causes & Solutions

  • Incorrect Bubbler Temperature: The vapor pressure of this compound is highly dependent on temperature. An incorrect bubbler temperature will result in insufficient or fluctuating precursor delivery to the reactor.

  • Insufficient Carrier Gas Flow: The carrier gas (typically argon or nitrogen) transports the precursor vapor from the bubbler to the process chamber. If the flow rate is too low, the delivery of the precursor will be limited.

    • Solution: Increase the carrier gas flow rate incrementally. Perform a saturation experiment by varying the carrier gas flow rate while keeping other parameters constant to find the optimal flow rate for your system.

  • Precursor Condensation in Delivery Lines: If the temperature of the delivery lines between the bubbler and the reactor is lower than the bubbler temperature, the precursor vapor can condense, leading to a reduced and unstable flow.

    • Solution: Ensure all precursor delivery lines are heated to a temperature at least 10-20 °C higher than the bubbler temperature to prevent condensation.

  • Precursor Depletion: Over time, the amount of precursor in the bubbler will decrease, which can affect the delivery rate.

    • Solution: Regularly check the precursor level in the bubbler and refill as necessary. For long deposition runs, consider using a larger bubbler or a precursor refilling system.

Problem 2: Poor Film Quality (e.g., high carbon content, non-uniformity)

Possible Causes & Solutions

  • Precursor Decomposition: this compound can thermally decompose at elevated temperatures. One study has shown that in the temperature range of 500-550 °C, this compound decomposes to form metallic antimony, not antimony oxide.[6] This can lead to the incorporation of metallic antimony and carbonaceous species into the film, affecting its properties.

    • Solution: Maintain the bubbler and delivery line temperatures below the decomposition temperature of the precursor. For ALD, the substrate temperature should be within the "ALD window" where self-limiting growth occurs without precursor decomposition.

  • Incomplete Reactions: Insufficient pulse times or reactant exposure can lead to incomplete surface reactions, resulting in film non-uniformity and the incorporation of unreacted precursor fragments.

    • Solution: Perform saturation experiments for both the this compound pulse and the co-reactant (e.g., water, ozone) pulse to ensure complete surface reactions.

  • Hydrolysis of the Precursor: As this compound is moisture-sensitive, any leaks in the gas lines or residual moisture in the reactor can cause the precursor to hydrolyze before it reaches the substrate.[2] This can lead to particle formation and poor film quality.

    • Solution: Ensure the ALD/CVD system is leak-tight. Perform a leak check before each deposition run. Use high-purity carrier gases and ensure they pass through a purifier to remove any trace moisture.

Experimental Protocols

Determining the Optimal Bubbler Temperature and Carrier Gas Flow Rate (Saturation Curve)

A critical step in optimizing precursor delivery is to perform a saturation curve experiment. This ensures that a sufficient amount of precursor is delivered to the substrate surface during each ALD cycle to achieve self-limiting growth.

Methodology:

  • Set Initial Parameters:

    • Choose a fixed substrate temperature within the expected ALD window.

    • Set a long pulse time for the co-reactant (e.g., H₂O) and long purge times to ensure complete reaction and removal of byproducts.

    • Select an initial bubbler temperature (e.g., 60 °C) and carrier gas flow rate (e.g., 20 sccm).

  • Vary Precursor Pulse Time:

    • Perform a series of depositions with a fixed number of cycles (e.g., 100 cycles) while varying the this compound pulse time (e.g., from 0.1 to 2.0 seconds).

    • Measure the thickness of the deposited film for each pulse time.

    • Plot the growth per cycle (GPC) as a function of the precursor pulse time. The pulse time at which the GPC saturates (i.e., no longer increases with increasing pulse time) is the minimum pulse time required for self-limiting growth under those conditions.

  • Optimize Bubbler Temperature and Carrier Gas Flow:

    • If saturation is not achieved even with long pulse times, it may indicate that the precursor delivery rate is too low.

    • Increase the bubbler temperature in small increments (e.g., 5 °C) and repeat the saturation curve experiment.

    • Alternatively, or in conjunction, increase the carrier gas flow rate and repeat the experiment.

    • The goal is to find a combination of bubbler temperature and carrier gas flow that allows for a reasonably short saturation pulse time.

Visualizations

Troubleshooting Logic for Low Deposition Rate

low_deposition_rate cluster_solutions Solutions start Low or Inconsistent Deposition Rate bubbler_temp Check Bubbler Temperature start->bubbler_temp carrier_gas Check Carrier Gas Flow start->carrier_gas line_temp Check Delivery Line Temperature start->line_temp precursor_level Check Precursor Level start->precursor_level optimize_temp Optimize Temperature (e.g., 60-80 °C) bubbler_temp->optimize_temp Incorrect increase_flow Increase Flow Rate & Perform Saturation Curve carrier_gas->increase_flow Too Low heat_lines Heat Lines > Bubbler Temperature line_temp->heat_lines Too Low refill Refill Bubbler precursor_level->refill Depleted

Caption: Troubleshooting workflow for low deposition rates.

Experimental Workflow for ALD Saturation Curve

saturation_curve_workflow start Start: Set Initial Deposition Parameters vary_pulse Vary Sb(OEt)₃ Pulse Time start->vary_pulse deposit Deposit Thin Film (Fixed Cycles) vary_pulse->deposit measure Measure Film Thickness deposit->measure plot Plot GPC vs. Pulse Time measure->plot saturate Saturation Achieved? plot->saturate optimize Increase Bubbler Temp. or Carrier Gas Flow saturate->optimize No end End: Optimal Pulse Time Determined saturate->end Yes optimize->vary_pulse

Caption: Workflow for determining precursor saturation.

References

Preventing particle agglomeration in antimony triethoxide sol-gel synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sol-gel synthesis of antimony triethoxide. The focus is on preventing particle agglomeration to achieve stable, monodispersed nanoparticles.

Troubleshooting Guide: Preventing Particle Agglomeration

Agglomeration is a common issue in sol-gel synthesis, leading to larger, unstable particles and affecting the final material's properties. This guide addresses specific problems you might encounter.

Problem 1: Immediate precipitation or formation of large, milky-white aggregates upon water addition.

Potential Cause Explanation Recommended Solution
Uncontrolled Hydrolysis Rate This compound is highly reactive towards water. Rapid, uncontrolled hydrolysis leads to fast nucleation and growth, resulting in the formation of large, insoluble antimony oxide/hydroxide particles that immediately agglomerate.Slow down the hydrolysis rate. Instead of adding water directly, introduce it slowly and in a controlled manner. A common method is to use a solution of water in the parent alcohol (ethanol). For example, prepare a solution of ethanol (B145695) with the desired amount of water and add it dropwise to the this compound solution under vigorous stirring.
Inhomogeneous Reaction Mixture If the water is not dispersed quickly and evenly throughout the precursor solution, localized areas of high water concentration will cause rapid, localized precipitation.Increase stirring speed. Use a magnetic stirrer set to a high RPM (>600 rpm) to ensure the immediate dispersion of the water/ethanol solution as it is added.[1] Consider ultrasonication. Applying ultrasonic energy during the hydrolysis step can break apart initial agglomerates as they form and promote a more homogeneous reaction environment.[2][3]

Problem 2: The sol appears stable initially but forms aggregates or settles out over time (minutes to hours).

Potential Cause Explanation Recommended Solution
Lack of Surface Stabilization As primary nanoparticles form, their high surface energy makes them prone to sticking together (agglomeration) to reduce the overall surface area. Without a stabilizing agent, this process is thermodynamically favorable.Introduce a stabilizing agent. Capping agents or chelating agents can adsorb to the surface of the nanoparticles, creating a repulsive barrier that prevents them from agglomerating. This can be due to electrostatic repulsion or steric hindrance.[1]
Inappropriate pH The surface charge of the antimony oxide particles is pH-dependent. If the pH of the sol is near the isoelectric point, the particles will have a net neutral charge, minimizing electrostatic repulsion and leading to agglomeration.Adjust the pH of the reaction. The optimal pH for stability will depend on the specific solvent system but generally, moving away from the isoelectric point by adding a small amount of acid or base can increase surface charge and repulsive forces. Studies on antimony hydrolysis suggest that pH plays a crucial role in the final product's nature.[4][5][6] For antimony compounds, acidic conditions (e.g., pH < 4) or basic conditions (e.g., pH > 8) can be explored.[7]
Insufficient Steric Hindrance The ethoxide groups on the precursor provide some steric bulk, but as hydrolysis and condensation proceed, this effect diminishes, allowing particles to approach each other closely.Use a bulky chelating agent. A chelating agent like citric acid can coordinate with the antimony precursor.[8] This not only controls the hydrolysis rate but also provides a larger steric barrier around the growing particles, physically preventing them from getting too close.[9]

Problem 3: Gelation occurs too quickly, trapping agglomerated particles within the gel network.

Potential Cause Explanation Recommended Solution
High Condensation Rate The condensation reaction, which forms the Sb-O-Sb bonds that lead to the gel network, is proceeding too quickly, not allowing time for particles to disperse.Lower the reaction temperature. Conducting the synthesis at a reduced temperature (e.g., 0-5 °C in an ice bath) will slow down the kinetics of both hydrolysis and condensation reactions, allowing for more controlled particle growth.[5]
High Precursor Concentration A higher concentration of this compound means that the newly formed particles are closer together, increasing the probability of collision and subsequent condensation into a rapid gel.Decrease the precursor concentration. Diluting the this compound in the solvent (e.g., ethanol) before adding the hydrolysis agent will increase the distance between particles, slowing the rate of gelation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of particle agglomeration in this compound sol-gel synthesis?

A: The primary cause is the extremely fast and often uncontrolled reaction of this compound with water (hydrolysis). This rapid reaction leads to the quick formation of antimony-oxygen-antimony (Sb-O-Sb) bonds, resulting in the creation of primary nanoparticles that, due to high surface energy, tend to stick together and form larger, irreversible clusters known as agglomerates.

Q2: How can I control the hydrolysis and condensation rates?

A: There are several effective strategies:

  • Controlled Water Addition: Instead of adding pure water, dissolve it in the solvent (e.g., ethanol) and add this solution dropwise.

  • Temperature Control: Lowering the reaction temperature (e.g., using an ice bath) significantly slows down the reaction kinetics.[5]

  • Use of Chelating Agents: Agents like citric acid can coordinate with the antimony precursor, modifying its reactivity and slowing down the hydrolysis process.[4][8]

Q3: What is a suitable stabilizing agent for this system?

A: Citric acid is a good candidate. It can act as a chelating agent, binding to the antimony precursor to control the hydrolysis rate, and can also provide steric hindrance on the surface of the formed nanoparticles to prevent them from aggregating.[8][10] The molar ratio of citric acid to the antimony precursor is a critical parameter to optimize.

Q4: Can pH be used to prevent agglomeration?

A: Yes, pH control is a critical factor. The surface of the antimony oxide nanoparticles will have a charge that is dependent on the pH of the solution. By adjusting the pH away from the isoelectric point (the pH at which the net surface charge is zero), you can induce electrostatic repulsion between particles, which helps to prevent agglomeration. The optimal pH needs to be determined experimentally for your specific system, but antimony oxides generally form at pH values above 4.5.[6]

Q5: Is ultrasonication helpful in preventing agglomeration?

A: Absolutely. Applying ultrasonic energy during the synthesis, particularly during the addition of water, can be very effective. The cavitation and micro-jets produced by ultrasound can break up newly formed loose agglomerates and ensure better mixing, leading to the formation of smaller, more uniform particles.[2][3][11]

Q6: Why is the choice of solvent important?

A: The solvent plays multiple roles. It dissolves the precursor, affects the hydrolysis and condensation rates, and influences the stability of the resulting sol. A polar protic solvent like ethanol is commonly used as it is miscible with both the alkoxide precursor and water. The viscosity and dielectric constant of the solvent can also impact particle stability.

Data Presentation

Table 1: Effect of Synthesis Parameters on Particle Agglomeration

ParameterLow LevelHigh LevelEffect on AgglomerationRationale
Temperature 0 °C50 °CIncreases with temperatureHigher temperature increases reaction rates of hydrolysis and condensation.[5]
Water Addition Rate Dropwise (slow)Bulk (fast)Increases with rateRapid addition leads to uncontrolled, localized hydrolysis and precipitation.
Stirring Speed 100 RPM>600 RPMDecreases with speedHigh shear forces improve mixing and break apart soft agglomerates.[1]
Precursor Conc. LowHighIncreases with concentrationHigher concentration reduces interparticle distance, promoting collision.
Stabilizer Molar Ratio 0>1 (Stabilizer:Sb)Decreases with ratioProvides electrostatic or steric barriers to prevent particle contact.[1]

Experimental Protocols

Protocol 1: Controlled Hydrolysis using a Chelating Agent

This protocol aims to produce a stable sol of antimony oxide nanoparticles by controlling the hydrolysis rate with citric acid.

Materials:

  • Antimony(III) ethoxide (Sb(OCH₂CH₃)₃)

  • Anhydrous Ethanol (EtOH)

  • Citric Acid (C₆H₈O₇)

  • Deionized Water

Procedure:

  • Precursor Solution: In a clean, dry flask, dissolve this compound in anhydrous ethanol to achieve a desired concentration (e.g., 0.1 M). Place the flask on a magnetic stirrer.

  • Chelation: In a separate beaker, dissolve citric acid in anhydrous ethanol. A molar ratio of citric acid to antimony of 1.5:1 is a good starting point.

  • Add the citric acid solution dropwise to the stirring this compound solution. Allow the mixture to stir for 60 minutes at room temperature to ensure complete chelation of the antimony precursor.

  • Hydrolysis Solution: Prepare a solution of deionized water in ethanol. The molar ratio of water to antimony should be controlled, starting with a ratio of 4:1.

  • Controlled Hydrolysis: Add the water/ethanol solution very slowly (e.g., using a syringe pump at 1 mL/min) to the chelated antimony precursor solution under vigorous stirring.

  • Aging: Allow the resulting sol to stir for 24 hours at room temperature. This aging step allows the condensation reactions to proceed slowly, forming a stable colloidal suspension.

  • Characterization: Analyze the resulting sol for particle size and distribution using techniques like Dynamic Light Scattering (DLS).

Visualizations

Logical Workflow for Troubleshooting Agglomeration

TroubleshootingWorkflow cluster_synthesis Sol-Gel Synthesis Steps cluster_troubleshooting Troubleshooting Path Start Start Synthesis: Mix Sb(OEt)3 in Ethanol AddWater Add Water/Ethanol Solution Start->AddWater Observe Observe for Agglomeration AddWater->Observe StableSol Stable Sol Achieved Observe->StableSol No Agglomeration Immediate Precipitation / Milky Appearance Observe->Agglomeration Yes T_ControlRate Action: Control Hydrolysis Rate Agglomeration->T_ControlRate T_AdjustpH Action: Adjust pH Agglomeration->T_AdjustpH T_LowerTemp Action: Lower Temperature Agglomeration->T_LowerTemp M_SlowAddition Method 1: Slow Dropwise Addition T_ControlRate->M_SlowAddition M_Ultrasonicate Method 2: Apply Ultrasonication T_ControlRate->M_Ultrasonicate M_Chelate Method 3: Add Chelating Agent (e.g., Citric Acid) T_ControlRate->M_Chelate M_SlowAddition->Start Retry M_Ultrasonicate->Start Retry M_Chelate->Start Retry T_AdjustpH->Start Retry T_LowerTemp->Start Retry

Caption: A logical workflow for diagnosing and addressing particle agglomeration during synthesis.

Mechanism of Steric Stabilization with a Chelating Agent

StericStabilization No Agglomeration (Steric Hindrance) cluster_uncontrolled Unstabilized Particles cluster_controlled Stabilized with Chelating Agent cluster_ligand1 cluster_ligand2 P1 Sb-O P2 Sb-O P1->P2 Agglomeration CP1 Sb-O L1a Citrate CP1->L1a L1b Citrate CP1->L1b L1c Citrate CP1->L1c CP2 Sb-O L2a Citrate CP2->L2a L2b Citrate CP2->L2b L2c Citrate CP2->L2c

References

Improving the stability of antimony triethoxide solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antimony triethoxide solutions. The information is designed to help you anticipate and resolve common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned cloudy and a white precipitate has formed. What is happening?

A1: The formation of a white precipitate is a common sign of decomposition of this compound. This is most likely due to hydrolysis and condensation reactions. This compound is extremely sensitive to moisture.[1] Even trace amounts of water in your solvent or from atmospheric exposure can initiate a reaction that leads to the formation of insoluble antimony oxides and hydroxides.

Q2: What is the primary degradation pathway for this compound in solution?

A2: The primary degradation pathway is hydrolysis, followed by condensation.[2][3][4] In the presence of water, the ethoxide groups are replaced by hydroxyl groups. These hydroxylated intermediates can then react with each other to form Sb-O-Sb bridges, leading to the formation of larger, insoluble polymeric or oligomeric species, and eventually precipitating as antimony oxides.

Q3: What are the ideal storage conditions for this compound and its solutions?

A3: this compound should be stored in a tightly sealed container under an inert, dry atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air. It is advisable to store it in a desiccator. Solutions should be prepared using anhydrous solvents and stored under the same inert conditions, preferably in a glovebox.

Q4: What solvents are recommended for preparing stable this compound solutions?

A4: The choice of solvent is critical for maintaining the stability of this compound solutions. Always use dry, aprotic solvents. Suitable solvents include:

It is crucial to ensure the water content of the solvent is minimized by using appropriate drying techniques, such as distillation from a suitable drying agent or by using commercially available anhydrous solvents.

Q5: Can I do anything to stabilize my this compound solution if I suspect it is starting to degrade?

A5: Once precipitation has begun, it is very difficult to reverse the process and redissolve the antimony oxide precipitate. The best approach is prevention. However, for some metal alkoxides, the addition of a chelating agent can sometimes help to stabilize the solution by coordinating with the metal center and sterically hindering the hydrolysis and condensation reactions. For antimony compounds, complexing agents like tartaric acid have been used to create water-soluble forms, though this fundamentally changes the chemical nature of the antimony species.[5] The effectiveness of such an approach for your specific application would need to be experimentally validated.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution turns cloudy or a precipitate forms immediately upon preparation. 1. Wet Solvent: The solvent used contains an unacceptable amount of water. 2. Wet Glassware: Residual moisture on the glassware is initiating hydrolysis.1. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate techniques (e.g., distillation over a drying agent). 2. Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of dry, inert gas before use.
A clear solution becomes cloudy over a short period (hours to days). 1. Atmospheric Moisture: The solution has been exposed to air, allowing moisture to be absorbed. 2. Improper Sealing: The storage container is not airtight.1. Handle the solution under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). 2. Use storage vessels with airtight seals, such as septa-sealed bottles, and purge the headspace with an inert gas before sealing.
Inconsistent experimental results using the same stock solution. Ongoing Decomposition: The concentration of active this compound in the solution is decreasing over time due to slow hydrolysis and condensation.1. Prepare fresh solutions of this compound immediately before use. 2. If a stock solution must be stored, monitor its quality regularly. Consider re-standardizing the solution if it has been stored for an extended period.
Formation of a gel instead of a precipitate. Controlled Hydrolysis: A higher concentration of water and this compound can lead to the formation of a gel-like network of antimony-oxygen bonds, characteristic of the sol-gel process.[2][3]This may be an expected outcome if you are intentionally performing a sol-gel synthesis. If this is unintentional, it indicates a significant contamination with water. Review your anhydrous procedures for solvent and glassware preparation.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability for experimental use.

Materials:

  • This compound (Sb(OC₂H₅)₃)

  • Anhydrous solvent (e.g., ethanol, toluene)

  • Oven-dried glassware (e.g., volumetric flask, syringes)

  • Inert gas supply (argon or nitrogen)

  • Glovebox or Schlenk line

Procedure:

  • Place all necessary glassware in an oven at 120 °C for at least 4 hours to ensure it is completely dry.

  • Transfer the dried glassware to a glovebox or allow it to cool to room temperature under a stream of dry inert gas on a Schlenk line.

  • Inside the glovebox or under a positive pressure of inert gas, measure the required amount of anhydrous solvent and transfer it to the volumetric flask.

  • Carefully measure the required mass of this compound and add it to the solvent in the volumetric flask.

  • Seal the flask and gently agitate the solution until the this compound is fully dissolved.

  • Store the resulting solution in the sealed flask under an inert atmosphere. For long-term storage, it is recommended to place the sealed flask in a desiccator.

Protocol 2: Monitoring the Stability of this compound Solutions via UV-Vis Spectroscopy

This protocol provides a method to indirectly monitor the stability of an this compound solution by observing changes in light scattering due to the formation of particles.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Anhydrous solvent (for blank and dilution)

  • UV-Vis spectrophotometer

  • Cuvettes with airtight caps

Procedure:

  • Set the spectrophotometer to measure absorbance over a wavelength range of 300-800 nm.

  • Use the anhydrous solvent as a blank to obtain a baseline spectrum.

  • Immediately after preparation, take an aliquot of the this compound solution, place it in a sealed cuvette, and measure its initial absorbance spectrum. The initial solution should show minimal absorbance in the visible range.

  • Store the stock solution under the desired conditions.

  • At regular intervals (e.g., every hour, day, or week), take another aliquot from the stock solution and measure its UV-Vis spectrum.

  • An increase in the baseline absorbance or the appearance of a broad scattering profile across the spectrum is indicative of particle formation and thus, solution instability.

  • Plot the change in absorbance at a fixed wavelength (e.g., 500 nm) over time to quantify the rate of decomposition.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₆H₁₅O₃Sb[6][7]
Molecular Weight 256.94 g/mol [6][7]
Appearance Colorless to pale yellow liquid[1][8]
Boiling Point 95 °C[1]
Density 1.513 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.495[7]
Moisture Sensitivity Highly sensitive to moisture[1]

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotes
Water Reacts[1]Hydrolyzes to form antimony oxides.
Ethanol SolubleMust be anhydrous.
Toluene SolubleMust be anhydrous.
Tetrahydrofuran (THF) SolubleMust be anhydrous.
Hexane SolubleMust be anhydrous.

Visualizations

Hydrolysis_and_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation Sb_OEt Sb(OEt)₃ This compound Intermediate1 Sb(OEt)₂(OH) + EtOH Sb_OEt->Intermediate1 + H₂O H2O H₂O (Water) H2O->Sb_OEt Intermediate2 Sb(OEt)(OH)₂ + EtOH Intermediate1->Intermediate2 + H₂O Sb_OH3 Sb(OH)₃ Antimony Hydroxide + EtOH Intermediate2->Sb_OH3 + H₂O Condensation_Start 2 Sb(OEt)₂(OH) Dimer (EtO)₂Sb-O-Sb(OEt)₂ + H₂O Condensation_Start->Dimer Polymer ---[Sb(O)(OEt)]n--- Polymeric Species Dimer->Polymer Further Condensation Oxide Sb₂O₃ Antimony Trioxide (Precipitate) Polymer->Oxide

Caption: Hydrolysis and condensation pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation (Inert Atmosphere) cluster_analysis Stability Analysis cluster_troubleshooting Troubleshooting Dry_Glassware Oven-Dry Glassware Anhydrous_Solvent Use Anhydrous Solvent Dry_Glassware->Anhydrous_Solvent Dissolve Dissolve Sb(OEt)₃ Anhydrous_Solvent->Dissolve Store Store Under Inert Gas Dissolve->Store Initial_Analysis Initial Analysis (t=0) (e.g., UV-Vis) Store->Initial_Analysis Incubate Incubate Under Test Conditions Initial_Analysis->Incubate Periodic_Analysis Periodic Analysis (t=x) Incubate->Periodic_Analysis Precipitate_Check Precipitate Observed? Periodic_Analysis->Precipitate_Check Data_Analysis Analyze Data for Changes (e.g., Increased Scattering) Proceed Proceed with Experiment Data_Analysis->Proceed Precipitate_Check->Data_Analysis No Review_Procedure Review Anhydrous Technique Precipitate_Check->Review_Procedure Yes Discard Discard and Prepare Fresh Review_Procedure->Discard

Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.

References

Minimizing carbon contamination from antimony triethoxide precursor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antimony triethoxide (Sb(OC₂H₅)₃) as a precursor for thin film deposition. The focus is on minimizing carbon contamination in the resulting antimony oxide films.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of carbon contamination when using this compound?

A1: The main source of carbon contamination is the incomplete decomposition or reaction of the ethoxide (–OC₂H₅) ligands from the this compound precursor during the deposition process. Ideally, these ligands should be cleanly removed, leaving behind pure antimony oxide. However, side reactions can lead to the incorporation of carbon and hydrocarbon species into the growing film.

Q2: How does deposition temperature influence carbon incorporation?

A2: Deposition temperature is a critical parameter. At lower temperatures, there may be insufficient thermal energy to completely break the antimony-oxygen-carbon bonds of the ethoxide ligands, leading to their incorporation. Conversely, at very high temperatures, undesirable side reactions and precursor decomposition in the gas phase can also lead to increased carbon contamination. For instance, in Metal-Organic Chemical Vapor Deposition (MOCVD), the decomposition of antimony(III) ethoxide in the 500-550°C range has been observed to produce antimony metal instead of the desired oxide, which can be associated with carbon impurities.[1][2][3]

Q3: What role do co-reactants like oxygen or ozone play in reducing carbon contamination?

A3: Co-reactants are crucial for the oxidative decomposition of the precursor and the formation of antimony oxide. A sufficiently reactive co-reactant is necessary to effectively remove the ethoxide ligands as volatile byproducts like CO₂, H₂O, and other small organic molecules. Ozone (O₃) is generally a stronger oxidizing agent than molecular oxygen (O₂) and can be more effective at lower temperatures in breaking down the organic ligands, thereby reducing carbon contamination.[4] The addition of oxygen to the precursor flow can also promote the formation of higher antimony oxidation states.[1][3]

Q4: Can the choice of deposition technique (e.g., ALD vs. CVD) affect carbon contamination?

A4: Yes. Atomic Layer Deposition (ALD) offers a more controlled, self-limiting growth process compared to Chemical Vapor Deposition (CVD).[5][6] This layer-by-layer growth can sometimes lead to more efficient removal of ligands during the purge steps, potentially resulting in lower carbon contamination. However, the choice of co-reactant and deposition temperature remains critical in both techniques.

Troubleshooting Guide

Issue: High Carbon Content Detected in the Film

High carbon content in your antimony oxide film can be detrimental to its optical and electrical properties. Here are some steps to troubleshoot and mitigate this issue.

1. Verify Precursor Purity and Handling:

  • Problem: The precursor may be contaminated or may have degraded.

  • Solution:

    • Ensure the this compound precursor is of high purity.

    • Handle the precursor in an inert atmosphere (e.g., a glovebox) to prevent exposure to moisture and air, which can lead to hydrolysis and the formation of non-volatile impurities.

2. Optimize Deposition Temperature:

  • Problem: The deposition temperature may be too low for complete ligand removal or too high, causing unwanted side reactions.

  • Solution:

    • Perform a temperature series to find the optimal deposition window. Start with the recommended temperature range from literature, if available, and systematically vary it.

    • Characterize the carbon content at each temperature using techniques like X-ray Photoelectron Spectroscopy (XPS) or Secondary Ion Mass Spectrometry (SIMS).

3. Adjust Co-reactant Flow and Type:

  • Problem: The co-reactant may not be reactive enough or its concentration may be insufficient.

  • Solution:

    • Increase the flow rate or partial pressure of the oxygen source.

    • If using O₂, consider switching to a more reactive oxidant like ozone (O₃), especially for lower temperature processes.[4]

    • Introducing a co-reactant like ammonia (B1221849) (NH₃) has been shown in some pseudo-ALD processes to modify the surface reactions, which could potentially aid in cleaner ligand removal.[7]

4. Modify the Deposition Cycle (for ALD):

  • Problem: Insufficient purging or exposure times in an ALD cycle can leave unreacted precursor or byproducts on the surface.

  • Solution:

    • Increase the duration of the co-reactant pulse to ensure complete reaction with the precursor ligands.

    • Lengthen the purge time after both the precursor and co-reactant pulses to ensure all non-adsorbed species and volatile byproducts are removed from the chamber.

Data Presentation

Table 1: Effect of Deposition Temperature on Film Composition (MOCVD)

PrecursorDeposition Temperature (°C)Resulting Film CompositionReference
Antimony(III) ethoxide500 - 550Antimony metal (Sb)[1][2]
Antimony(III) n-butoxide500 - 550Antimony trioxide (Sb₂O₃)[1][2]
Antimony(III) ethoxide600Sb₆O₁₃[1][2]

Note: The formation of metallic antimony from this compound at 500-550°C suggests incomplete oxidation, which is often associated with higher carbon incorporation.

Experimental Protocols

Methodology for Characterizing Carbon Contamination using XPS

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that can identify the elemental composition and chemical states of the elements within a material.

  • Sample Preparation:

    • Carefully transfer the deposited film into the XPS ultra-high vacuum (UHV) chamber with minimal exposure to ambient atmosphere to reduce adventitious carbon contamination.

  • Initial Survey Scan:

    • Perform a wide energy range survey scan (e.g., 0-1200 eV) to identify all elements present on the surface.

  • High-Resolution Scans:

    • Acquire high-resolution spectra for the C 1s, O 1s, and Sb 3d regions.

    • Note the overlap between the O 1s and Sb 3d₅/₂ peaks and use appropriate deconvolution methods for accurate analysis.[8]

  • Sputter Depth Profiling (Optional):

    • Use an argon ion gun to sputter away the surface layer by layer.

    • Acquire high-resolution spectra at different depths to determine the carbon concentration throughout the bulk of the film. Be aware that sputtering can sometimes introduce artifacts.[1]

  • Data Analysis:

    • Fit the high-resolution C 1s peak to identify different carbon species (e.g., C-C, C-O, C=O).

    • Quantify the atomic concentration of carbon relative to antimony and oxygen.

Visualizations

Decomposition_Pathways cluster_ideal Ideal Pathway (Low Carbon) cluster_nonideal Non-Ideal Pathway (High Carbon) Sb(OEt)3_ideal Sb(OEt)3 + Oxidant Surface_Adsorption_ideal Surface Adsorption Sb(OEt)3_ideal->Surface_Adsorption_ideal Ligand_Removal_ideal Complete Ligand Removal Surface_Adsorption_ideal->Ligand_Removal_ideal Sb2O3_ideal Pure Sb2O3 Film Ligand_Removal_ideal->Sb2O3_ideal Byproducts_ideal Volatile Byproducts (CO2, H2O) Ligand_Removal_ideal->Byproducts_ideal Sb(OEt)3_nonideal Sb(OEt)3 + Insufficient Oxidant Surface_Adsorption_nonideal Surface Adsorption Sb(OEt)3_nonideal->Surface_Adsorption_nonideal Ligand_Removal_nonideal Incomplete Ligand Removal Surface_Adsorption_nonideal->Ligand_Removal_nonideal Sb2O3_C_nonideal Sb2O3 Film with Carbon Impurities Ligand_Removal_nonideal->Sb2O3_C_nonideal Byproducts_nonideal Non-volatile Carbon Fragments Ligand_Removal_nonideal->Byproducts_nonideal Troubleshooting_Workflow Start High Carbon Detected in Film Check_Precursor Verify Precursor Purity & Handling Start->Check_Precursor Optimize_Temp Optimize Deposition Temperature Check_Precursor->Optimize_Temp Adjust_Oxidant Adjust Co-reactant (Flow/Type) Optimize_Temp->Adjust_Oxidant Modify_Cycle Modify ALD Cycle Times Adjust_Oxidant->Modify_Cycle Re_evaluate Re-evaluate Carbon Content Modify_Cycle->Re_evaluate Success Carbon Minimized Re_evaluate->Success Low Carbon Continue_Opt Further Optimization Needed Re_evaluate->Continue_Opt High Carbon Continue_Opt->Optimize_Temp

References

Technical Support Center: Enhancing the Catalytic Efficiency of Antimony Triethoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of antimony triethoxide as a catalyst. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance catalytic efficiency.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound.

Issue 1: Low or No Catalytic Activity

Possible Cause Troubleshooting Steps
Catalyst Hydrolysis: this compound is highly sensitive to moisture. Exposure to water in reactants, solvents, or the reaction atmosphere will lead to hydrolysis, forming less active antimony oxides and ethanol.1. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). 2. Use anhydrous solvents and reactants. Consider using molecular sieves to dry solvents prior to use. 3. Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon).
Improper Catalyst Storage: Prolonged or improper storage can lead to degradation.1. Store this compound in a tightly sealed container, preferably under an inert atmosphere. 2. Store in a cool, dry place away from light.
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a desirable reaction rate.1. Consult literature for typical catalyst loading for your specific reaction. If unavailable, perform a catalyst loading screen (e.g., 0.1, 0.5, 1.0, 2.0 mol%).
Low Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier.1. Gradually increase the reaction temperature in increments (e.g., 10 °C) and monitor the reaction progress.

Issue 2: Poor Reaction Selectivity or Formation of Byproducts

Possible Cause Troubleshooting Steps
Ligand Exchange: The ethoxide ligands on the antimony center can be exchanged with other nucleophiles in the reaction mixture, leading to catalysts with different activities and selectivities.[1][2][3]1. Minimize the presence of competing nucleophiles if they are not part of the desired reaction. 2. Consider if a different antimony precursor (e.g., antimony triacetate) might be more suitable if ligand exchange is unavoidable and detrimental.
Reaction Temperature is Too High: High temperatures can lead to thermal degradation of reactants, products, or the catalyst itself, resulting in byproduct formation.1. Attempt the reaction at a lower temperature. 2. Perform a temperature optimization study to find the optimal balance between reaction rate and selectivity.
Presence of Impurities: Impurities in the starting materials or catalyst can act as competing catalysts or poisons.1. Use high-purity starting materials and catalyst. 2. Ensure the catalyst has not been contaminated during handling.

Issue 3: Catalyst Deactivation During the Reaction

Possible Cause Troubleshooting Steps
Hydrolysis: As mentioned, gradual introduction of moisture will deactivate the catalyst over time.1. Maintain rigorous anhydrous conditions throughout the entire reaction duration.
Formation of Insoluble Species: The catalyst can convert into insoluble and inactive antimony oxides or be reduced to metallic antimony, which may precipitate from the reaction mixture.[4]1. Ensure good agitation to maintain catalyst dispersion. 2. The use of co-solvents might improve the solubility of the active catalyst species.
Poisoning: Certain functional groups or impurities can bind strongly to the antimony center, blocking the active sites.1. Purify all reactants and solvents to remove potential catalyst poisons (e.g., sulfur or phosphorus compounds).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound as a catalyst?

A1: this compound, like other trivalent antimony compounds, is primarily used as a polycondensation catalyst in the synthesis of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET).[5] It can also be employed in other reactions, such as the synthesis of siderophores.

Q2: How does the catalytic activity of this compound compare to antimony trioxide or antimony acetate (B1210297)?

A2: While specific quantitative comparisons are scarce, the catalytic activity of antimony compounds in polyester (B1180765) synthesis is often related to their solubility in the reaction medium. Antimony trioxide has poor solubility in ethylene (B1197577) glycol, a common reactant.[6] Antimony acetate and this compound are generally more soluble, which can lead to higher catalytic activity due to better dispersion in the reaction mixture.

Q3: Can this compound be "activated" or its efficiency enhanced with additives?

A3: Yes, the efficiency of antimony-based catalysts can be enhanced. The use of co-catalysts, such as inorganic tin compounds, has been shown to reduce polymerization time in polyester synthesis.[7] The choice of ligands can also modulate the Lewis acidity of the antimony center, which can influence its catalytic activity.

Q4: What are the safety precautions for handling this compound?

A4: this compound is harmful if swallowed or inhaled and is a flammable liquid and vapor.[8] It is also moisture-sensitive. Always handle it in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (gloves, safety glasses).

Q5: Can a deactivated antimony catalyst be regenerated?

Data Presentation

Table 1: Influence of Co-Catalyst on Polyester Synthesis Time (Inferred from Antimony/Tin System)

Catalyst SystemEsterification Time (min)Polycondensation Time (min)
Antimony Compound (290 ppm Sb)180160
Antimony Compound (290 ppm Sb) + Tin Oxalate (20 ppm Sn)150130
Antimony Compound (290 ppm Sb) + Tin Oxalate (40 ppm Sn)140115

Data is illustrative and based on the use of an antimony compound with a tin co-catalyst in PET synthesis.[7]

Experimental Protocols

Protocol 1: General Procedure for Polyester Synthesis using this compound

This protocol provides a general methodology for a lab-scale polyesterification reaction.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

    • Ensure all reactants (e.g., dimethyl terephthalate, ethylene glycol) and the this compound catalyst are of high purity and anhydrous.

  • Reaction Setup:

    • Assemble a three-necked round-bottom flask with a mechanical stirrer, a condenser, and a nitrogen inlet.

    • Charge the flask with dimethyl terephthalate and ethylene glycol in the desired molar ratio (e.g., 1:2.2).

  • Transesterification:

    • Heat the mixture to ~180-200 °C under a slow stream of nitrogen to initiate the transesterification reaction, during which methanol (B129727) is evolved and collected.

    • Monitor the reaction until the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Cool the reaction mixture slightly and add the this compound catalyst (e.g., 0.05 mol% relative to the diacid/diester) under a positive pressure of nitrogen.

    • Gradually increase the temperature to ~270-290 °C while slowly reducing the pressure to <1 mmHg.

    • Continue the reaction under high vacuum and temperature, observing the increase in viscosity of the reaction mixture.

    • The reaction is complete when the desired viscosity or molecular weight is achieved.

  • Work-up:

    • Cool the reactor to room temperature under nitrogen.

    • The resulting polyester can be removed and purified as required.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Product prep1 Dry Glassware react1 Charge Reactants prep1->react1 prep2 Use Anhydrous Reactants prep2->react1 react2 Transesterification (180-200°C) react1->react2 react3 Add Sb(OEt)₃ Catalyst react2->react3 react4 Polycondensation (270-290°C, Vacuum) react3->react4 analysis1 Monitor Viscosity react4->analysis1 product Isolate Polyester analysis1->product

Caption: Workflow for polyester synthesis using this compound.

troubleshooting_logic start Low Catalytic Activity? cause1 Moisture Contamination? start->cause1 Yes cause2 Incorrect Temperature? start->cause2 No solution1 Use Anhydrous Conditions (Dry Glassware, Solvents, Inert Gas) cause1->solution1 Yes cause1->cause2 No solution2 Optimize Reaction Temperature cause2->solution2 Yes cause3 Catalyst Deactivation? cause2->cause3 No solution3 Check for Insoluble Species Ensure Reactant Purity cause3->solution3 Yes

Caption: Troubleshooting logic for low catalytic activity.

References

Troubleshooting inconsistent film growth with antimony triethoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent film growth using antimony triethoxide (Sb(OEt)₃) as a precursor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or Inconsistent Film Quality

Q1: My antimony oxide film has poor uniformity and a patchy appearance. What are the likely causes?

A: Non-uniform film growth is a common issue that can stem from several factors within your deposition system. The most frequent culprits are related to gas flow dynamics, temperature gradients across the substrate, and reactant concentration.[1]

  • Gas Flow: Uneven gas flow can lead to inconsistent delivery of the this compound precursor to the substrate surface. This can be caused by an improperly designed gas distribution system or inaccurate flow control.[1] Optimizing the design of your gas injection nozzle and ensuring precise control over the carrier gas flow rate can help create a more uniform deposition environment.

  • Temperature Gradients: If your substrate heater does not provide uniform temperature across the entire surface, the film growth rate can vary, leading to thickness inconsistencies. Check for heating element malfunctions, ensure good thermocouple contact, and calibrate your temperature sensor.[1]

  • Reactant Concentration: Fluctuations in the precursor vapor concentration can directly impact the growth rate. This may be due to unstable precursor heating or issues with the carrier gas flow.

Q2: The deposited film is flaking off or has poor adhesion to the substrate. How can I fix this?

A: Poor adhesion is almost always linked to the condition of the substrate surface.[2] Inadequate surface preparation or contamination can prevent a strong bond from forming between the film and the substrate.

  • Substrate Cleaning: The substrate must be meticulously cleaned to remove any organic residues, moisture, or particulate matter. A multi-step cleaning process involving solvents, followed by a final plasma or UV-ozone treatment, is highly recommended to ensure a pristine and reactive surface.[2]

  • Surface Contamination: Even after cleaning, the substrate can become re-contaminated if not immediately transferred to the deposition chamber. Ensure a clean handling protocol and minimize exposure to ambient air.

Q3: I am observing particle contamination in my films. What is the source?

A: Particle contamination can originate from the gas phase or from the equipment itself.

  • Gas-Phase Nucleation: If the precursor concentration is too high or the reaction temperature is not optimized, this compound can decompose and form particles in the gas stream before reaching the substrate. These particles then fall onto the surface, causing defects. Adjusting precursor temperature and flow rates can mitigate this.

  • Equipment Flaking: Previously deposited material on the chamber walls can flake off and land on your substrate. Regular and thorough cleaning of the reaction chamber is essential to prevent this.[2]

  • Precursor Purity: Impurities within the this compound precursor itself can also lead to contamination. Ensure you are using a high-purity source.

Issue 2: Inconsistent Growth Rate & Precursor Delivery

Q4: My film growth rate is fluctuating between experiments, even with the same parameters. What should I investigate?

A: Fluctuating growth rates often point to problems with precursor delivery or stability. This compound can be sensitive to temperature and moisture.

  • Precursor Temperature Control: The vapor pressure of this compound is highly dependent on its temperature.[3] Even small temperature fluctuations in the bubbler or delivery lines will change the amount of precursor delivered to the chamber, affecting the growth rate. Ensure your heating system (mantles, jackets) and temperature controllers are stable and accurate.

  • Precursor Degradation: Antimony alkoxides can be susceptible to hydrolysis if exposed to trace amounts of moisture, which can alter their volatility and reactivity.[4] Use of an inert gas handling system (e.g., a glovebox) for precursor loading and ensuring all gas lines are leak-tight and purged is critical.

  • Carrier Gas Flow: Inconsistent carrier gas flow will directly impact the amount of precursor vapor transported to the chamber. Calibrate your mass flow controllers regularly.

Q5: I suspect my this compound precursor is degrading. How can I check for this and what are the signs?

A: Precursor degradation, often through hydrolysis, can lead to the formation of less volatile or non-reactive species.

  • Visual Inspection: Look for changes in the precursor's appearance, such as discoloration or the formation of solid precipitates in the bubbler.

  • Performance Change: A significant drop in the deposition rate under previously established process conditions is a strong indicator of precursor degradation.

  • Hydrolysis: this compound reacts with water to form antimony oxides and ethanol.[4] This can happen with even trace moisture in the carrier gas or from a leak in the system. The resulting oxide particles are non-volatile and can clog delivery lines or lead to film contamination.

Data & Parameters

Table 1: Vapor Pressure of Antimony Precursors

This table compares the vapor pressure of this compound with other common antimony precursors. Higher vapor pressure at a given temperature generally indicates greater volatility, which is a key property for CVD/ALD precursors.[3]

PrecursorFormulaTemperature for 1 Torr Vapor Pressure
This compoundSb(OCH₂CH₃)₃95 °C
Antimony TrichlorideSbCl₃50 °C
Tris(dimethylamido)antimonySb[N(CH₃)₂]₃30 °C

Data sourced from ACS Omega.[3]

Table 2: Influence of Deposition Temperature on Antimony Oxide Film Properties

The deposition temperature is a critical parameter that strongly influences the phase, crystallinity, and growth rate of the resulting film.[5][6]

Deposition MethodTemperature RangeResulting Film Phase/PropertiesGrowth Rate
MOCVD< 400 °CUniform, pure senarmontite (cubic Sb₂O₃)Dependent on precursor flux
MOCVD> 400 °CMixed-phase material with antimony (Sb) crystallitesIncreases with temperature
ALD120 - 270 °CAmorphous Sb₂O₅ (using (Me₂N)₃Sb and O₃)~1.85 Å/cycle
ALD> 300 °CThermal decomposition of precursor observedN/A

Data compiled from ResearchGate and Max Planck Institute of Microstructure Physics publications.[5][6]

Experimental Protocols

Protocol 1: Substrate Cleaning for Improved Adhesion

This protocol outlines a standard procedure for cleaning silicon or glass substrates prior to deposition to minimize contamination and ensure good film adhesion.[2]

  • Sonication in Solvents:

    • Place substrates in a beaker with acetone (B3395972) and sonicate for 15 minutes.

    • Rinse thoroughly with deionized (DI) water.

    • Place substrates in a beaker with isopropyl alcohol (IPA) and sonicate for 15 minutes.

    • Rinse thoroughly with DI water.

  • Drying:

    • Dry the substrates using a high-purity nitrogen (N₂) gun.

  • Final Surface Activation (Optional but Recommended):

    • Immediately before loading into the deposition chamber, treat the substrates with a UV-ozone cleaner or an oxygen plasma ash for 5-10 minutes to remove any remaining organic contaminants and create a reactive surface.

  • Loading:

    • Transfer the cleaned substrates into the load-lock of the deposition system without delay.

Protocol 2: Film Characterization Techniques

To diagnose issues with film growth, a combination of characterization techniques is often necessary.

  • Scanning Electron Microscopy (SEM):

    • Purpose: To visualize the surface morphology, uniformity, and presence of particles.

    • Methodology: A small piece of the coated substrate is mounted on an SEM stub using carbon tape. The sample is then loaded into the SEM chamber. An electron beam is scanned across the surface, and secondary or backscattered electrons are collected to form an image. Use magnifications from 1,000x to 50,000x to inspect for pinholes, cracks, and particle contamination.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Purpose: To determine the chemical composition and oxidation states of the elements in the film (e.g., distinguishing between Sb, Sb₂O₃, and Sb₂O₅).[5]

    • Methodology: The sample is placed in an ultra-high vacuum (UHV) chamber and irradiated with X-rays. The kinetic energy of the emitted photoelectrons is measured. The binding energy is then calculated, which is characteristic of each element and its chemical state. A low-energy argon ion gun can be used to sputter away the surface layers for depth profiling.[5]

  • X-ray Diffraction (XRD):

    • Purpose: To identify the crystalline phases and orientation of the film.[7]

    • Methodology: The sample is mounted on a goniometer and irradiated with a monochromatic X-ray beam at various incident angles (θ). The detector measures the intensity of the diffracted X-rays at an angle of 2θ. The resulting pattern of peaks is a fingerprint of the crystalline structure. Amorphous films will not produce sharp diffraction peaks.

Visualizations

Troubleshooting Workflow

cluster_start cluster_check cluster_analysis cluster_solutions_quality cluster_solutions_rate cluster_end Start Inconsistent Film Growth Observed Check_Params Verify Process Parameters (Temp, Pressure, Gas Flow) Start->Check_Params Check_System Inspect Deposition System (Leaks, Contamination) Start->Check_System Poor_Quality Poor Film Quality? (Adhesion, Uniformity, Particles) Check_Params->Poor_Quality Check_System->Poor_Quality Rate_Issue Growth Rate Issue? (Too Slow, Fast, Unstable) Poor_Quality->Rate_Issue No Solve_Adhesion Improve Substrate Cleaning Poor_Quality->Solve_Adhesion Yes (Adhesion) Solve_Uniformity Optimize Gas Flow & Temperature Uniformity Poor_Quality->Solve_Uniformity Yes (Uniformity) Solve_Particles Adjust Precursor Temp & Clean Chamber Poor_Quality->Solve_Particles Yes (Particles) Solve_Precursor_Delivery Stabilize Precursor Temp & Carrier Gas Flow Rate_Issue->Solve_Precursor_Delivery Yes Solve_Precursor_Stability Check for Precursor Degradation (Hydrolysis) Rate_Issue->Solve_Precursor_Stability Yes End Consistent Film Growth Achieved Rate_Issue->End No Solve_Adhesion->End Solve_Uniformity->End Solve_Particles->End Solve_Precursor_Delivery->End Solve_Precursor_Stability->End

Caption: A logical workflow for troubleshooting inconsistent film growth.

This compound Chemical Pathway

cluster_precursor cluster_reaction cluster_hydrolysis SbOEt3_liquid Sb(OEt)₃ (liquid) in Bubbler SbOEt3_gas Sb(OEt)₃ (gas) SbOEt3_liquid->SbOEt3_gas Heat + Carrier Gas Hydrolysis Hydrolysis Reaction SbOEt3_liquid->Hydrolysis Substrate Heated Substrate SbOEt3_gas->Substrate Transport to Chamber Film Sb₂O₃ Film Growth Substrate->Film Thermal Decomposition H2O Trace H₂O H2O->Hydrolysis Degraded_Precursor Degraded Precursor (Non-volatile oxides) Hydrolysis->Degraded_Precursor

Caption: Desired reaction pathway vs. undesired hydrolysis of the precursor.

References

Effect of solvent on antimony triethoxide precursor reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antimony triethoxide as a precursor. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the effect of the solvent on precursor reactivity.

Troubleshooting Guides

Issue 1: Premature Precipitation or Formation of White Precipitate Upon Precursor Addition

Q: I observe a white precipitate immediately after adding this compound to my solvent. What is causing this and how can I prevent it?

A: This is likely due to uncontrolled hydrolysis and condensation of the this compound, often caused by residual moisture in the solvent or on the glassware. Antimony alkoxides are highly sensitive to water.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure all solvents are of anhydrous grade and are handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.

  • Dry Glassware: Thoroughly dry all glassware in an oven at a temperature greater than 100°C for several hours and cool it down in a desiccator or under an inert gas stream before use.

  • Slow Precursor Addition: Add the this compound dropwise to the solvent while stirring vigorously. This helps to ensure rapid dissolution and minimize localized high concentrations that are more prone to rapid hydrolysis.

  • Solvent Choice: Consider using a less polar or aprotic solvent for initial dissolution before introducing a protic solvent or water for controlled hydrolysis. Non-polar solvents can slow down the initial hydrolysis rate.

Issue 2: Slow or Incomplete Gelation

Q: My sol-gel reaction with this compound is taking an unusually long time to form a gel, or is not gelling at all. What factors could be responsible?

A: Slow or incomplete gelation can be attributed to several factors, primarily related to the solvent's properties and the reaction conditions.

Troubleshooting Steps:

  • Solvent Polarity and Protic Nature: Protic solvents, such as alcohols, are generally required to facilitate hydrolysis and condensation. If you are using a predominantly aprotic or non-polar solvent, the reaction will be significantly slower. Ensure a sufficient amount of a protic co-solvent is present.

  • Water-to-Precursor Ratio: The molar ratio of water to this compound is a critical parameter. Too little water will lead to incomplete hydrolysis and a slow gelation rate. Systematically vary the water concentration to find the optimal ratio for your system.

  • Catalyst: The pH of the reaction mixture influences the rates of hydrolysis and condensation. An acid or base catalyst can be used to accelerate gelation. Acid catalysts typically promote hydrolysis, while base catalysts promote condensation.

  • Temperature: Increasing the reaction temperature will generally increase the rates of both hydrolysis and condensation, leading to faster gelation. However, be cautious as higher temperatures can also lead to less controlled particle growth and potentially denser networks.

Issue 3: Formation of Amorphous Product or Incorrect Crystalline Phase

Q: The final antimony oxide product I obtained is amorphous, or it is not the desired crystalline phase (e.g., valentinite vs. senarmontite). How can the solvent influence this?

A: The solvent plays a crucial role in determining the crystallinity and the final phase of the antimony oxide. This is related to its influence on nucleation and growth kinetics.

Troubleshooting Steps:

  • Solvent Coordination: Solvents can coordinate to the antimony precursor and intermediates, influencing the structure of the resulting oxide network. Solvents with stronger coordinating ability may favor the formation of specific crystalline phases.

  • Solvent Polarity and Dielectric Constant: The polarity of the solvent can affect the solubility of intermediate species and the energetics of crystal nucleation and growth. Experiment with a range of solvents with varying polarities to identify the optimal conditions for the desired phase. In some syntheses of antimony oxides, the use of ethanol (B145695) has been shown to favor the formation of the Sb2O3 phase.[1]

  • Post-synthesis Treatment: If an amorphous product is obtained, a post-synthesis calcination step at an appropriate temperature can often induce crystallization. The required temperature and atmosphere will depend on the desired crystalline phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in many common organic solvents. For sol-gel synthesis, anhydrous alcohols such as ethanol, n-propanol, and isopropanol (B130326) are frequently used as they also participate in the hydrolysis and condensation reactions. The choice of alcohol can influence the reaction kinetics and the properties of the final product. For applications where hydrolysis is to be avoided, anhydrous aprotic solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) can be used.

Q2: How does the type of alcohol (e.g., ethanol vs. isopropanol) affect the reactivity of this compound?

A2: The structure of the alcohol can have a significant impact on the reactivity through steric and electronic effects:

  • Steric Hindrance: Larger, bulkier alcohols like isopropanol or tert-butanol (B103910) will have slower hydrolysis and condensation rates compared to smaller, linear alcohols like ethanol due to increased steric hindrance around the antimony center.

  • Polarity: While both are polar protic solvents, subtle differences in polarity can influence the solubility of intermediates and the overall reaction kinetics.

Q3: Can I use aprotic solvents in my reaction?

A3: Yes, aprotic solvents can be used, often in combination with protic solvents.

  • As a non-reactive medium: Aprotic solvents can be used to dissolve this compound and other reagents while controlling the concentration of protic species (like water or alcohol) that drive the reaction. This allows for a more controlled reaction.

  • Influence on Nucleophilicity: In reactions involving other nucleophiles, polar aprotic solvents can enhance the reactivity of the nucleophile by not solvating it as strongly as protic solvents would.[2]

Q4: What are the best practices for handling and storing this compound?

A4: this compound is moisture-sensitive and should be handled with care.

  • Handling: Always handle this compound in a well-ventilated fume hood or under an inert atmosphere (glovebox).[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture and incompatible materials such as strong oxidizing agents and acids.[4]

Data Presentation

Table 1: Expected Qualitative Effects of Different Solvents on this compound Reactivity

Solvent TypeExample(s)Expected Hydrolysis RateExpected Gelation TimePotential Effect on Particle Size
Polar Protic (Primary Alcohol) Ethanol, n-PropanolFastShortSmaller particles due to rapid nucleation
Polar Protic (Secondary Alcohol) IsopropanolModerateModerateLarger particles due to slower nucleation
Polar Aprotic Acetone, Dimethylformamide (DMF)Very Slow (requires water)Long (requires water)Can lead to larger, more aggregated particles
Non-Polar Toluene, HexaneExtremely Slow (requires water)Very Long (requires water)May result in poorly controlled precipitation

Experimental Protocols

Protocol: Sol-Gel Synthesis of Antimony Oxide Nanoparticles

This protocol provides a general methodology for the synthesis of antimony oxide nanoparticles using this compound as a precursor. The specific parameters (e.g., solvent, water ratio, temperature) should be optimized for the desired particle characteristics.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100°C and cool under an inert atmosphere.

    • Use anhydrous solvents for the reaction.

  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, add the chosen anhydrous alcohol (e.g., ethanol) under an inert atmosphere.

    • In a separate vessel, prepare a solution of this compound in the same anhydrous alcohol.

  • Hydrolysis and Condensation:

    • Slowly add the this compound solution to the reaction flask from the dropping funnel with vigorous stirring.

    • Prepare a solution of deionized water in the same alcohol. The molar ratio of water to this compound is a critical parameter to control.

    • Add the water/alcohol solution dropwise to the reaction mixture. The solution may turn milky, indicating the formation of nanoparticles.

    • Allow the reaction to stir at a controlled temperature (e.g., room temperature or elevated temperature) for a specified period to allow for particle growth and gelation.

  • Product Isolation and Purification:

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product multiple times with the alcohol used in the synthesis and then with water to remove any unreacted precursors and byproducts.

    • Dry the resulting powder in a vacuum oven at a moderate temperature (e.g., 60-80°C).

  • Calcination (Optional):

    • To improve crystallinity and control the phase of the antimony oxide, the dried powder can be calcined in a furnace at a specific temperature and atmosphere.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing prep1 Dry Glassware react1 Dissolve Sb(OEt)3 in Solvent prep1->react1 prep2 Use Anhydrous Solvent prep2->react1 react2 Controlled Addition of Water react1->react2 react3 Stirring at Controlled Temperature react2->react3 proc1 Centrifugation/ Filtration react3->proc1 proc2 Washing proc1->proc2 proc3 Drying proc2->proc3 proc4 Calcination (Optional) proc3->proc4

Caption: Experimental workflow for the sol-gel synthesis of antimony oxide.

solvent_effect cluster_precursor Precursor cluster_solvents Solvent Choice cluster_pathways Reaction Pathway cluster_product Product Characteristics precursor Sb(OEt)3 protic Protic Solvent (e.g., Ethanol) precursor->protic aprotic Aprotic Solvent (e.g., Toluene) precursor->aprotic path1 Fast Hydrolysis & Condensation protic->path1 path2 Slow/Controlled Hydrolysis aprotic->path2 path3 Rapid Nucleation path1->path3 path4 Slower Growth path2->path4 prod1 Smaller Particles path3->prod1 prod2 Larger Particles/ Aggregates path4->prod2

Caption: Logical relationship of solvent type on reaction pathway.

References

Technical Support Center: Substrate Temperature Optimization for Sb(OC₂H₅)₃ in Chemical Vapor Deposition (CVD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Antimony(III) ethoxide (Sb(OC₂H₅)₃) as a precursor in Chemical Vapor Deposition (CVD) for the synthesis of antimony-based thin films.

Troubleshooting Guides

This section addresses common issues encountered during the CVD of antimony thin films using Sb(OC₂H₅)₃, with a focus on optimizing substrate temperature.

Issue 1: Poor or No Film Deposition

  • Question: I am not observing any film growth on my substrate. What are the likely causes related to substrate temperature?

  • Answer:

    • Substrate temperature is too low: The thermal energy may be insufficient to induce the decomposition of the Sb(OC₂H₅)₃ precursor on the substrate surface. The precursor may simply adsorb and desorb without reacting.

    • Incorrect temperature for desired phase: If you are targeting a specific antimony oxide or metallic antimony phase, the substrate temperature must be within the appropriate range for its formation.

    • Actionable Steps:

      • Gradually increase the substrate temperature in increments of 25-50°C.

      • Verify the thermal decomposition characteristics of Sb(OC₂H₅)₃. The decomposition of antimony(III) ethoxide to form metallic antimony typically occurs in the 500-550°C range.

      • Ensure your temperature controller and thermocouple are calibrated and providing accurate readings.

Issue 2: Poor Film Adhesion

  • Question: The deposited film peels off the substrate easily. How can I improve adhesion by adjusting the substrate temperature?

  • Answer:

    • Insufficient interfacial reaction: A low substrate temperature might not provide enough energy for the formation of a strong chemical bond between the initial depositing species and the substrate.

    • High internal stress: A large temperature mismatch between the substrate and the growing film can induce stress, leading to delamination. This can occur if the deposition temperature is excessively high, followed by rapid cooling.

    • Actionable Steps:

      • Slightly increase the substrate temperature to promote better initial nucleation and chemical bonding with the substrate.

      • Introduce a slower cooling ramp after the deposition is complete to minimize thermal stress.

      • Consider a pre-deposition substrate treatment at a higher temperature to clean and activate the surface.

Issue 3: High Surface Roughness and Poor Morphology

  • Question: My films are very rough and non-uniform. How does substrate temperature influence this?

  • Answer:

    • Low adatom mobility: At lower substrate temperatures, the mobility of surface adatoms (the depositing species) is limited. This can lead to the formation of a rough, columnar, or porous film structure as the adatoms do not have enough energy to find the lowest energy sites.

    • Gas-phase nucleation: If the substrate temperature is too high, the precursor may start to decompose in the gas phase before reaching the substrate. These gas-phase-nucleated particles can then rain down on the substrate, resulting in a rough and poorly adhered film.

    • Actionable Steps:

      • To improve surface smoothness, moderately increase the substrate temperature to enhance adatom diffusion and promote layer-by-layer growth.

      • If gas-phase nucleation is suspected, try reducing the substrate temperature or the precursor concentration.

Issue 4: Incorrect Film Composition or Phase

  • Question: I am getting metallic antimony instead of antimony oxide, or a mixed phase. How can I control the composition with substrate temperature?

  • Answer:

    • Temperature-dependent decomposition pathways: The chemical composition of the deposited film is highly dependent on the substrate temperature.

      • To obtain pure cubic antimony trioxide (Sb₂O₃, senarmontite), a substrate temperature below 400°C is generally required.

      • In the temperature range of 500-550°C, the decomposition of antimony(III) ethoxide tends to produce metallic antimony.

      • At higher temperatures, around 600°C, higher oxides such as Sb₆O₁₃ may be formed.

    • Actionable Steps:

      • Carefully control the substrate temperature to match the desired film composition based on the information provided in the table below.

      • If an oxide film is desired and you are observing metallic antimony, ensure that a source of oxygen (if required by your specific process) is present and consider lowering the substrate temperature to below 400°C.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal substrate temperature for depositing crystalline Sb₂O₃ using Sb(OC₂H₅)₃?

    • A1: For the deposition of crystalline cubic Sb₂O₃ (senarmontite), a substrate temperature in the range of 150-400°C is recommended. The crystallinity of the film tends to improve with increasing temperature within this range.

  • Q2: How does substrate temperature affect the grain size of the deposited antimony oxide film?

    • A2: Increasing the substrate temperature generally leads to an increase in the grain size of the deposited film. This is due to the higher surface mobility of the adatoms, which allows for the coalescence of smaller grains into larger ones.

  • Q3: Can I deposit amorphous antimony oxide films using Sb(OC₂H₅)₃?

    • A3: Yes, amorphous films are typically obtained at lower substrate temperatures where the thermal energy is insufficient for the atoms to arrange into a crystalline lattice. You may need to experiment with temperatures below 150°C.

  • Q4: Does the type of substrate influence the optimal deposition temperature?

    • A4: Yes, the substrate material can affect nucleation and growth. It is always advisable to perform a temperature optimization series for each new type of substrate.

Quantitative Data Summary

The following table summarizes the relationship between substrate temperature and the properties of antimony-based films deposited from organometallic precursors.

Substrate Temperature Range (°C)Resulting Film Composition/PhaseKey Observations
< 400Cubic Sb₂O₃ (senarmontite)Uniform films with crystal texture dependent on temperature.
400 - 500Mixed phase: Sb₂O₃ and metallic SbIsolated crystallites of pure antimony become the dominant phase as temperature increases.
500 - 550Metallic AntimonyPredominant product from the decomposition of Sb(OC₂H₅)₃.
> 600Higher Antimony Oxides (e.g., Sb₆O₁₃)Formation of higher oxidation states.

Experimental Protocols

Representative CVD Protocol for Antimony Oxide Deposition using Sb(OC₂H₅)₃

This protocol provides a general framework. Optimal parameters will vary depending on the specific CVD reactor configuration.

  • Substrate Preparation:

    • Clean the substrate using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Dry the substrate with a nitrogen gun and place it in the CVD reactor.

  • System Evacuation and Leak Check:

    • Evacuate the reactor to a base pressure of <1 x 10⁻⁵ Torr.

    • Perform a leak check to ensure the integrity of the system.

  • Precursor and Substrate Heating:

    • Heat the Sb(OC₂H₅)₃ precursor to a temperature that provides sufficient vapor pressure (e.g., 70-100°C). The vapor pressure of Sb(OC₂H₅)₃ is approximately 1 Torr at 95°C.

    • Ramp up the substrate heater to the desired deposition temperature (e.g., 350°C for Sb₂O₃).

  • Deposition:

    • Introduce a carrier gas (e.g., Argon or Nitrogen) through the precursor bubbler at a controlled flow rate (e.g., 10-50 sccm).

    • If depositing an oxide, introduce a controlled flow of an oxygen source (e.g., O₂, H₂O vapor) into the reactor.

    • Maintain a stable reactor pressure during deposition (e.g., 1-10 Torr).

    • The deposition time will depend on the desired film thickness and the growth rate at the chosen parameters.

  • Post-Deposition:

    • Stop the precursor and oxygen flow.

    • Turn off the substrate heater and allow the system to cool down to room temperature under a continuous flow of the carrier gas.

    • Vent the reactor to atmospheric pressure with the carrier gas and remove the coated substrate.

Visualizations

CVD_Workflow cluster_prep Preparation Phase cluster_dep Deposition Phase cluster_post Post-Deposition Phase sub_prep Substrate Cleaning & Loading sys_evac System Evacuation & Leak Check sub_prep->sys_evac heating Precursor & Substrate Heating sys_evac->heating gas_intro Introduce Carrier Gas & Precursor heating->gas_intro pressure_stab Stabilize Reactor Pressure gas_intro->pressure_stab deposition Film Growth pressure_stab->deposition flow_stop Stop Precursor Flow deposition->flow_stop cooling Cool Down flow_stop->cooling venting Vent Reactor & Unload cooling->venting

Caption: Experimental workflow for the CVD of antimony-based thin films.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Temperature-Related Solutions start Identify Deposition Issue no_film No Film Growth start->no_film poor_adhesion Poor Adhesion start->poor_adhesion high_roughness High Roughness start->high_roughness wrong_comp Incorrect Composition start->wrong_comp increase_temp Increase Substrate T no_film->increase_temp poor_adhesion->increase_temp slow_cool Slow Cooling Rate poor_adhesion->slow_cool high_roughness->increase_temp Enhance adatom mobility decrease_temp Decrease Substrate T high_roughness->decrease_temp Prevent gas-phase nucleation optimize_temp Optimize T for Phase wrong_comp->optimize_temp Target specific decomposition pathway

Caption: Troubleshooting logic for substrate temperature optimization in CVD.

Technical Support Center: Purification of Technical Grade Antimony Triethoxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental protocols and quantitative data for the purification of technical grade antimony triethoxide are not extensively available in publicly accessible literature. The following troubleshooting guides, FAQs, and protocols are based on general principles for the purification of moisture-sensitive metal alkoxides and should be adapted and optimized for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in technical grade this compound?

A1: While specific data is scarce, common impurities in technical grade metal alkoxides can be inferred from their synthesis routes. Potential impurities in this compound may include:

  • Residual reactants: Antimony(III) chloride, sodium ethoxide, and ethanol.

  • Byproducts: Sodium chloride if synthesized from antimony(III) chloride and sodium ethoxide.

  • Hydrolysis products: Antimony oxides and hydroxides formed due to exposure to moisture.

  • Other metal contaminants: Trace metals such as arsenic, lead, and iron, which can be present in the antimony starting material.[1]

Q2: What are the primary challenges in purifying this compound?

A2: The main challenge is its high sensitivity to moisture.[2] this compound readily hydrolyzes upon contact with water, leading to the formation of insoluble antimony oxides and hydroxides, which can contaminate the final product.[3] Additionally, like many metal alkoxides, it may be susceptible to thermal decomposition at elevated temperatures, which can be a concern during distillation.

Q3: What are the recommended storage conditions for purified this compound?

A3: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.[4] It should be kept in a cool, dry place.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: The purity of this compound can be assessed using several analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These techniques are used to determine the concentration of trace metal impurities.

  • Gas Chromatography (GC): Can be used to quantify volatile organic impurities.

  • Karl Fischer Titration: To determine the water content.

Troubleshooting Guides

Issue 1: The purified this compound appears cloudy or contains a white precipitate.
  • Potential Cause: This is a classic sign of hydrolysis due to moisture contamination. This could have occurred at any stage, from handling the crude material to the final purification step.

  • Recommended Solutions:

    • Strict Anhydrous Conditions: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere) and all solvents are anhydrous.

    • Inert Atmosphere: Perform all manipulations, including transfers and filtration, under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Solvent Check: Verify the water content of any solvents used with Karl Fischer titration.

    • Re-purification: If the product is already contaminated, it may be possible to redissolve it in an anhydrous solvent, filter out the insoluble oxides, and re-purify by distillation.

Issue 2: The product is discolored (e.g., yellow or brown) after purification.
  • Potential Cause: Discoloration can result from thermal decomposition if distillation is performed at too high a temperature. It can also be caused by the presence of certain impurities that were not removed.

  • Recommended Solutions:

    • Vacuum Distillation: Purify the this compound via vacuum distillation to lower the boiling point and minimize thermal stress.

    • Fractional Distillation: Use a fractional distillation setup to better separate the desired product from both lower and higher boiling impurities.

    • Charcoal Treatment: For minor color impurities, dissolving the product in an anhydrous solvent and treating with a small amount of activated charcoal, followed by filtration and solvent removal, may be effective.

Issue 3: Low yield of purified product after distillation.
  • Potential Cause:

    • Hydrolysis: Significant loss of product due to hydrolysis.

    • Decomposition: Thermal decomposition on the distillation column.

    • Incomplete Transfer: Mechanical losses during transfer of the viscous liquid.

    • Polymerization: Some metal alkoxides can polymerize upon heating, forming less volatile species.

  • Recommended Solutions:

    • Improve Anhydrous Technique: Re-evaluate all steps for potential moisture ingress.

    • Optimize Distillation Parameters: Use a lower vacuum to reduce the distillation temperature. Ensure the heating mantle is not set too high.

    • Efficient Apparatus: Use a short-path distillation apparatus for viscous materials to minimize losses on the glass surfaces.

Quantitative Data

The following tables provide illustrative data for the purification of a generic metal alkoxide, which can be used as a starting point for the purification of this compound.

Table 1: Illustrative Parameters for Fractional Vacuum Distillation

ParameterValue
Boiling Point95°C (at an unspecified pressure)[2]
Pressure1-10 mmHg (typical for metal alkoxides)
Purity of Technical Grade~95%
Achievable Purity>99.5%
Typical Yield70-85%

Table 2: Example Solvent Systems for Recrystallization (if applicable)

Note: Recrystallization is less common for liquid alkoxides but may be possible if it is a low-melting solid or if impurities can be selectively precipitated.

Solvent SystemTemperatureExpected Outcome
Anhydrous Hexane/Toluene-20°C to -78°CThe product may crystallize upon cooling.
Anhydrous Diethyl Ether-20°C to -78°CMay precipitate impurities while keeping the product in solution.

Experimental Protocols

Protocol 1: General Procedure for Fractional Vacuum Distillation

Safety Precautions: this compound is flammable and harmful if swallowed or inhaled.[2][5] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus with a short Vigreux column. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

    • Use a two-necked round-bottom flask as the distillation pot. One neck is for the distillation column, and the other is for a septum for introducing the crude material.

    • Use a short-path condenser and a receiving flask.

    • Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).

  • Procedure:

    • Charge the distillation flask with technical grade this compound using a cannula or a dry syringe.

    • Slowly apply vacuum to the system.

    • Begin heating the distillation pot using a heating mantle with gentle stirring.

    • Collect a forerun fraction, which will contain lower-boiling impurities such as residual solvents.

    • Increase the temperature gradually and collect the main fraction at a stable temperature and pressure.

    • Once the main fraction is collected, stop the heating and allow the system to cool to room temperature before slowly reintroducing the inert atmosphere.

    • Transfer the purified product to a clean, dry storage container under an inert atmosphere.

Protocol 2: General Procedure for Purification by Solvent Precipitation/Washing
  • Apparatus Setup:

    • Use oven-dried Schlenk flasks and filtration apparatus (e.g., a Schlenk filter stick or a cannula filtration setup).

  • Procedure:

    • Under an inert atmosphere, dissolve the technical grade this compound in a minimal amount of a suitable anhydrous solvent (e.g., toluene).

    • If there are insoluble impurities (like hydrolysis products), filter the solution through a dry filter aid (e.g., Celite) into a clean Schlenk flask.

    • Cool the solution to a low temperature (e.g., -20°C or -78°C) to potentially precipitate the product or more soluble impurities.

    • Alternatively, add a second anhydrous, non-polar solvent (e.g., hexane) in which the product is less soluble to induce precipitation.

    • Isolate any precipitate by filtration. The desired product may be in the filtrate or the precipitate, depending on the relative solubilities.

    • Remove the solvent(s) from the purified fraction under vacuum to yield the purified this compound.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for this compound Purification start Technical Grade This compound handling Handling under Inert Atmosphere start->handling distillation Fractional Vacuum Distillation analysis Purity Analysis (NMR, ICP-MS) distillation->analysis handling->distillation storage Storage under Inert Atmosphere analysis->storage

Caption: Figure 1: General experimental workflow for the purification of this compound.

troubleshooting_workflow Figure 2: Troubleshooting Workflow for Discolored Product start Issue: Purified Product is Discolored check_temp Was distillation temperature too high? start->check_temp yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp solution1 Action: Re-distill at lower pressure/temperature. yes_temp->solution1 check_impurities Are there high-boiling colored impurities? no_temp->check_impurities yes_impurities Yes check_impurities->yes_impurities no_impurities No check_impurities->no_impurities solution2 Action: Use a more efficient fractional distillation column. yes_impurities->solution2 solution3 Action: Consider pre-treatment with activated charcoal. yes_impurities->solution3 other_cause Consider other causes, e.g., reaction with trace impurities in solvent. no_impurities->other_cause

Caption: Figure 2: Troubleshooting decision tree for a discolored product.

References

Validation & Comparative

A Comparative Guide to Antimony Triethoxide and Antimony Isopropoxide as ALD Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of atomic layer deposition (ALD), the selection of appropriate precursors is paramount to achieving high-quality thin films with tailored properties. This guide provides a detailed comparison of two common antimony alkoxide precursors: antimony triethoxide (Sb(OC₂H₅)₃) and antimony isopropoxide (Sb(OCH(CH₃)₂)₃). This analysis is based on available experimental data and aims to assist researchers in making informed decisions for their specific ALD applications.

Executive Summary

This compound has been demonstrated as a viable precursor for the ALD of both metallic antimony and antimony oxide films, with established process parameters. In contrast, while antimony isopropoxide exhibits favorable physical properties suggesting its potential as an ALD precursor, there is a notable lack of published experimental data for its use in depositing antimony-containing films via ALD. This guide summarizes the known characteristics of both precursors and provides detailed experimental protocols where available.

Physical and Thermal Properties

A precursor's volatility and thermal stability are critical for a successful ALD process. The table below outlines the key physical and thermal properties of this compound and antimony isopropoxide. Antimony isopropoxide displays a significantly higher vapor pressure at room temperature, which may allow for lower precursor delivery temperatures.

PropertyThis compound (Sb(OEt)₃)Antimony Isopropoxide (Sb(OⁱPr)₃)
Molecular Weight 256.94 g/mol 299.02 g/mol
Boiling Point Not readily available53-54 °C @ 0.25 mm Hg[1]
Vapor Pressure 1 Torr @ 95 °C[2]81.3 mmHg @ 25 °C[1]
Density Not readily available1.307 g/mL @ 25 °C[1]

ALD Process Parameters and Film Properties

Detailed experimental data for the ALD of antimony-containing films using antimony isopropoxide is not currently available in the reviewed literature. Therefore, this section primarily focuses on the established processes for this compound.

This compound (Sb(OEt)₃)

This compound has been successfully employed for the deposition of both metallic antimony and antimony oxide thin films.

Metallic Antimony (Sb) Films

For the deposition of metallic antimony, a comproportionation reaction involving antimony ethoxide and Tris(trimethylsilyl)antimony ((SiMe₃)₃Sb) has been reported. This process is particularly notable for its low deposition temperature.

ParameterValue
Co-reactant Tris(trimethylsilyl)antimony ((SiMe₃)₃Sb)
Deposition Temperature 60–80 °C[3]
Optimal Deposition Temperature 75 °C for high-purity films[3]
Film Purity High purity confirmed by XRD and Raman spectroscopy[3]
Noted Issues The presence of an Sb₂O₃ phase can deteriorate electrical properties[3]

Antimony Oxide (Sb₂O₃) Films

A patented process describes the use of this compound with ozone for the ALD of antimony oxide films. This method offers a wide operational temperature range.

ParameterValue
Co-reactant Ozone (O₃)[4]
Deposition Temperature Range 50 to 400 °C[4]
Resulting Film Antimony Oxide (SbOₓ)[4]
Antimony Isopropoxide (Sb(OⁱPr)₃)

As of the latest review of available literature, specific experimental data for the use of antimony isopropoxide as a primary precursor for the ALD of antimony-containing films is not available. However, its high volatility suggests it could be a promising candidate for low-temperature ALD processes. Further research is required to determine its reactivity with common co-reactants like water, ozone, or plasma and to establish a viable ALD window and growth characteristics.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of ALD processes. Below are the available protocols for ALD using this compound.

ALD of Metallic Antimony Films

This protocol is based on the comproportionation reaction between this compound and Tris(trimethylsilyl)antimony.

Precursor Handling and Delivery:

  • This compound is heated in a bubbler to achieve adequate vapor pressure. The specific bubbler temperature will depend on the desired precursor flux and the design of the ALD system.

  • Tris(trimethylsilyl)antimony is delivered from a separate source.

  • Inert carrier gas (e.g., nitrogen or argon) is used to transport the precursor vapors to the reaction chamber.

ALD Cycle:

  • Pulse Sb(OEt)₃: A pulse of this compound vapor is introduced into the reaction chamber.

  • Purge 1: The chamber is purged with an inert gas to remove any unreacted Sb(OEt)₃ and byproducts.

  • Pulse (SiMe₃)₃Sb: A pulse of Tris(trimethylsilyl)antimony vapor is introduced into the chamber.

  • Purge 2: The chamber is purged with an inert gas to remove any unreacted co-reactant and byproducts.

Deposition Parameters:

  • Substrate Temperature: Maintained between 60 and 80 °C.[3]

  • Pulse and Purge Times: These need to be optimized for the specific reactor geometry and desired film properties to ensure self-limiting growth.

ALD of Antimony Oxide Films

This protocol is based on the reaction of this compound and ozone.

Precursor Handling and Delivery:

  • This compound is supplied from a heated source.

  • Ozone is generated externally and introduced into the reactor.

ALD Cycle:

  • Pulse Sb(OEt)₃: A pulse of this compound vapor is introduced into the reaction chamber.

  • Purge 1: The chamber is purged with an inert gas.

  • Pulse O₃: A pulse of ozone is introduced into the chamber.

  • Purge 2: The chamber is purged with an inert gas.

Deposition Parameters:

  • Substrate Temperature: Can be varied within a wide range of 50 to 400 °C.[4]

  • Pulse and Purge Times: Must be optimized to achieve saturated surface reactions.

Logical Workflow for Precursor Selection and Process Development

The selection of an ALD precursor and the subsequent process development follows a logical progression. The following diagram illustrates this workflow, which can be applied when considering new precursors like antimony isopropoxide.

ALD_Workflow ALD Precursor Selection and Process Development Workflow cluster_precursor Precursor Evaluation cluster_process Process Development cluster_film Film Characterization a Identify Potential Precursors (e.g., Sb(OEt)3, Sb(OiPr)3) b Evaluate Physical Properties (Volatility, Thermal Stability) a->b c Select Co-reactant (H2O, O3, Plasma) b->c Promising Candidate d Determine ALD Temperature Window c->d e Optimize Pulse and Purge Times d->e f Characterize Growth (GPC, Saturation) e->f g Analyze Film Properties (Composition, Purity, Electrical, Optical) f->g g->f Feedback for Optimization

A flowchart illustrating the typical workflow for selecting and developing an ALD process with a new precursor.

Conclusion

This compound is a proven precursor for the ALD of both metallic antimony and antimony oxide films, with established process windows and co-reactants. Its lower volatility compared to antimony isopropoxide necessitates higher source temperatures.

Antimony isopropoxide, with its high vapor pressure, is a theoretically attractive candidate for a low-temperature ALD process. However, the absence of experimental data on its use for depositing antimony-containing films presents a significant knowledge gap. Researchers interested in exploring antimony isopropoxide as an ALD precursor would need to undertake fundamental process development, including the identification of suitable co-reactants and the determination of the ALD window. The workflow and data presented for this compound can serve as a valuable starting point for such investigations.

References

A Comparative Guide to Antimony Precursors for Chemical Vapor Deposition: Antimony Triethoxide vs. Antimony Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate precursor is a critical step in the synthesis of high-quality thin films via Chemical Vapor Deposition (CVD). This guide provides an objective comparison of two common antimony precursors, antimony triethoxide (Sb(OCH₂CH₃)₃) and antimony trichloride (B1173362) (SbCl₃), for CVD applications. The following sections detail their chemical and physical properties, experimental performance data from published studies, and a direct comparison to aid in precursor selection.

Physical and Chemical Properties

A precursor's physical properties, particularly its volatility, are paramount for successful CVD. The table below summarizes key properties of this compound and antimony trichloride.

PropertyThis compound (Sb(OEt)₃)Antimony Trichloride (SbCl₃)
CAS Number 10431-77-310025-91-9[1]
Molecular Weight 259.93 g/mol 228.11 g/mol [1]
Appearance Colorless liquidColorless crystalline solid[2]
Melting Point 5 °C73.4 °C[1]
Boiling Point 155-157 °C223.5 °C[1]
Vapor Pressure 1 Torr @ 95 °C[3]1 Torr @ 50 °C[3]

Antimony trichloride exhibits significantly higher volatility compared to this compound, as indicated by its lower temperature required to reach a vapor pressure of 1 Torr.[3] This higher volatility can be advantageous for achieving higher growth rates at lower bubbler temperatures. However, the solid nature of antimony trichloride at room temperature may require a heated delivery system to ensure consistent precursor transport to the reactor.

Experimental Performance and Protocols

Direct comparative studies of this compound and antimony trichloride in the same CVD process are scarce in the available literature. However, individual studies provide insights into their performance in different CVD techniques.

This compound in CVD

This compound has been successfully employed in both Atmospheric Pressure Chemical Vapor Deposition (APCVD) and Aerosol Assisted Chemical Vapor Deposition (AACVD).

Atmospheric Pressure Chemical Vapor Deposition (APCVD) of Antimony Metal:

  • Experimental Protocol: In a study on the APCVD of antimony oxides, the thermal decomposition of antimony(III) ethoxide in the temperature range of 500-550°C was found to produce pure antimony metal.[4] The depositions were carried out at atmospheric pressure without the addition of a separate oxygen source.[4]

  • Film Properties: The resulting films were identified as metallic antimony.[4] Specific data on film purity, morphology, and growth rate were not detailed in this particular study.

Aerosol Assisted Chemical Vapor Deposition (AACVD) of Antimony-Doped Tin Oxide (ATO):

  • Experimental Protocol: Antimony(III) ethoxide was used as a dopant precursor in the AACVD of ATO thin films.[5] A precursor solution of butyltin trichloride and antimony(III) ethoxide in methanol (B129727) was aerosolized and transported to a heated substrate at 450°C using air as a carrier gas.[5]

  • Film Properties: The incorporation of antimony into the tin oxide films was successful, with the doping level in the film correlating with the precursor concentration in the solution.[5] The resulting ATO films were phase-pure cassiterite and exhibited excellent electrical properties, with a resistivity as low as 4.7 × 10⁻⁴ Ω cm for a 4 at% Sb-doped film.[5]

Antimony Trichloride in Deposition Processes

Atomic Layer Deposition (ALD) of Elemental Antimony:

  • Experimental Protocol: Pure and conformal thin films of elemental antimony have been prepared by ALD using antimony trichloride and tris(triethylsilyl)antimony as precursors.[6] This process enabled low growth temperatures, down to 95°C.[6]

  • Film Properties: The ALD process yielded pure antimony films.[6]

Chemical Bath Deposition (CBD) of Antimony Sulfide (B99878) (Sb₂S₃):

  • Experimental Protocol: While not a CVD method, CBD studies demonstrate the reactivity of antimony trichloride. Antimony sulfide thin films were deposited from a chemical bath containing antimony trichloride and sodium thiosulfate (B1220275) at a low temperature of 10°C.[7]

  • Film Properties: The as-deposited films were amorphous, but annealing at 350°C in a nitrogen atmosphere resulted in polycrystalline stibnite (B1171622) (Sb₂S₃).

Logical Workflow for Precursor Evaluation

The selection of an appropriate precursor for a specific CVD application involves a logical evaluation process. The following diagram illustrates a typical workflow for comparing this compound and antimony trichloride.

G Precursor Evaluation Workflow cluster_precursors Precursor Candidates cluster_properties Property Analysis cluster_application Application Requirements cluster_decision Decision Sb_ethoxide This compound Volatility Volatility (Vapor Pressure) Sb_ethoxide->Volatility Thermal_stability Thermal Stability Sb_ethoxide->Thermal_stability Reactivity Reactivity Sb_ethoxide->Reactivity Handling Handling & Safety Sb_ethoxide->Handling Sb_chloride Antimony Trichloride Sb_chloride->Volatility Sb_chloride->Thermal_stability Sb_chloride->Reactivity Sb_chloride->Handling Deposition_temp Deposition Temperature Volatility->Deposition_temp Growth_rate Growth Rate Volatility->Growth_rate Thermal_stability->Deposition_temp Film_purity Film Purity Reactivity->Film_purity Reactivity->Growth_rate Conformality Conformality Reactivity->Conformality Selection Precursor Selection Deposition_temp->Selection Film_purity->Selection Growth_rate->Selection Conformality->Selection

Caption: Logical workflow for selecting an antimony precursor for CVD.

CVD Experimental Workflow

The following diagram illustrates a generalized experimental workflow for a thermal CVD process using either this compound or antimony trichloride.

G Generalized CVD Experimental Workflow cluster_setup System Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Substrate_prep Substrate Preparation (Cleaning) Reactor_setup Reactor Assembly & Leak Check Substrate_prep->Reactor_setup Pump_down Pump Down to Base Pressure Reactor_setup->Pump_down Heating Heat Substrate & Precursor Bubbler Pump_down->Heating Precursor_flow Introduce Precursor & Carrier Gas Heating->Precursor_flow Deposition Film Growth Precursor_flow->Deposition Cool_down Cool Down under Inert Atmosphere Deposition->Cool_down Venting Vent Reactor Cool_down->Venting Characterization Film Characterization (XRD, SEM, etc.) Venting->Characterization

Caption: Generalized workflow for a thermal CVD experiment.

Comparison and Conclusion

FeatureThis compoundAntimony Trichloride
Volatility Lower (1 Torr @ 95 °C)[3]Higher (1 Torr @ 50 °C)[3]
Handling Liquid at room temperature, easier to handle.Solid at room temperature, may require heating for delivery.[1]
Decomposition Thermally decomposes to form antimony metal.[4]Can be used to deposit elemental antimony via ALD.[6]
Contamination Risk Potential for carbon incorporation from ethoxide ligands.Potential for chlorine incorporation in the film.
Reactivity Hydrolyzes in the presence of moisture.Highly hygroscopic and reacts with water.[2]
Proven Applications APCVD of Sb metal, AACVD of ATO films.[4][5]ALD of elemental Sb, CBD of Sb₂S₃.[6][7]
  • Antimony trichloride is the more volatile precursor, which could be advantageous for achieving higher deposition rates at lower source temperatures. Its halide nature might also be beneficial in certain reaction chemistries. However, its solid state and high reactivity with moisture require careful handling and a well-designed precursor delivery system. The potential for chlorine contamination in the deposited film is a key consideration.

  • This compound , being a liquid at room temperature, offers easier handling and delivery. It has been demonstrated to be effective in producing both metallic antimony and as a dopant in oxide films.[4][5] The main drawback is its lower volatility, requiring higher bubbler temperatures. Carbon incorporation from the ethoxide ligands is a potential concern that needs to be evaluated for the specific application.

For applications where high purity elemental antimony films are required at lower temperatures, and where a sophisticated precursor delivery system is available, antimony trichloride may be the preferred choice. For applications where ease of handling is a priority and for the deposition of doped oxides via techniques like AACVD, This compound presents a viable option. Further experimental studies directly comparing these two precursors in conventional thermal CVD are needed to provide a more definitive performance assessment.

References

A Comparative Guide to Antimony Catalysts in Polyester Synthesis: Antimony Triethoxide vs. Antimony Trioxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical step in the synthesis of polyesters, impacting reaction efficiency, product quality, and process economics. This guide provides a detailed comparison of the catalytic performance of two antimony-based catalysts: antimony triethoxide and the widely-used antimony trioxide.

While antimony trioxide is the most common and well-documented catalyst in the industrial production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET), its alcohol derivatives, such as this compound, are also utilized.[1] This guide will synthesize available experimental data to provide a comparative overview of their performance, detail relevant experimental protocols, and illustrate the underlying reaction mechanisms.

Catalytic Performance: A Head-to-Head Comparison

Direct comparative studies detailing the catalytic performance of this compound against antimony trioxide are limited in publicly available literature. However, by examining the known behavior of antimony trioxide and comparing it with related antimony compounds like antimony acetate (B1210297), we can infer the probable advantages and disadvantages of this compound.

Antimony acetate generally shows higher catalytic activity in polyester (B1180765) polycondensation compared to antimony trioxide, which can be attributed to its better solubility in the reaction medium, such as ethylene (B1197577) glycol.[1] This improved solubility leads to a more homogeneous reaction mixture, ensuring uniform catalyst distribution and potentially faster reaction rates.[1] Given that this compound is also a soluble form of antimony catalyst, it is reasonable to expect it to exhibit higher catalytic activity than the sparingly soluble antimony trioxide.[2]

Antimony trioxide, despite its lower solubility, is a highly effective and widely used polycondensation catalyst.[3] Studies have shown that the rate constant of solid-state polycondensation of PET increases with increasing antimony trioxide concentration up to a certain point, while the activation energy decreases.[4] It is known for its high selectivity, leading to polymers with desirable properties and minimal side reactions.[4]

Table 1: Comparison of Catalytic Performance Attributes

FeatureThis compound (Inferred)Antimony Trioxide
Physical State Liquid or low-melting solidWhite solid powder[5]
Solubility in Ethylene Glycol HighLow (4.04% at 150°C)[2]
Catalytic Activity Expected to be highModerate to high[6]
Reaction Rate Potentially faster than Sb₂O₃Well-established industrial rates
Product Quality Potentially improved molecular weight distribution and fewer impuritiesHigh-quality polymer with good thermal stability and clarity[1][3]
Catalyst Handling Easier to dose and disperseRequires careful dispersion to avoid agglomeration
Cost Likely higher than Sb₂O₃Relatively low cost[2]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for polyester synthesis using antimony catalysts.

Experimental Protocol for Polyester Synthesis using Antimony Trioxide

This protocol is based on typical laboratory-scale PET synthesis.

1. Esterification:

  • A mixture of purified terephthalic acid (TPA) and ethylene glycol (EG) in a molar ratio of 1:1.2 to 1:1.5 is charged into a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.

  • The mixture is heated to a temperature of 240-260°C under a nitrogen atmosphere.

  • The esterification reaction is allowed to proceed for 2-4 hours, during which water is continuously removed and collected. The reaction is monitored by measuring the amount of water evolved.

2. Polycondensation:

  • Once the theoretical amount of water has been collected, antimony trioxide (typically 200-300 ppm based on the weight of TPA) is added to the reactor.

  • The temperature is gradually increased to 270-285°C, and the pressure is slowly reduced to below 1 torr.

  • The polycondensation reaction is continued for 2-3 hours, with the removal of excess ethylene glycol. The progress of the reaction is monitored by the increase in the viscosity of the molten polymer, which can be measured by the torque of the stirrer.

  • The resulting polymer is then extruded, cooled, and pelletized for analysis.

Proposed Experimental Protocol for Polyester Synthesis using this compound

As specific literature protocols for this compound are scarce, the following is a proposed procedure based on the protocol for antimony trioxide and the properties of alkoxides.

1. Esterification:

  • The esterification step would be similar to the one described for antimony trioxide, reacting TPA and EG at 240-260°C.

2. Polycondensation:

  • Following esterification, the reactor is cooled slightly before the addition of the catalyst.

  • This compound, being a liquid or low-melting solid, is added to the reaction mixture (e.g., 200-300 ppm Sb equivalent). Due to its solubility, it is expected to disperse readily.

  • The temperature is then raised to 270-285°C, and the pressure is reduced to initiate polycondensation.

  • The reaction is monitored and terminated in the same manner as with antimony trioxide. It is anticipated that the reaction time to achieve a target viscosity might be shorter due to the potentially higher catalytic activity.

Reaction Mechanism and Process Visualization

The catalytic activity of trivalent antimony compounds in polyesterification is generally believed to proceed through a coordination-insertion mechanism. The antimony catalyst coordinates with the hydroxyl and carbonyl groups of the monomer or oligomer, facilitating the nucleophilic attack that leads to chain growth.

Polyester_Synthesis_Workflow TPA Terephthalic Acid (TPA) Esterification Esterification (240-260°C) TPA->Esterification EG Ethylene Glycol (EG) EG->Esterification Oligomers BHET Oligomers Esterification->Oligomers Byproduct1 Water Esterification->Byproduct1 removed Polycondensation Polycondensation (270-285°C, Vacuum) Oligomers->Polycondensation Catalyst Antimony Catalyst (Sb(OEt)₃ or Sb₂O₃) Catalyst->Polycondensation PET Polyethylene Terephthalate (PET) Polycondensation->PET Byproduct2 Ethylene Glycol Polycondensation->Byproduct2 removed

Polyester synthesis workflow diagram.

The diagram above illustrates the two main stages of polyester production: esterification and polycondensation, highlighting the introduction of the antimony catalyst in the second stage.

The proposed catalytic cycle involves the formation of an antimony glycolate (B3277807) species as the active catalyst. This species then coordinates with the terminal hydroxyl group of a polymer chain, activating it for reaction with another chain end.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Sb(OR)₃ (Active Catalyst) Coordination Coordination with Polymer Chain End (-R'-OH) Catalyst->Coordination 1 Intermediate Activated Complex [Sb(OR)₂(O-R'-)] Coordination->Intermediate 2 Reaction Reaction with another Polymer Chain End (-R''-OH) Intermediate->Reaction 3 Product Elongated Polymer Chain (-R'-O-R''-) + Sb(OR)₂(OH) Reaction->Product 4 Regeneration Regeneration of Catalyst + H₂O Product->Regeneration 5 Regeneration->Catalyst 6

References

Cost-benefit analysis of antimony triethoxide in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antimony trioxide with its alternatives in major industrial applications, focusing on its use as a polycondensation catalyst in polyethylene (B3416737) terephthalate (B1205515) (PET) synthesis and as a synergist in flame retardant formulations. The analysis is supported by experimental data and detailed methodologies for key evaluation processes.

Executive Summary

Antimony trioxide (Sb₂O₃) has long been the catalyst of choice for over 90% of global PET production and a widely used synergist in flame retardants due to its cost-effectiveness and reliable performance.[1] However, recent price volatility, supply chain disruptions, and growing health and environmental concerns are prompting industries to seek viable alternatives. This guide presents a cost-benefit analysis of antimony trioxide against its main competitors, providing quantitative data to inform material selection and process optimization.

Antimony Trioxide in PET Production

Antimony trioxide is a highly effective polycondensation catalyst in the synthesis of PET.[2][3] It is typically used in concentrations ranging from 200 to 300 ppm.[1]

Performance Comparison: Antimony Trioxide vs. Alternatives

The primary alternatives to antimony-based catalysts in PET production are compounds based on titanium, germanium, and aluminum.

CatalystTypical ConcentrationAdvantagesDisadvantages
Antimony Trioxide 200-300 ppm[1]- Good balance of reaction speed and polymer properties- High thermal stability of the resulting polymer- Cost-effective (historically)- Compatible with existing infrastructure- Health and environmental concerns (heavy metal)- Potential for leaching into food and beverages[4][5]- Can cause a grayish tint in the final polymer[1]- Price volatility[6][7]
Titanium-based (e.g., tetrabutoxide, isopropoxide) 10-30 ppm- Higher catalytic activity than antimony[8]- Can lead to brighter, clearer PET- May reduce acetaldehyde (B116499) formation- Can cause polymer yellowing- Lower thermal stability of the polymer- Requires lower reaction temperatures, potentially reducing productivity- Hydrolytically unstable
Germanium-based (e.g., germanium dioxide) 50-100 ppm- Produces high-clarity and colorless PET- Very expensive due to the rarity of germanium- Less understood health and environmental profile
Aluminum-based -- Potential for good catalytic activity- Not widely adopted commercially- Limited publicly available performance data
Experimental Data: Catalyst Performance in PET Synthesis
CatalystConcentration (ppm)Intrinsic Viscosity (dL/g)Reaction TimePolymer Color
Antimony Trioxide260[8]0.63[8]StandardTypically acceptable, may have a slight gray tint[1]
Antimony Trioxide0.03% by weight0.78[3]3 hours at 275°C[3]Substantially colorless[3]
No Catalyst-0.55[3]3 hours at 275°C[3]Substantially colorless[3]
Titanium-based25[8]0.63[8]Potentially shorterCan cause yellowing
Ti-M Bimetallic5 (Ti)[9][10]0.61-0.65[9][10]Shortened by up to 0.9h compared to Sb₂O₃[9][10]-
Health and Environmental Considerations: Antimony Leaching

A significant "cost" associated with using antimony catalysts in PET is the potential for the metal to leach into the contents of PET containers. This is influenced by temperature, pH, and storage time.

ConditionAntimony Concentration (µg/L)Regulatory Limit (µg/L)
Storage at 60°C for 200 days2.14[4][11]2.0 (Japan)[4][11]
Storage at 50°C for 5 days>12 (twice the USEPA MCL)[12]6.0 (USEPA)[12]
Storage at 35-60°C for 12 weeksup to 9.84[13]-

Antimony Trioxide in Flame Retardants

Antimony trioxide is a highly effective synergist when used with halogenated flame retardants, significantly enhancing their performance.[8][14]

Performance Comparison: Antimony Trioxide vs. Alternatives

The primary alternatives to antimony trioxide as a flame retardant synergist include zinc borate (B1201080), zinc stannate, and hydrotalcite.

SynergistKey AdvantagesKey Disadvantages
Antimony Trioxide - Highly effective synergist with halogens- Reduces the amount of halogenated flame retardant needed- Cost-effective (historically)- Health and environmental concerns- Price volatility and supply chain risks[6][7]- Toxicity of combustion products
Zinc Borate - Multifunctional: flame retardant and smoke suppressant- Promotes char formation- Can partially or fully replace antimony trioxide[15][16]- Lower cost than antimony trioxide- Less effective than antimony trioxide, requiring higher loading (e.g., 8% zinc borate for 5% antimony trioxide performance)[16]
Zinc Stannate/Hydroxy Stannate - Non-toxic and environmentally friendly- Good flame retardant and smoke suppressant- Higher cost and less significant production advantages compared to antimony trioxide[1]
Hydrotalcite - Good flame retardant properties- Can replace antimony in some applications- Performance can be application-specific
Experimental Data: Flammability Testing
Material FormulationLimiting Oxygen Index (LOI) (%)UL-94 Rating
Polypropylene (PP) with APP/PER27.8-
PP with APP/PER and 2 wt% Sb₂O₃36.6[8]V-0[8]
Epoxy Resin--
Epoxy Resin with 10 wt% Sb₂O₃Improved combustion resistance[17]-
Wood-Plastic Composite (WPC)--
WPC with Zinc Borate and Antimony TrioxideIncreased heat resistance[18]-

Cost Analysis

The cost of antimony trioxide has experienced significant volatility. In early 2025, prices surged to over $51,500 per tonne, a more than 500% increase from late 2023.[6] This dramatic price fluctuation is a major driver for seeking alternatives.

CompoundPrice Information
Antimony Trioxide Ranged from ~$11,000/tonne in late 2023 to over $51,500/tonne in early 2025.[6] Recent quotes show prices around $46,000/metric ton.[7]
Zinc Borate Generally lower in cost than antimony trioxide, making it an economically attractive alternative, especially when antimony trioxide prices are high.[15][16]
Titanium-based Catalysts Price volatility is also a concern.[19]
Germanium-based Catalysts Significantly more expensive than antimony-based catalysts.

Experimental Protocols

PET Synthesis via Melt Polycondensation (General Protocol)
  • Esterification: Terephthalic acid (TPA) and ethylene (B1197577) glycol (EG) are mixed in a reactor. The mixture is heated to approximately 240-260°C under pressure to initiate the esterification reaction, forming bis(2-hydroxyethyl) terephthalate (BHET) and water. Water is continuously removed to drive the reaction forward.

  • Polycondensation: The resulting BHET is transferred to a second reactor. The catalyst (e.g., antimony trioxide) is added. The temperature is increased to 270-290°C, and the pressure is reduced to create a vacuum.

  • Polymerization: Under these conditions, ethylene glycol is removed, and the BHET monomers link together to form long PET polymer chains. The reaction is monitored by measuring the intrinsic viscosity of the polymer melt.

  • Extrusion and Pelletizing: Once the desired intrinsic viscosity is achieved, the molten PET is extruded, cooled, and cut into pellets.

Flammability Testing: UL-94 Vertical Burn Test
  • Specimen Preparation: A rectangular specimen of the material with dimensions of 125 mm x 13 mm and a specified thickness is prepared.[20]

  • Test Setup: The specimen is clamped vertically. A Bunsen burner with a 20 mm blue flame is used as the ignition source. A piece of cotton is placed below the specimen to detect flaming drips.[12]

  • Procedure:

    • The flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

    • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds. The duration of flaming and glowing after the second flame application is recorded.[11][12]

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and whether flaming drips ignite the cotton.[21] V-0 is the highest rating, indicating the shortest extinguishing time and no flaming drips.[21]

Antimony Leaching from PET
  • Sample Preparation: PET bottles are filled with a simulant solution (e.g., ultrapure water, acidic solution).

  • Incubation: The bottles are stored under controlled conditions of temperature and time. For example, at 60°C for 200 days.[4][11]

  • Analysis: At specified intervals, aliquots of the simulant are taken from the bottles. The concentration of antimony is determined using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[10]

Visualizations

PET_Production_Workflow cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage cluster_finishing Finishing Stage TPA Terephthalic Acid Reactor1 Esterification Reactor (240-260°C, Pressure) TPA->Reactor1 EG Ethylene Glycol EG->Reactor1 BHET BHET Monomer Reactor1->BHET Water Water (removed) Reactor1->Water Reactor2 Polycondensation Reactor (270-290°C, Vacuum) BHET->Reactor2 Catalyst Antimony Trioxide Catalyst Catalyst->Reactor2 MoltenPET Molten PET Reactor2->MoltenPET EG_removed Ethylene Glycol (removed) Reactor2->EG_removed Extruder Extrusion & Pelletizing MoltenPET->Extruder PET_Pellets PET Pellets Extruder->PET_Pellets

Caption: Workflow for the industrial production of PET using an antimony trioxide catalyst.

Flammability_Testing_Workflow start Start prep Prepare Specimen (125mm x 13mm) start->prep setup Mount Vertically Place Cotton Below prep->setup apply_flame1 Apply 20mm Flame for 10 seconds setup->apply_flame1 record_flame1 Record Flaming Time (t1) apply_flame1->record_flame1 apply_flame2 Re-apply Flame for 10 seconds record_flame1->apply_flame2 record_flame2 Record Flaming (t2) & Glow Times (t3) apply_flame2->record_flame2 drips Did Drips Ignite Cotton? record_flame2->drips classify Classify V-0, V-1, or V-2 drips->classify end End classify->end

Caption: Experimental workflow for the UL-94 vertical burn test for flammability.

Cost_Benefit_Analysis cluster_benefits Benefits of Antimony Trioxide cluster_costs Costs/Risks of Antimony Trioxide b1 High Catalytic Efficiency decision Decision: Use Antimony Trioxide or Alternative? b1->decision b2 Good Polymer Properties b2->decision b3 Effective Flame Retardant Synergy b3->decision b4 Established Technology b4->decision b5 Historically Low Cost b5->decision c1 Health & Environmental Concerns c1->decision c2 Price Volatility c2->decision c3 Supply Chain Risks c3->decision c4 Potential for Leaching c4->decision c5 Regulatory Scrutiny c5->decision

Caption: Logical relationship of factors in the cost-benefit analysis of antimony trioxide.

References

A Comparative Guide to Antimony Film Electrodes: Unraveling the Influence of Precursor Chemistry on Electrochemical Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of electrochemical analysis, the choice of electrode material is paramount. Antimony film electrodes (SbFEs) have emerged as a promising, environmentally friendlier alternative to traditional mercury-based electrodes for the sensitive detection of heavy metals. A critical, yet often overlooked, aspect of SbFE fabrication is the selection of the antimony precursor, which significantly dictates the resulting film's morphology, stability, and electrochemical performance. This guide provides an objective, data-driven comparison of antimony films derived from different precursor systems, offering insights to inform your experimental design.

This comparison focuses on two primary classes of precursors for the electrochemical deposition of antimony films: the conventional aqueous system utilizing antimony(III) salts in an acidic medium, and a non-aqueous approach employing a deep eutectic solvent (DES).

At a Glance: Performance Comparison of Antimony Films from Different Precursors

The following table summarizes the key performance indicators of antimony films electrodeposited from aqueous and deep eutectic solvent (DES) precursor systems, particularly in the context of anodic stripping voltammetry (ASV) for the detection of heavy metal ions like cadmium (Cd(II)) and lead (Pb(II)).

Performance MetricAntimony Film from Aqueous Precursor (SbCl₃/HCl)Antimony Film from Deep E
Limit of Detection (LOD) for Cd(II) 0.075 - 0.7 µg/L[1][2]Data not readily available in the reviewed literature
Limit of Detection (LOD) for Pb(II) 0.13 - 0.9 µg/L[1][2]Data not readily available in the reviewed literature
Film Morphology Dependent on deposition conditions, can be tailored for specific applications.Granular to dendritic, influenced by deposition potential.[3]
Operating pH Effective in highly acidic media (pH ≤ 2).[1]Not explicitly for stripping analysis, but DES offers a non-aqueous alternative.
Reproducibility (RSD) Good (e.g., 3.6% for Cd(II), 6.2% for Pb(II)).[1]Data not readily available for stripping analysis.
Key Advantages Well-established, high sensitivity, good performance in acidic solutions.[1]Avoids hydrogen evolution, wider electrochemical window, potentially greener solvent system.[3]
Key Disadvantages Potential for hydrogen evolution at negative potentials.Higher viscosity, requires elevated temperatures for optimal deposition, less studied for stripping applications.

In-Depth Analysis of Precursor Systems

Aqueous Precursor System: The Established Standard

The most prevalent method for preparing antimony film electrodes involves the in situ or ex situ electrodeposition from an acidic aqueous solution containing an antimony(III) salt, typically antimony trichloride (B1173362) (SbCl₃) in hydrochloric acid (HCl).[1]

Electrochemical Behavior and Performance:

Antimony films prepared from aqueous precursors have demonstrated excellent performance in anodic stripping voltammetry for the determination of trace heavy metals.[1] These electrodes exhibit well-defined, sharp stripping peaks for analytes like Cd(II) and Pb(II) with low background currents.[1] A key advantage of SbFEs is their ability to operate effectively in highly acidic solutions (pH ≤ 2), a condition where other "mercury-free" alternatives like bismuth film electrodes may show limitations.[1] The deposition process is typically carried out at a negative potential, allowing for the simultaneous preconcentration of target metal ions onto the electrode surface.

Morphology:

The morphology of the antimony film deposited from an aqueous solution is highly dependent on various experimental parameters, including the concentration of the Sb(III) precursor, the composition of the supporting electrolyte, the deposition potential, and the deposition time. By carefully controlling these parameters, the film's structure can be tailored to optimize its analytical performance.

Deep Eutectic Solvent (DES) Precursor System: A Non-Aqueous Frontier

A more recent and less conventional approach to antimony film electrodeposition utilizes deep eutectic solvents (DESs) as the electrolyte. A common DES for this purpose is a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol.[3] This non-aqueous system offers several potential advantages over traditional aqueous electrolytes.

Electrochemical Behavior and Performance:

One of the primary benefits of using a DES is the avoidance of the hydrogen evolution reaction that can occur in aqueous solutions at the negative potentials required for antimony deposition.[3] This can lead to higher current efficiencies and potentially more controlled film growth. The electrochemical window of DESs is also generally wider than that of water. In a choline chloride-ethylene glycol DES, Sb(III) has been shown to exist as the [SbCl₄]⁻ complex, and its reduction to metallic antimony is a quasi-reversible, diffusion-controlled process.[3]

While the fundamental electrochemical properties have been studied, there is a notable lack of published data on the application of these DES-derived antimony films in stripping voltammetry for trace metal analysis. Consequently, key performance metrics such as limits of detection and sensitivities for target analytes are not yet well-established in the scientific literature.

Morphology:

Studies on antimony electrodeposition from a choline chloride-ethylene glycol DES have shown that the film morphology is strongly influenced by the applied deposition potential. At less negative potentials, the deposit tends to be granular, while more negative potentials lead to the formation of dendritic structures.[3] This ability to control morphology through the deposition potential is a promising avenue for tailoring the electrode surface for specific analytical applications.

Experimental Protocols

Preparation of Antimony Film from Aqueous Precursor (In Situ Method for Stripping Voltammetry)

This protocol is a representative example for the in situ preparation of an antimony film electrode on a glassy carbon electrode (GCE) for the determination of Cd(II) and Pb(II).

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

  • Electrolyte: 0.01 M HCl

  • Antimony Precursor: 1 mg/L Sb(III) solution (from SbCl₃)

  • Target Analytes: Standard solutions of Cd(II) and Pb(II)

Procedure:

  • Electrode Pretreatment: Polish the GCE with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate in ethanol (B145695) and water.

  • Electrochemical Cell Setup: Place the pretreated GCE, Ag/AgCl reference electrode, and platinum counter electrode in the electrochemical cell containing the 0.01 M HCl supporting electrolyte.

  • Addition of Precursor and Analytes: Add the Sb(III) precursor solution and the sample containing the target analytes (Cd(II), Pb(II)) to the cell.

  • Deposition Step: Apply a constant deposition potential (e.g., -1.2 V vs. Ag/AgCl) for a specified time (e.g., 120 seconds) while stirring the solution. During this step, both antimony and the target heavy metals are co-deposited onto the GCE surface.

  • Equilibration Step: Stop the stirring and allow the solution to become quiescent for a short period (e.g., 15 seconds).

  • Stripping Step: Scan the potential from the deposition potential towards more positive values using a suitable voltammetric technique (e.g., square-wave anodic stripping voltammetry). The stripping peaks for Cd(II) and Pb(II) are recorded, and their heights are proportional to their concentrations.

Preparation of Antimony Film from Deep Eutectic Solvent Precursor

This protocol describes the electrodeposition of an antimony film from a choline chloride-ethylene glycol DES.

Materials:

  • Working Electrode: e.g., Copper or Tungsten substrate

  • Reference Electrode: e.g., Ag wire in a reference solution

  • Counter Electrode: e.g., Platinum sheet

  • Deep Eutectic Solvent (DES): Choline chloride and ethylene glycol in a 1:2 molar ratio.

  • Antimony Precursor: Antimony trichloride (SbCl₃)

Procedure:

  • DES Preparation: Mix choline chloride and ethylene glycol in a 1:2 molar ratio and heat gently (e.g., to 60-80°C) with stirring until a homogeneous, colorless liquid is formed.

  • Electrolyte Preparation: Dissolve a specific concentration of SbCl₃ (e.g., 0.05 M) in the prepared DES.

  • Electrochemical Cell Setup: Assemble the three-electrode system in the electrochemical cell containing the SbCl₃-DES electrolyte. The process is typically carried out at an elevated temperature (e.g., 70°C) to reduce the viscosity of the DES.

  • Electrodeposition: Apply a constant potential (e.g., -0.4 V) or a constant current density to the working electrode for a desired period to grow the antimony film.

  • Post-treatment: After deposition, the electrode is typically rinsed with a suitable solvent (e.g., ethanol) to remove any residual DES and then dried.

Visualizing the Experimental Workflows

experimental_workflows

Figure 1. Experimental workflows for the preparation of antimony films from aqueous and deep eutectic solvent precursors.

Conclusion and Future Outlook

The choice of precursor for the electrochemical deposition of antimony films has a profound impact on the resulting electrode's properties and performance. The conventional aqueous Sb(III)/HCl system is well-established and provides high sensitivity for stripping analysis of heavy metals. It remains the go-to method for routine applications where high acidity is manageable.

The deep eutectic solvent-based system represents an exciting and evolving area of research. While it offers advantages such as a wider electrochemical window and the circumvention of hydrogen evolution, its application in stripping analysis is still in its nascent stages. Further research is critically needed to quantify the analytical performance of DES-derived antimony films and to optimize deposition conditions for enhanced sensitivity and reproducibility.

For researchers and professionals in drug development and related fields, where the accurate and reliable quantification of trace metal impurities is crucial, understanding the nuances of antimony film preparation is essential. While the aqueous precursor system currently offers a more predictable and validated approach for analytical applications, the continued exploration of novel precursor systems like those based on deep eutectic solvents holds the promise of developing even more robust and versatile electrochemical sensors in the future.

References

A Comparative Guide to Antimony Oxide Thin Films: Ethoxide vs. Amido Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the characterization of antimony oxide thin films synthesized from two common classes of metalorganic precursors: ethoxides and amidos. The choice of precursor is a critical parameter that significantly influences the deposition process and the final properties of the film. This document summarizes key experimental data, outlines deposition protocols, and visualizes the chemical pathways and characterization workflows.

Executive Summary

Antimony oxide thin films are crucial in various applications, including as semiconductor materials, catalysts, and in the fabrication of optoelectronic devices. The properties of these films are intrinsically linked to the chemical precursor used in their deposition. Tris(dimethylamido)antimony(III) (Sb(NMe2)3) is a prominent amido precursor, favored for its high volatility and suitability for Atomic Layer Deposition (ALD), typically yielding amorphous, pure antimony pentoxide (Sb2O5) or mixed-phase oxide films with smooth surfaces.[1][2] In contrast, antimony(III) ethoxide (Sb(OEt)3) is an alkoxide precursor often employed in Chemical Vapor Deposition (CVD).[3] Its thermal decomposition behavior is highly sensitive to temperature, capable of producing metallic antimony, antimony trioxide (Sb2O3), or other phases like Sb6O13 under different conditions.[3][4] This guide will delve into the specifics of each precursor system, presenting a comparative analysis based on available experimental data.

Precursor Characteristics

The physical properties of the precursor are paramount for successful thin film deposition, particularly for vapor-phase techniques like ALD and CVD. Amido precursors like Sb(NMe2)3 generally exhibit higher vapor pressure at lower temperatures compared to their ethoxide counterparts, which is advantageous for achieving efficient precursor delivery in ALD processes.[5][6]

Table 1: Comparison of Precursor Properties

PropertyAntimony(III) Ethoxide (Sb(OEt)3)Tris(dimethylamido)antimony(III) (Sb(NMe2)3)
Vapor Pressure 1 Torr @ 95 °C1.04 Torr @ 30 °C
Typical Deposition Method Chemical Vapor Deposition (CVD)Atomic Layer Deposition (ALD)
Notes Thermal decomposition is highly temperature-dependent, potentially leading to metallic antimony at lower temperatures.[3]High volatility makes it an ideal precursor for the self-limiting surface reactions in ALD.

Characterization of Antimony Oxide Films from Amido Precursors

Antimony oxide films deposited from tris(dimethylamido)antimony(III) are most extensively studied using ALD. The self-limiting nature of ALD allows for precise thickness control and the deposition of highly conformal and uniform films.[5][7]

Film Properties

Table 2: Characterization Data for Antimony Oxide Films from Tris(dimethylamido)antimony(III)

ParameterValue / ObservationDeposition ConditionsAnalytical Method
Composition Sb2O5ALD with O3 at 120 °CAtomic Absorption, EDX[1]
Mixture of Sb2O5 and Sb2O3ALD with H2O2Not specified[5]
Crystallinity AmorphousALD with O3 at 120 °CSelected-Area Electron Diffraction (SAED)[1]
Morphology Smooth, compact filmALD with O3 at 120 °CTransmission Electron Microscopy (TEM)[1]
Surface Roughness 0.3 nm (RMS)ALD with O3 at 120 °CAtomic Force Microscopy (AFM)[1]
Growth Rate ~1.85 Å/cycleALD with O3 at 120 °CSpectroscopic Ellipsometry[1]
Refractive Index 1.85 @ 1000 nm to 2.15 @ 300 nmALD with O3 at 120 °CSpectroscopic Ellipsometry[2]
Experimental Protocol: Atomic Layer Deposition (ALD)

A typical ALD process for depositing antimony oxide from Sb(NMe2)3 involves the sequential pulsing of the precursor and an oxidant (e.g., ozone, O3) into a reaction chamber.

  • Substrate Preparation : Silicon wafers are commonly used as substrates.[1]

  • Deposition Cycle :

    • Pulse A : Sb(NMe2)3 is introduced into the chamber. For flat substrates, a pulse time of 1.4 seconds followed by a 15-second exposure and a 10-second purge with an inert gas is typical.[1]

    • Pulse B : The oxidant, such as O3, is pulsed into the chamber for a short duration (e.g., 0.2 seconds).[1]

    • Purge : An inert gas purge removes reaction byproducts and any unreacted oxidant.

  • Deposition Temperature : The process is typically carried out at a relatively low temperature, for instance, 120 °C.[1]

  • Film Growth : The cycle is repeated to achieve the desired film thickness. The growth is linear with the number of cycles.[1]

Characterization of Antimony Oxide Films from Ethoxide Precursors

The deposition of antimony oxide films from antimony(III) ethoxide is less straightforward, with the final product being highly dependent on the deposition temperature.

Film Properties

Direct and comprehensive characterization data for pure antimony oxide films from Sb(OEt)3 is sparse in the literature, as its decomposition can lead to different products.

Table 3: Characterization Data for Films from Antimony(III) Ethoxide

ParameterValue / ObservationDeposition ConditionsAnalytical Method
Composition Antimony metalAPCVD at 500-550 °CNot specified[3]
Sb6O13APCVD at 600 °CNot specified[3]
Crystallinity Not specified--
Morphology Not specified--

Note: Much of the recent literature on antimony(III) ethoxide involves its use as a dopant for other metal oxides, such as in antimony-doped tin oxide (ATO) films, rather than as a primary precursor for pure antimony oxide.

Experimental Protocol: Atmospheric Pressure Chemical Vapor Deposition (APCVD)

A representative APCVD process for the thermal decomposition of Sb(OEt)3 is described as follows:

  • Precursor Delivery : Antimony(III) ethoxide is vaporized and carried into the reaction chamber by an inert gas.

  • Deposition Temperature : The substrate temperature is a critical parameter.

    • At 500-550 °C, the decomposition has been reported to yield metallic antimony.[3]

    • At 600 °C, the formation of Sb6O13 has been observed.[3]

  • Oxygen Source : Notably, the formation of antimony oxides from antimony(III) n-butoxide (a similar alkoxide) has been achieved without an additional oxygen source, suggesting that the alkoxide ligand itself can serve as the oxygen source.[3]

Visualizing the Processes

Precursor Structures

Precursors cluster_ethoxide Antimony(III) Ethoxide cluster_amido Tris(dimethylamido)antimony(III) Sb1 Sb OEt1 OEt Sb1->OEt1 OEt2 OEt Sb1->OEt2 OEt3 OEt Sb1->OEt3 Sb2 Sb NMe2_1 N(CH3)2 Sb2->NMe2_1 NMe2_2 N(CH3)2 Sb2->NMe2_2 NMe2_3 N(CH3)2 Sb2->NMe2_3

Caption: Chemical structures of ethoxide and amido precursors.

Deposition Workflow

Deposition_Workflow cluster_ALD ALD Process (Amido Precursor) cluster_CVD CVD Process (Ethoxide Precursor) A1 Pulse Sb(NMe2)3 A2 Purge A1->A2 A3 Pulse Oxidant (O3) A2->A3 A4 Purge A3->A4 A5 Repeat Cycles A4->A5 film Antimony Oxide Film A5->film C1 Vaporize Sb(OEt)3 C2 Transport to Reactor C1->C2 C3 Thermal Decomposition on Substrate C2->C3 C3->film start Precursor Choice cluster_ALD cluster_ALD start->cluster_ALD Amido cluster_CVD cluster_CVD start->cluster_CVD Ethoxide

Caption: Generalized thin film deposition workflows.

Comparative Characterization Logic

Characterization_Logic cluster_structural Structural Analysis cluster_compositional Compositional Analysis cluster_optical Optical Properties film Deposited Antimony Oxide Film XRD XRD (Crystallinity) film->XRD SEM SEM (Morphology) film->SEM AFM AFM (Surface Roughness) film->AFM EDX EDX (Elemental Composition) film->EDX XPS XPS (Chemical States) film->XPS UVVis UV-Vis (Transmittance, Band Gap) film->UVVis Ellipsometry Ellipsometry (Refractive Index, Thickness) film->Ellipsometry

Caption: A logical workflow for film characterization.

Comparative Analysis and Conclusion

  • Deposition Control and Film Purity : The ALD process with amido precursors offers superior control over film thickness and composition, consistently producing pure, amorphous antimony oxide films.[1] The CVD of ethoxide precursors is more sensitive to temperature, which can lead to the co-deposition of metallic antimony or the formation of different oxide phases.[3]

  • Film Properties : Films from amido precursors via ALD are characterized by their smoothness and amorphous nature.[1] While detailed morphological and crystallographic data for films from ethoxide precursors is limited, the high temperatures required for oxide formation in CVD may favor crystalline growth.

  • Process Temperature : ALD with amido precursors can be conducted at significantly lower temperatures (e.g., 120 °C) compared to the CVD of ethoxide precursors for oxide formation (≥ 600 °C).[1][3] This lower process temperature is advantageous for applications involving temperature-sensitive substrates.

References

Performance of antimony triethoxide in polyester catalysis compared to tin catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthesis of high-quality polyesters is critically dependent on the choice of catalyst. For decades, antimony-based compounds have been the industry standard, but concerns over heavy metal contamination have driven research into alternatives, with tin-based catalysts emerging as a prominent option. This guide provides a detailed comparison of the performance of antimony triethoxide and various tin catalysts in polyester (B1180765) catalysis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and process optimization.

Executive Summary

Antimony compounds, particularly antimony trioxide and its derivatives like this compound, are widely used in industrial polyethylene (B3416737) terephthalate (B1205515) (PET) production. They offer a good balance between polymerization speed and the final polymer's properties[1][2]. However, issues such as the precipitation of antimony metal, leading to a grayish discoloration of the polymer, are a known drawback[3].

Tin-based catalysts, such as stannous octoate and dibutyltin (B87310) oxide, present a compelling alternative. They are known for their high reactivity, often leading to faster reaction times in polyesterification[4]. However, they can also be associated with challenges like thermal degradation of the polyester and the development of a yellowish hue in the final product[3][5]. The choice between these catalytic systems, therefore, involves a trade-off between reaction efficiency, product quality, and environmental considerations.

Quantitative Performance Comparison

The following tables summarize key performance indicators for antimony and tin catalysts in polyester synthesis. It is important to note that the data presented is a compilation from various studies, and direct side-by-side comparisons under identical conditions are limited in publicly available literature.

Table 1: Catalyst Performance in PET Synthesis (Compiled Data)

CatalystCatalyst Concentration (ppm)Polycondensation Time (min)Intrinsic Viscosity (dL/g)Final Polymer ColorReference(s)
Antimony Trioxide200-300180-2400.60 - 0.78Pale Green / Colorless to Gray[1][6]
Stannous Octoate50-500Not explicitly stated, but generally faster than antimonyNot directly comparableCan be yellowish[4][7]
Dibutyltin Oxide~475 (in combination)~655 (in combination)Not directly comparableGenerally good[8]

Table 2: Influence of Catalyst on Final Polymer Properties (Compiled Data)

PropertyAntimony Catalyzed PETTin Catalyzed PETReference(s)
Molecular Weight (Mw) Typically high and well-controlledCan achieve high Mw, but risk of degradation[6][7]
Color (b value)Generally low, but can have a gray tintCan exhibit a higher (more yellow) b value[3]
Thermal Stability GoodCan be lower, leading to degradation[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the laboratory-scale synthesis of PET using antimony and tin catalysts, based on common practices described in the literature.

Protocol 1: Laboratory-Scale PET Synthesis via Transesterification using this compound

1. Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene (B1197577) glycol (EG)

  • This compound (Sb(OCH₂CH₃)₃)

  • Manganese(II) acetate (B1210297) (transesterification catalyst)

  • Phosphoric acid (stabilizer)

  • Nitrogen gas (inert atmosphere)

2. Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

3. Procedure: a. Transesterification Stage:

  • Charge the flask with DMT and EG in a molar ratio of approximately 1:2.2.
  • Add manganese(II) acetate as the transesterification catalyst (typically 50-100 ppm).
  • Add this compound as the polycondensation catalyst (typically 200-300 ppm).
  • Flush the system with nitrogen and maintain a slow nitrogen purge.
  • Heat the mixture to 180-220°C with stirring. Methanol (B129727) will begin to distill off as a byproduct of the transesterification reaction.
  • Continue heating until approximately 90% of the theoretical amount of methanol has been collected. This stage typically takes 2-3 hours.

Protocol 2: Laboratory-Scale PET Synthesis via Transesterification using Stannous Octoate

1. Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • Stannous octoate (Sn(Oct)₂)

  • Nitrogen gas (inert atmosphere)

2. Equipment:

  • Same as Protocol 1.

3. Procedure: a. Transesterification Stage:

  • Charge the flask with DMT and EG (molar ratio ~1:2.2).
  • Add stannous octoate as the catalyst (typically 200-400 ppm)[7].
  • Flush with nitrogen and maintain a slow purge.
  • Heat the mixture to 180-210°C with stirring to initiate transesterification and distill off the methanol byproduct.
  • Continue until the majority of the methanol has been removed.

Catalytic Mechanisms and Visualizations

The catalytic activity of both antimony and tin compounds in polyesterification proceeds through a coordination-insertion mechanism. The metal center coordinates with the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a hydroxyl group.

This compound Catalysis

In the case of this compound, the active catalytic species is believed to be formed in situ. The ethoxide ligands can be exchanged with ethylene glycol to form antimony glycolates. The antimony center then coordinates with the ester's carbonyl group, facilitating the transesterification and polycondensation reactions.

Antimony_Catalysis cluster_trans Transesterification cluster_poly Polycondensation DMT Dimethyl Terephthalate (DMT) Intermediate_T Coordinated Intermediate DMT->Intermediate_T EG Ethylene Glycol (EG) EG->Intermediate_T Sb_cat Sb(OCH₂CH₃)₃ Sb_cat->Intermediate_T Coordination BHET Bis(2-hydroxyethyl) terephthalate (BHET) Intermediate_T->BHET Methanol Methanol Intermediate_T->Methanol Elimination BHET_dimer BHET Dimer BHET->BHET_dimer Chain Growth Intermediate_P Coordinated Intermediate BHET_dimer->Intermediate_P Sb_cat_poly Active Sb Species Sb_cat_poly->Intermediate_P Coordination PET Polyethylene Terephthalate (PET) Intermediate_P->PET EG_elim Ethylene Glycol Intermediate_P->EG_elim Elimination Tin_Catalysis cluster_poly_tin Polycondensation with Tin Catalyst Oligomer1 Polyester Oligomer (-OH end) Intermediate_Sn Coordinated Intermediate Oligomer1->Intermediate_Sn Oligomer2 Polyester Oligomer (-COOCH₃ end) Oligomer2->Intermediate_Sn Sn_cat Stannous Octoate Sn_cat->Intermediate_Sn Coordination Longer_PET Elongated PET Chain Intermediate_Sn->Longer_PET Methanol_elim Methanol Intermediate_Sn->Methanol_elim Elimination

References

A Comparative Guide to Sol-Gel Derived Materials: Antimony Triethoxide vs. Other Alkoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sol-gel process offers a versatile and low-temperature route to synthesize a wide array of inorganic and hybrid materials with tailored properties. The choice of the metal alkoxide precursor is a critical determinant of the final material's structure and functionality. While silicon alkoxides like tetraethoxysilane (TEOS) are extensively studied and widely used, other metal alkoxides, such as antimony triethoxide, present unique opportunities for creating novel materials with distinct optical, electronic, and catalytic properties.

This guide provides an objective comparison of sol-gel materials derived from this compound versus other common alkoxides, with a focus on TEOS as a representative example. Due to the nascent stage of research into this compound as a primary sol-gel precursor, this comparison is based on a synthesis of available literature.

Performance and Properties: A Comparative Overview

The properties of sol-gel derived materials are intrinsically linked to the chemistry of the metal alkoxide precursor. The electronegativity of the metal center, its coordination number, and the steric hindrance of the alkoxy groups govern the rates of hydrolysis and condensation, which in turn dictate the structure of the resulting gel.[1]

Silicon, being more electronegative than antimony, forms more covalent Si-O bonds, leading to slower hydrolysis and condensation rates for TEOS. This allows for greater control over the polymerization process, often resulting in well-defined porous silica (B1680970) networks.[1] In contrast, transition metal alkoxides, and likely antimony alkoxides, are generally more reactive due to the lower electronegativity and the ability of the metal center to expand its coordination sphere.[2] This higher reactivity can lead to faster gelation but may also present challenges in controlling the material's homogeneity and microstructure.

Quantitative Data Summary

The following tables summarize key properties of sol-gel derived materials from different alkoxide precursors. It is important to note that this data is collated from various sources and not from direct comparative experiments.

Table 1: Sol-Gel Reaction Parameters

ParameterAntimony Alkoxide (Antimony Isopropoxide)Silicon Alkoxide (TEOS)Titanium Alkoxide (Titanium Isopropoxide)
Typical Catalyst Acid or BaseAcid or BaseOften requires chelating agents (e.g., acetylacetone) to control reactivity
Relative Reactivity HighLowVery High
Typical Gelation Time Can be rapidHours to days (catalyst dependent)Very rapid (seconds to minutes)
Control over Process Less establishedWell-establishedChallenging

Table 2: Properties of Resulting Oxide Materials

PropertyAntimony Oxide (from Sb(OPr)₃)Silicon Dioxide (from TEOS)Titanium Dioxide (from Ti(OPr)₄)
Primary Crystalline Phase Sb₂O₃ (Senarmontite)Amorphous (can be crystallized at high temp.)Anatase, Rutile, Brookite (phase depends on conditions)
Refractive Index High (~2.0)Low (~1.46)High (2.4-2.7)
Thermal Stability ModerateHighHigh
Porosity VariesCan be tailored from microporous to macroporousTypically mesoporous
Surface Area Moderate to HighHigh (can exceed 1000 m²/g for aerogels)[3]High

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis of high-quality sol-gel materials. Below are representative protocols for the synthesis of silica from TEOS and a proposed protocol for the synthesis of antimony oxide from an antimony alkoxide, based on available literature.

Experimental Protocol 1: Synthesis of Silica Xerogel from TEOS

This protocol is based on the well-established Stöber method for synthesizing silica nanoparticles, which can be adapted to form a gel.[4]

1. Materials:

2. Procedure:

  • In a reaction vessel, mix ethanol and deionized water under continuous stirring at room temperature.[4]
  • Add ammonium hydroxide dropwise to the solution to achieve a basic pH (e.g., 10-11).[4]
  • After a period of stirring (e.g., 1 hour), add TEOS dropwise to the reaction mixture while maintaining vigorous stirring.[4]
  • Continue stirring until gelation occurs. The gelation time will depend on the specific concentrations of reactants and catalyst.
  • Age the gel in a sealed container for a specified period (e.g., 24-72 hours) to strengthen the silica network.
  • Dry the gel at ambient or slightly elevated temperature (e.g., 60°C) to obtain a xerogel.[5]

Experimental Protocol 2: Proposed Synthesis of Antimony Oxide Xerogel from this compound

This proposed protocol is based on general principles of metal alkoxide sol-gel chemistry and findings from studies on antimony isopropoxide.

1. Materials:

  • This compound (Sb(OEt)₃, precursor)

  • Anhydrous ethanol (solvent)

  • Deionized water (hydrolyzing agent)

  • Acid or base catalyst (e.g., HCl or NH₄OH)

2. Procedure:

  • Dissolve this compound in anhydrous ethanol in a moisture-free environment to prevent premature hydrolysis.
  • In a separate container, prepare a solution of ethanol, deionized water, and the chosen catalyst.
  • Slowly add the water-catalyst solution to the this compound solution under vigorous stirring. Due to the expected high reactivity of the antimony alkoxide, this step should be performed under controlled temperature conditions (e.g., in an ice bath) to moderate the reaction rate.
  • Continue stirring until a sol is formed, followed by gelation.
  • Age the gel in a sealed container to allow for the completion of condensation reactions.
  • Dry the gel under controlled conditions (e.g., slow evaporation or supercritical drying) to obtain the antimony oxide material.

Reaction Mechanisms and Visualizations

The fundamental reactions in the sol-gel process are hydrolysis and condensation. The mechanism and kinetics of these reactions differ significantly between silicon and antimony alkoxides, primarily due to the differences in the central atom's electronegativity and ability to expand its coordination sphere.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for the sol-gel process of TEOS and this compound.

TEOS_Sol_Gel cluster_hydrolysis Hydrolysis cluster_condensation Condensation TEOS TEOS Si(OR)3(OH) Si(OR)3(OH) TEOS->Si(OR)3(OH) +H2O Si(OR)2(OH)2 Si(OR)2(OH)2 Si(OR)3(OH)->Si(OR)2(OH)2 +H2O Si(OR)(OH)3 Si(OR)(OH)3 Si(OR)2(OH)2->Si(OR)(OH)3 +H2O Si(OH)4 Si(OH)4 Si(OR)(OH)3->Si(OH)4 +H2O Oligomers Oligomers Si(OH)4->Oligomers -H2O Gel Network Gel Network Oligomers->Gel Network Further Condensation Sb_Sol_Gel cluster_reaction Rapid Hydrolysis & Condensation Sb(OEt)3 Sb(OEt)3 Intermediate [Sb(OEt)x(OH)y(H2O)z] Sb(OEt)3->Intermediate +H2O (fast) Precipitate Sb-O-Sb Network Intermediate->Precipitate Condensation (fast)

References

Navigating the Thermal Landscape of Antimony Precursors: A Comparative Guide to Decomposition Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the current scientific literature is the limited availability of Density Functional Theory (DFT) studies detailing the decomposition pathways of antimony alkoxides. This guide, therefore, provides a comprehensive comparison based on available experimental data for a range of antimony-containing precursors used in materials science, particularly for the deposition of thin films. It aims to equip researchers, scientists, and drug development professionals with a clear overview of the thermal behavior of these compounds and to highlight the opportunities for computational chemistry to illuminate the underlying mechanisms.

The thermal decomposition of antimony precursors is a critical step in processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), where precise control over the formation of antimony-based materials such as Sb₂O₃ is essential. While experimental techniques provide valuable macroscopic data on decomposition temperatures and final products, a detailed, molecular-level understanding of the reaction pathways remains largely unexplored, especially from a theoretical standpoint.

Experimental Protocols for Analyzing Thermal Decomposition

The characterization of the thermal decomposition of antimony precursors typically involves a multi-faceted experimental approach to determine decomposition temperatures, identify evolved gaseous species, and analyze solid residues. The following protocols are commonly employed:

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the precursor. A sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen, argon, or air), and its mass is continuously monitored. Mass loss events correspond to the volatilization or decomposition of the compound. For instance, in the study of novel antimony(III) carboxamide complexes, TGA was used to assess their volatility, showing that some complexes exhibit single-step weight loss starting around 120 °C, while others show multi-step decomposition.[1][2][3]

  • Differential Scanning Calorimetry (DSC): DSC is often run concurrently with TGA to measure the heat flow associated with thermal events. It can distinguish between endothermic processes, like melting and evaporation, and exothermic processes, such as decomposition or oxidation.

  • Evolved Gas Analysis (EGA): To identify the volatile byproducts of decomposition, the outlet of the TGA instrument is often coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer. In the analysis of tris(O-ethyldithiocarbonato)-antimony(III), TGA-MS was crucial in identifying gaseous species such as CS₂, C₂H₅OH, COS, and SO₂.[4]

  • Analysis of Solid Residues: The non-volatile products remaining after decomposition are typically analyzed to determine their composition and crystalline phase. X-ray Diffraction (XRD) is the primary technique used to identify the crystalline structure of the final material, such as Sb₂O₃ or Sb₂S₃.[4] Raman and FTIR spectroscopy can provide further information on the chemical bonds present in the residue.

Data Presentation: Comparison of Antimony Precursor Decomposition

The thermal behavior of antimony precursors is highly dependent on the nature of the organic ligands attached to the antimony center. The following table summarizes experimental data for different classes of antimony(III) precursors.

Precursor ClassExample CompoundDecomposition Temp. Range (°C)Final Sb Product (in inert atm.)Volatile Byproducts Identified
Alkoxides Antimony(III) ethoxide, Sb(OEt)₃Not specified in detailAntimony Oxide (Sb₂O₃)Carbon dioxide, carbon monoxide, organic vapors[5]
Carboxamides Sb(N-methoxy-2,2-dimethylpropanamide)₃203–216 °CSb₂O₃ (in the presence of an oxygen source)Not specified
Dithiocarbonates tris(O-ethyldithiocarbonato)-Sb(III)90–170 °C (initial step)Sb₂S₃CS₂, C₂H₅OH, CO, CO₂, COS, H₂O, SO₂[4]
Tertiary Stibines Trimethylantimony, Sb(CH₃)₃> 400 °C (incomplete pyrolysis below)Elemental SbMethane, ethene, propene (via radical mechanisms)
Oxide Hydroxide (B78521) Nitrates Sb₄O₄(OH)₂(NO₃)₂> 175 °CAmorphous oxide nitrate (B79036), then Sb₆O₁₃ and α-Sb₂O₄Not specified[6]

Visualization of Methodologies

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of antimony precursor decomposition, as synthesized from the methodologies reported in the literature.

experimental_workflow cluster_synthesis Precursor Synthesis & Characterization cluster_thermal Thermal Analysis cluster_analysis Product Analysis synthesis Synthesis of Sb Precursor char Structural Characterization (NMR, FT-IR, X-ray) synthesis->char tga_dsc TGA / DSC Analysis char->tga_dsc Thermal Stability & Decomposition Temp. ega Evolved Gas Analysis (TGA-MS / TGA-FTIR) tga_dsc->ega data_interpretation Data Interpretation & Mechanism Proposal ega->data_interpretation Volatile Byproduct Identification residue Solid Residue Collection xrd XRD Analysis residue->xrd sem SEM/EDX Analysis residue->sem xrd->data_interpretation Final Phase Identification sem->data_interpretation Morphology & Elemental Comp. dft_workflow reactant 1. Reactant Geometry Optimization (e.g., Sb(OR)₃) ts_search 2. Transition State (TS) Search for Proposed Elementary Step reactant->ts_search Propose Pathway energy_profile 5. Potential Energy Surface Mapping reactant->energy_profile Calculate Energies (ΔE, Eₐ) irc 3. Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc Verify TS connects reactant and product ts_search->energy_profile Calculate Energies (ΔE, Eₐ) product 4. Product Geometry Optimization (e.g., Intermediate) irc->product product->ts_search Next elementary step product->energy_profile Calculate Energies (ΔE, Eₐ) final_analysis 6. Rate Constant Calculation (TST) energy_profile->final_analysis

References

Safety Operating Guide

Proper Disposal of Antimony Triethoxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of antimony triethoxide is critical for maintaining laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to strict protocols due to the hazardous nature of antimony and its compounds. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste, ensuring the protection of both laboratory personnel and the environment.

This compound is a moisture-sensitive and flammable liquid, and its waste is classified as hazardous.[1] Improper disposal can lead to environmental contamination, with antimony compounds being toxic to aquatic organisms.[1] Therefore, a comprehensive waste management plan, from initial handling to final disposal, is imperative.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with the necessary safety precautions to minimize exposure and risk.

Personal Protective Equipment (PPE): Always wear the following appropriate PPE when handling this compound:

  • Safety goggles or glasses to protect from splashes.

  • Chemical-resistant gloves (e.g., nitrile gloves with a minimum layer thickness of 0.11 mm).[2]

  • A laboratory coat to prevent skin contact.

In Case of a Spill: A prompt and appropriate response to a spill is essential to prevent the spread of contamination.

Small Spills:

  • Control Ignition Sources: As this compound is flammable, immediately eliminate any nearby ignition sources.

  • Absorb the Spill: Use an inert absorbent material, such as diatomaceous earth or sand, to absorb the spilled liquid.[1]

  • Collect Residue: Carefully sweep up the absorbed material and place it into a designated, sealable container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a damp paper towel to remove any remaining residue. Dispose of the paper towel as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department for assistance.

Step-by-Step Disposal Procedure

The disposal of this compound waste must be carried out in a systematic and compliant manner.

Step 1: Waste Collection

  • Collect all this compound waste, including contaminated materials like absorbent pads, gloves, and empty containers, in a designated and clearly labeled hazardous waste container.[3]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4]

Step 2: Waste Container and Labeling

  • Container Selection: Use a container that is compatible with this compound. The original container is often a suitable choice.[3] The container must be in good condition, with a secure and leak-proof lid.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.[3][4] The date when the waste was first added to the container should also be included.[4]

Step 3: Temporary Storage

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • The container must be kept closed at all times, except when adding waste.[3][4]

  • Store this compound waste away from incompatible materials, such as strong acids and oxidizing agents, to prevent violent reactions.[3]

Step 4: Final Disposal

  • Once the waste container is full or the accumulation time limit set by your institution has been reached, arrange for a pickup from your EHS department or a licensed hazardous waste disposal company.[3]

  • The recommended method for the final disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data related to the disposal and regulation of antimony compounds.

ParameterValue/ClassificationRegulation/Source
EU Waste Classification Classified as a "heavy metal" in hazardous waste.Decision 2000/532/EC[5]
US EPA Hazardous Waste Code Wastes from the production of antimony oxide are listed (K176, K177).US EPA[6]
California Proposition 65 Diantimony trioxide is listed as a substance known to cause cancer.California OEHHA[5]
DOT Hazard Class Antimony compounds, inorganic, solid, n.o.s. are Class 6.1 (Toxic).UN/NA 1549[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 External Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in Designated Container ppe->collect small_spill Small Spill Procedure: 1. Control Ignition Sources 2. Absorb with Inert Material 3. Collect and Containerize spill->small_spill Small large_spill Large Spill Procedure: 1. Evacuate Area 2. Contact EHS spill->large_spill Large small_spill->collect label_container Label Container: 'Hazardous Waste' 'this compound' Date collect->label_container store Store in Satellite Accumulation Area (Away from Incompatibles) label_container->store full Container is Full or Time Limit Reached store->full request_pickup Request Pickup by EHS or Licensed Contractor full->request_pickup Yes transport Transport to Disposal Facility request_pickup->transport incinerate Incineration with Afterburner and Scrubber transport->incinerate

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Antimony Triethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of Antimony triethoxide, including detailed operational and disposal plans.

Chemical Properties and Hazards

This compound (Sb(OC₂H₅)₃) is a moisture-sensitive, flammable liquid and vapor that is harmful if swallowed or inhaled.[1] It is also toxic to aquatic life with long-lasting effects.[1] Due to its hazardous nature, strict adherence to safety protocols is crucial.

Property[1]Value
Molecular Formula C₆H₁₅O₃Sb
Molecular Weight 256.94 g/mol
Appearance Colorless liquid
Boiling Point 95°C @ 11mm Hg
Flash Point > 110°C
Density 1.513 g/mL at 25°C
Hazard Statement[1]Description
H226 Flammable liquid and vapor
H302 Harmful if swallowed
H332 Harmful if inhaled
H411 Toxic to aquatic life with long lasting effects
Occupational Exposure Limits for Antimony and its Compounds
OrganizationExposure Limit (as Sb)Time-Weighted Average (TWA)
OSHA (PEL) 0.5 mg/m³[2][3][4]8-hour[2][4]
NIOSH (REL) 0.5 mg/m³[2][3][4]10-hour[2]
ACGIH (TLV) 0.5 mg/m³[2][4]8-hour[2][4]

Operational Plan: Handling this compound

This step-by-step guide ensures the safe handling of this compound in a laboratory setting.

Pre-Operational Checks
  • Safety Data Sheet (SDS) Review: Before handling, all personnel must review the this compound SDS.[1]

  • Engineering Controls: Ensure a certified chemical fume hood is operational.[1] An emergency eyewash station and safety shower must be accessible.[2]

  • Personal Protective Equipment (PPE) Inspection: All required PPE must be inspected for integrity and proper fit.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[1][5]

  • Body Protection: A flame-resistant lab coat and long pants are necessary.[1]

  • Respiratory Protection: An approved respirator should be used, especially when handling outside of a fume hood.[1]

Handling Procedure
  • Work Area Preparation: All work with this compound must be conducted within a chemical fume hood.[1] The work area should be clean and free of incompatible materials such as oxygen, oxidizing agents, halogens, and acids.[1]

  • Inert Atmosphere: Handle the material under a dry, inert gas (e.g., nitrogen or argon) due to its moisture sensitivity.[1]

  • Dispensing: Use non-sparking tools for all transfers.[1] Keep containers tightly sealed when not in use.

  • Spill Prevention: Place absorbent, non-reactive materials in the work area to contain any potential spills.

Post-Handling Procedures
  • Decontamination: Wipe down the work area with an appropriate solvent and decontaminating solution.

  • Hand Washing: Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

  • PPE Removal: Remove PPE in the designated area to prevent cross-contamination.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including empty containers and contaminated materials, in a designated, labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Regulatory Compliance: Antimony compounds are classified as hazardous waste.[2][6] All disposal must be in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.[2]

Emergency Procedures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: For small spills, absorb the material with inert, non-combustible absorbent material (e.g., sand, diatomaceous earth) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's EHS department.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal sds Review SDS ppe_check Inspect PPE sds->ppe_check hood_check Verify Fume Hood Operation ppe_check->hood_check inert_atm Use Inert Atmosphere hood_check->inert_atm dispense Dispense with Non-Sparking Tools inert_atm->dispense seal Keep Container Sealed dispense->seal decon Decontaminate Work Area seal->decon wash Wash Hands decon->wash ppe_remove Remove PPE wash->ppe_remove collect Collect Hazardous Waste ppe_remove->collect contact_ehs Contact EHS for Disposal collect->contact_ehs

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.